Isotetracycline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFMFLWQGROEOB-GTCCLLRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Formation of Isotetracycline and Related Degradants from Tetracycline
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tetracycline (B611298), a cornerstone broad-spectrum antibiotic, is susceptible to chemical transformations that reduce its therapeutic efficacy. The primary degradation pathways involve epimerization at the C4 position to form the biologically inactive 4-epitetracycline, and dehydration to yield anhydrotetracycline (B590944). Under certain conditions, further isomerization can lead to the formation of isotetracycline. Understanding the mechanisms, kinetics, and influential factors of these degradation pathways is critical for the development of stable pharmaceutical formulations and for accurate analytical characterization. This technical guide provides an in-depth review of the formation mechanisms of these key tetracycline isomers, presents quantitative kinetic data, details experimental protocols for their analysis, and visualizes the core transformation pathways and analytical workflows.
Core Degradation Pathways of Tetracycline
Tetracycline's complex polycyclic structure makes it prone to degradation under various environmental conditions, particularly in solution. The loss of potency is primarily attributed to two main reversible reactions originating from the parent molecule: epimerization and dehydration. A third, less common isomerization pathway has also been identified.
Epimerization to 4-Epitetracycline (ETC)
The most common degradation pathway is the reversible isomerization (epimerization) at the fourth carbon atom of the tetracyclic nucleus.[1][2] This reaction converts tetracycline (TC) into its diastereoisomer, 4-epitetracycline (ETC). This structural change, a simple alteration in the stereochemistry of the dimethylamino group, results in a significant loss of antibacterial activity.[3][4] The epimerization process can occur spontaneously in solution and, under favorable conditions, can lead to an equilibrium mixture containing nearly equal amounts of tetracycline and its 4-epimer.[3][5]
Dehydration to Anhydrotetracycline (ATC)
In acidic environments (pH below 3), tetracycline undergoes an irreversible dehydration reaction, eliminating a water molecule from the C6 and C5a positions.[6][7][8] This process results in the formation of anhydrotetracycline (ATC), a toxic degradation product that can cause Fanconi syndrome. Like tetracycline itself, ATC can also undergo epimerization at the C4 position to form 4-epianhydrotetracycline (B1505794) (EATC).
Isomerization to this compound (iso-TC)
A distinct isomerization pathway can occur at the C ring of the tetracycline molecule. This transformation is notably promoted by the presence of manganese dioxide (MnO₂) and results in the formation of this compound (iso-TC).[9] This pathway involves more complex structural rearrangements compared to C4 epimerization.
The interconnected nature of these primary degradation pathways is visualized below.
Figure 1: Primary degradation pathways of tetracycline, including epimerization, dehydration, and C-ring isomerization.
Reaction Kinetics and Influential Factors
The degradation of tetracycline is a dynamic process governed by first-order kinetics. The rates of these reactions are highly dependent on environmental conditions.
Kinetic Data
A comprehensive study by Yuen and Sokoloski (1977) elucidated the rate constants and activation energies for the concomitant degradation pathways in an acidic phosphate (B84403) solution (pH 1.5).[10] These quantitative data are crucial for predicting the shelf-life and stability of tetracycline formulations.
| Reaction Pathway | Rate Constant (k) | Temperature (°C) | Value (min⁻¹) x 10³ | Activation Energy (Ea, kcal/mol) |
| TC → ETC | k₁ | 60.0 | 3.55 | 22.3 |
| 70.0 | 8.80 | |||
| 80.0 | 21.0 | |||
| 90.0 | 47.9 | |||
| ETC → TC | k₋₁ | 60.0 | 5.09 | 23.3 |
| 70.0 | 13.5 | |||
| 80.0 | 34.3 | |||
| 90.0 | 81.3 | |||
| TC → ATC | k₂ | 60.0 | 2.50 | 26.6 |
| 70.0 | 7.37 | |||
| 80.0 | 20.2 | |||
| 90.0 | 52.8 | |||
| ATC → EATC | k₃ | 60.0 | 2.56 | 15.3 |
| 70.0 | 4.38 | |||
| 80.0 | 7.23 | |||
| 90.0 | 11.5 | |||
| EATC → ATC | k₋₃ | 60.0 | 2.89 | 19.3 |
| 70.0 | 5.86 | |||
| 80.0 | 11.1 | |||
| 90.0 | 20.2 | |||
| ETC → EATC | k₄ | 60.0 | 3.56 | 27.0 |
| 70.0 | 10.7 | |||
| 80.0 | 29.8 | |||
| 90.0 | 79.2 | |||
| Table 1: Rate constants and activation energies for the degradation of tetracycline at pH 1.5. Data sourced from J Pharm Sci. 1977 Nov;66(11):1648-50.[10] |
Factors Influencing Degradation
Several factors can significantly alter the rate and equilibrium of tetracycline degradation.
-
pH: The pH of the solution is a critical determinant. Epimerization is favored in the intermediate pH range (approximately 2 to 6).[11] Dehydration to ATC is predominant in strongly acidic conditions (pH < 3).[7] In alkaline solutions, tetracycline stability also decreases.[6][12]
-
Temperature: As indicated by the kinetic data, higher temperatures accelerate all degradation reactions, increasing the rate of both epimerization and dehydration.[10]
-
Metal Ions: The presence of multivalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can form chelates with tetracycline. This chelation can inhibit epimerization, thereby stabilizing the active form of the antibiotic.[3][11] Conversely, other metals like copper can increase stability in acidic solutions by forming complexes that prevent dehydration.[6]
-
Solvents: The choice of solvent can influence the epimerization equilibrium. For instance, epimerization has been observed to proceed rapidly in glacial acetic acid.[5]
Figure 2: Key factors influencing the degradation pathways of tetracycline.
Experimental Protocols for Stability Analysis
Analyzing the stability of tetracycline and quantifying its degradation products requires robust analytical methods capable of separating structurally similar isomers. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][13][14]
General Protocol for HPLC-Based Stability Study
This protocol outlines a typical workflow for assessing tetracycline stability and the formation of its primary degradants.
1. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve tetracycline hydrochloride reference standard in a suitable solvent (e.g., 0.01 N HCl) to create a concentrated stock solution.[8]
- Buffer/Degradation Medium: Prepare the desired aqueous medium for the stability test (e.g., 0.1 M phosphate buffer at a specific pH, such as pH 1.5 for accelerated degradation studies).[10]
- Sample Preparation: Dilute an aliquot of the stock solution with the degradation medium to achieve the target initial concentration (e.g., 10-100 µg/mL).
2. Incubation and Sampling:
- Place the prepared sample solutions in a temperature-controlled environment (e.g., a water bath set to 80°C for accelerated studies).[8]
- Protect solutions from light if photodegradation is not the variable being studied.
- Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
- Immediately quench the degradation reaction by cooling the aliquot on ice and/or diluting it with the mobile phase to prevent further changes before analysis.
3. HPLC Analysis:
- Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
- Column: A C18 (octadecylsilane) reversed-phase column is typically used (e.g., 30 cm length, 10 µm particle size).[13]
- Mobile Phase: A gradient or isocratic mobile phase is used for separation. A common approach involves a gradient of acetonitrile (B52724) in an acidic phosphate buffer (e.g., pH 2.5, 0.02 M).[13]
- Flow Rate: A typical flow rate is 1.0 mL/min.[13]
- Detection: Monitor the column effluent at a specific wavelength, often around 355 nm, where tetracycline and its degradants exhibit absorbance.[3]
- Injection: Inject a fixed volume of each timed aliquot into the HPLC system.
4. Data Analysis:
- Identify the peaks for TC, ETC, ATC, and EATC based on their retention times, confirmed using individual reference standards.
- Integrate the peak areas for each compound at each time point.
- Calculate the concentration of each species as a function of time using calibration curves.
- Plot the concentration versus time data and apply appropriate kinetic models (e.g., first-order) to determine the degradation rate constants.
// Node Definitions
prep [label="1. Solution Preparation\n- Tetracycline Stock\n- Degradation Buffer (pH)", shape=box3d];
incubate [label="2. Incubation\n- Set Temperature & Time Points\n- Protect from Light", shape=box3d];
sample [label="3. Timed Sampling\n- Withdraw Aliquots\n- Quench Reaction", shape=box3d];
hplc [label="4. HPLC Analysis\n- C18 Column\n- Acetonitrile/Buffer Gradient\n- UV Detection (~355 nm)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data [label="5. Data Processing\n- Peak Identification\n- Peak Area Integration", shape=box3d];
kinetic [label="6. Kinetic Modeling\n- Plot Conc. vs. Time\n- Calculate Rate Constants (k)", shape=box3d];
result [label="Stability Profile & Degradation Rates", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Sequence
prep -> incubate;
incubate -> sample;
sample -> hplc;
hplc -> data;
data -> kinetic;
kinetic -> result;
}
Figure 3: Standard experimental workflow for a tetracycline HPLC stability study.
Conclusion
The transformation of tetracycline into its inactive epimer, 4-epitetracycline, and the toxic degradant, anhydrotetracycline, represents a significant challenge in pharmaceutical development. The formation of these and other isomers like this compound is a complex process governed by kinetics that are highly sensitive to pH, temperature, and the presence of metal ions. A thorough understanding of these degradation mechanisms is paramount for designing stable drug formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of tetracycline-based therapies. The use of robust analytical techniques, particularly HPLC, is essential for accurately characterizing the stability profile of tetracycline and quantifying the formation of its critical degradation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]
- 4. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide (Journal Article) | ETDEWEB [osti.gov]
- 10. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method | Semantic Scholar [semanticscholar.org]
- 13. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method [pubmed.ncbi.nlm.nih.gov]
- 14. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of isotetracycline, a significant transformation product of the broad-spectrum antibiotic, tetracycline (B611298). The information presented herein is intended to support research and development efforts by providing detailed structural data, experimental methodologies, and a clear visualization of its formation.
Introduction to this compound
This compound is a degradation product of tetracycline that forms under alkaline conditions (pH > 7).[1][2][3] This transformation involves an irreversible intramolecular rearrangement, leading to the cleavage of the C11-C11a bond in the tetracycline backbone and the subsequent formation of a lactone ring.[4][5] This structural alteration results in the loss of antibiotic activity.[1] The formation of this compound is a critical consideration in the manufacturing, formulation, and storage of tetracycline-based pharmaceuticals. Understanding its structure is paramount for stability studies and the development of new tetracycline derivatives with improved stability profiles.
Chemical Structure and Identification
This compound retains the same molecular formula as tetracycline but possesses a distinct atomic arrangement.
| Identifier | Value |
| IUPAC Name | (4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide[1] |
| Molecular Formula | C22H24N2O8[1] |
| Molecular Weight | 444.44 g/mol |
| SMILES String | C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4--INVALID-LINK--N(C)C[1] |
Crystallographic Data
The three-dimensional structure of this compound derivatives has been elucidated through X-ray crystallography, primarily from co-crystals with the tetracycline repressor protein (TetR). The data presented below is derived from the crystal structure of iso-7-chlortetracycline, a closely related analog, bound to TetR (PDB ID: 2X9D).[6] This provides valuable insights into the bond lengths and angles of the core this compound scaffold.
Table 1: Selected Bond Lengths and Angles for Iso-7-chlortetracycline
| Bond | Length (Å) | Angle | Angle (°) |
| O11-C11 | 1.36 | C11a-O11-C11 | 109.5 |
| O11-C11a | 1.47 | O11-C11-C10a | 109.2 |
| C11-C11a | - | O11-C11a-C12 | 105.8 |
| C6-C6a | 1.54 | C5a-C6-C6a | 111.2 |
| C1-C12a | 1.53 | C12-C1-C12a | 108.9 |
Note: The bond between C11 and C11a is cleaved during the formation of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a key tool for confirming the molecular weight and elemental composition of this compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | Measured m/z | Predicted m/z | Elemental Composition |
| [M+H]+ | 445.1580 | 445.1601 | C22H25N2O8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4 | 4.1 - 4.3 | 65 - 68 |
| 4a | 3.0 - 3.2 | 45 - 48 |
| 5 | 2.0 - 2.5 | 30 - 35 |
| 5a | 2.8 - 3.0 | 48 - 52 |
| 6 | 3.5 - 3.7 | 70 - 73 |
| N(CH₃)₂ | 2.8 - 3.0 | 40 - 43 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
Formation of this compound from Tetracycline
This protocol describes the base-catalyzed conversion of tetracycline to this compound.
Materials:
-
Tetracycline hydrochloride
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
High-performance liquid chromatography (HPLC) system for monitoring the reaction
Procedure:
-
Prepare a solution of tetracycline hydrochloride in deionized water at a concentration of 1 mg/mL.
-
Adjust the pH of the solution to 9-10 by adding 0.1 M NaOH solution dropwise while stirring.[7]
-
Maintain the solution at room temperature and monitor the degradation of tetracycline and the formation of this compound by HPLC at regular intervals.
-
The reaction is typically complete within several hours, as indicated by the disappearance of the tetracycline peak and the appearance of a new peak corresponding to this compound in the HPLC chromatogram.
-
The resulting solution contains this compound, which can be purified using preparative HPLC if required.
X-ray Crystallography
The following provides a general protocol for the crystallization of a protein-ligand complex, as was done for the TetR-isotetracycline structure.
Materials:
-
Purified Tet repressor protein (TetR)
-
This compound (or a derivative)
-
Crystallization screening solutions (various buffers, precipitants, and additives)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
Procedure:
-
Prepare a concentrated solution of the TetR protein in a suitable buffer.
-
Incubate the protein solution with an excess of this compound to ensure the formation of the protein-ligand complex.
-
Set up crystallization trials by mixing the protein-ligand complex solution with a variety of crystallization screening solutions in the crystallization plates.
-
Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[4]
-
The structure is solved using molecular replacement with a known model of the protein and the ligand is built into the electron density map.[4]
NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR data for a small molecule like this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a few milligrams of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire standard 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
-
Process the acquired data using appropriate software to obtain the final spectra for analysis.
Signaling Pathways and Logical Relationships
The formation of this compound from tetracycline is a direct chemical transformation rather than a complex signaling pathway. The following diagram illustrates this irreversible, base-catalyzed intramolecular rearrangement.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scholar.najah.edu [scholar.najah.edu]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotetracycline is a tetracycline (B611298) antibiotic, a class of broad-spectrum antimicrobial agents. A comprehensive understanding of its physical and chemical properties is paramount for its application in research, drug development, and formulation. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, alongside comparative data for related tetracycline compounds. It also outlines detailed experimental protocols for the determination of key physicochemical parameters and illustrates the established mechanism of action for tetracyclines through a signaling pathway diagram.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. Therefore, this section presents the available data for this compound and supplements it with data for the closely related and well-studied tetracycline and oxytetracycline (B609801) for comparative purposes.
General Properties
| Property | This compound | Tetracycline | Oxytetracycline |
| Molecular Formula | C₂₂H₂₄N₂O₈[1] | C₂₂H₂₄N₂O₈[2][3] | C₂₂H₂₄N₂O₉ |
| Molecular Weight | 444.4 g/mol [1] | 444.44 g/mol [2][3] | 460.43 g/mol |
| Appearance | Not specified | Yellow crystalline powder[4] | Pale yellow crystalline powder |
Melting Point
The melting point of a substance is a critical indicator of its purity. For tetracyclines, this is often accompanied by decomposition.
| Compound | Melting Point (°C) |
| This compound | Data not available |
| Tetracycline | 170-175 (with decomposition)[3][4] |
| 4-Epioxytetracycline | 168 |
Solubility
The solubility of tetracyclines is pH-dependent and they are generally sparingly soluble in water but more soluble in acidic and alkaline solutions.
| Compound | Water | Ethanol | DMSO | Methanol |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tetracycline | Sparingly soluble[4][5]; 231 mg/L at 25°C[4] | Slightly soluble[4] | ~1 mg/mL[6] | Soluble[5] |
| Tetracycline HCl | 10 mg/mL[7] | Data not available | Soluble[7] | Soluble[7] |
| 4-Epioxytetracycline | Data not available | Data not available | Slightly soluble[8] | Slightly soluble (with heating)[8] |
pKa Values
Tetracyclines are amphoteric molecules with multiple ionizable functional groups, resulting in several pKa values.
| Compound | pKa1 | pKa2 | pKa3 |
| This compound | Data not available | Data not available | Data not available |
| Tetracycline | 3.3[9][10] | 7.7 - 7.8[9][10] | 9.6 - 9.7[9] |
| Oxytetracycline | 3.2[9] | 7.5[9] | 8.9[9] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of tetracycline compounds. These protocols can be adapted for the characterization of this compound.
Determination of Melting Point
This protocol is based on the capillary method, a standard pharmacopeial procedure.[11]
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (0.8 - 1.2 mm internal diameter).
-
Thermometer calibrated against certified reference standards.
Procedure:
-
Sample Preparation: Finely powder the dry sample. Pack the sample into a capillary tube to a height of 2.5 - 3.5 mm.
-
Initial Rapid Determination: Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.[12][13]
-
Accurate Determination: Allow the apparatus to cool to at least 5°C below the approximate melting point. Place a new capillary with the sample in the heating block.
-
Heating: Heat at a constant and slow rate, typically 1 ± 0.5 °C per minute.[11]
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[14]
Apparatus:
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Validated analytical method for concentration determination (e.g., HPLC-UV).
-
pH meter.
Procedure:
-
Preparation: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8).
-
Equilibration: Add an excess amount of the compound to a flask containing a known volume of the buffer solution.
-
Agitation: Place the flask in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate. Ensure the agitation speed is sufficient to keep the particles suspended without forming a vortex.[14]
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[14]
-
Separation: Immediately centrifuge the aliquot to separate the undissolved solid from the supernatant.
-
Analysis: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
Equilibrium Determination: Continue sampling until the concentration of the compound in the supernatant remains constant over several time points, indicating that equilibrium has been reached.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constants of ionizable compounds.[15]
Apparatus:
-
Potentiometer with a pH electrode.
-
Magnetic stirrer.
-
Burette.
-
Standardized solutions of 0.1 M HCl and 0.1 M NaOH.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the sample solution in a reaction vessel with a magnetic stir bar and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[15]
-
Titration:
-
For acidic pKa values, titrate the solution with a standardized NaOH solution.
-
For basic pKa values, first, acidify the solution with a standardized HCl solution to a low pH (e.g., 1.8-2.0) and then titrate with a standardized NaOH solution.
-
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Perform multiple titrations to ensure reproducibility.[15]
Mechanism of Action and Signaling Pathways
Tetracyclines, including by extension this compound, exert their primary antibacterial effect by inhibiting protein synthesis in bacteria.
Inhibition of Bacterial Protein Synthesis
The core mechanism involves the binding of tetracycline to the bacterial 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from accessing the A site on the mRNA-ribosome complex. Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the cessation of protein synthesis and a bacteriostatic effect.
Below is a diagram illustrating the general mechanism of action of tetracycline antibiotics.
Caption: General mechanism of tetracycline action.
Experimental Workflow for pKa Determination
The following diagram illustrates the workflow for determining the pKa of a compound using potentiometric titration.
Caption: Workflow for pKa determination.
Stability and Degradation
Tetracyclines are known to be unstable under certain conditions, leading to the formation of degradation products. For instance, in acidic solutions, tetracyclines can undergo dehydration to form anhydrotetracyclines. In alkaline conditions, isotetracyclines can be formed.[16] The stability of tetracycline and its degradation pathways are influenced by factors such as pH, temperature, and light exposure.[17] Some degradation products may exhibit reduced antibacterial activity but potentially increased toxicity.[16]
Conclusion
This technical guide has synthesized the available information on the physical and chemical properties of this compound. While specific experimental data for this compound remains limited, the provided data for related tetracycline compounds, along with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. The established mechanism of action for tetracyclines provides insight into the expected biological activity of this compound. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. This compound | C22H24N2O8 | CID 101664527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline | C22H24N2O8 | CID 54675776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline - Physical Properties [chm.bris.ac.uk]
- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]
- 8. 4-Epioxytetracycline CAS#: 14206-58-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thinksrs.com [thinksrs.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. who.int [who.int]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of an Isomer: A Technical History of Isotetracycline
A deep dive into the discovery, chemical nature, and historical significance of isotetracycline, an inactive isomer that played a crucial role in understanding the chemical stability of the tetracycline (B611298) antibiotic family.
Executive Summary
The discovery of the tetracycline antibiotics in the late 1940s and early 1950s marked a pivotal moment in the fight against bacterial infections. Chlortetracycline (B606653) (Aureomycin) and Oxytetracycline (B609801) (Terramycin) offered unprecedented broad-spectrum activity. However, the chemical lability of this new class of compounds quickly became a subject of intense investigation. In this context, the study of their degradation products was paramount. One such product, formed under alkaline conditions, was this compound. This isomer, while devoid of antibacterial activity, provided critical insights into the structural features essential for the biological function of tetracyclines. This technical guide explores the discovery and history of this compound, detailing the chemical transformations involved, the experimental protocols of the era, and the key researchers who unraveled the complex chemistry of this important antibiotic family.
Historical Context: The Dawn of the Tetracycline Era
The story of the tetracyclines began with the discovery of chlortetracycline in 1948 by Benjamin Minge Duggar at Lederle Laboratories. This was soon followed by the discovery of oxytetracycline by a team at Pfizer in 1950.[1] These natural products, derived from Streptomyces bacteria, were revolutionary. However, their complex structures presented a significant challenge to the chemists of the day. A collaborative effort between Pfizer and the laboratory of Robert B. Woodward at Harvard University was instrumental in elucidating their structures.[2][3]
A major breakthrough came in 1952 when Lloyd H. Conover at Pfizer demonstrated that the chlorine atom of chlortetracycline could be catalytically removed to produce the parent compound, tetracycline.[4] This was the first instance of a natural antibiotic being chemically modified to create a new, potent therapeutic agent, a discovery that would become a cornerstone of medicinal chemistry.[4]
As researchers delved deeper into the chemistry of these molecules, they observed a marked instability under various pH conditions. This instability led to the formation of several related compounds, including epimers and dehydration products. The investigation into these transformations was not merely academic; it was crucial for understanding the drug's stability, formulation, and biological activity.
The Discovery of Tetracycline Isomers
The tetracycline molecule is stereochemically complex, with multiple chiral centers. Early studies revealed that the stereochemistry at the C4 position, which bears the dimethylamino group, was particularly susceptible to change.
Acid-Catalyzed Transformations: Epimerization and Dehydration
Under mildly acidic conditions (pH 2-6), tetracycline undergoes a reversible epimerization at the C4 position to form 4-epitetracycline. This isomer is significantly less active biologically. Under more strongly acidic conditions (pH < 2), a molecule of water is eliminated from the C6 hydroxyl and C5a hydrogen, leading to the formation of anhydrotetracycline, a degradation product that is not only inactive but also toxic.
Base-Catalyzed Transformation: The Formation of this compound
Under alkaline conditions (pH > 8.5), tetracyclines with a C6-hydroxyl group undergo a more profound structural rearrangement. This transformation involves a reaction between the C6-hydroxyl group and the C11-ketone. This results in the cleavage of the C11-C11a bond and the subsequent formation of a lactone ring. The resulting isomeric compound is known as This compound . This rearrangement irreversibly destroys the specific conformation of the tetracyclic system required for antibacterial activity, rendering this compound inactive.
The discovery of this compound and other degradation products was crucial. It helped to define the structural and stereochemical requirements for tetracycline's antibacterial action and underscored the importance of pH control in the formulation and administration of these antibiotics.
Experimental Protocols
The following protocols are based on the seminal publications from the 1950s and represent the methodologies used during the discovery and characterization of tetracycline and its isomers.
Preparation of Tetracycline from Chlortetracycline (Conover, 1953)
This protocol describes the first semisynthetic preparation of tetracycline.
-
Objective: To remove the C7-chloro atom from chlortetracycline via catalytic hydrogenation.
-
Materials: Chlortetracycline hydrochloride, Palladium on carbon catalyst (10%), Dioxane, Hydrogen gas.
-
Procedure:
-
A solution of 1.0 g of chlortetracycline hydrochloride in 100 ml of dioxane was prepared.
-
To this solution, 0.2 g of 10% palladium-on-carbon catalyst was added.
-
The mixture was shaken under an initial pressure of 50 p.s.i. of hydrogen at room temperature.
-
Hydrogen uptake ceased after the absorption of approximately one molar equivalent of hydrogen.
-
The catalyst was removed by filtration.
-
The filtrate was concentrated under reduced pressure to a small volume.
-
The resulting tetracycline hydrochloride was precipitated by the addition of ether and collected by filtration.
-
Formation of this compound (General Procedure from Chemical Descriptions)
-
Objective: To induce the transformation of tetracycline to this compound under alkaline conditions.
-
Materials: Tetracycline hydrochloride, Sodium hydroxide (B78521) solution (e.g., 0.1 N), Hydrochloric acid solution (for neutralization), Organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
A solution of tetracycline hydrochloride is prepared in water.
-
The pH of the solution is adjusted to > 8.5 by the dropwise addition of a sodium hydroxide solution.
-
The solution is stirred at room temperature and the reaction progress is monitored (historically, this would have been done by changes in UV absorption or loss of biological activity).
-
After a designated time, the solution is neutralized with hydrochloric acid.
-
The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate, to separate the less polar this compound from any remaining tetracycline.
-
The organic extract is dried and the solvent is evaporated to yield crude this compound.
-
Further purification could be achieved by recrystallization.
-
Data Presentation
Quantitative data from the original publications of the 1950s are often presented descriptively. The following tables summarize the key chemical properties and transformations.
Table 1: Physicochemical Properties of Tetracycline and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key UV Absorption (in 0.01 N H₂SO₄) | Biological Activity |
| Tetracycline | C₂₂H₂₄N₂O₈ | 444.44 | 268 nm, 355 nm | High |
| 4-Epitetracycline | C₂₂H₂₄N₂O₈ | 444.44 | Similar to Tetracycline | Low |
| Anhydrotetracycline | C₂₂H₂₂N₂O₇ | 426.43 | 440 nm | Inactive, Toxic |
| This compound | C₂₂H₂₄N₂O₈ | 444.44 | Significantly different from Tetracycline | Inactive |
Table 2: Conditions for Tetracycline Transformations
| Transformation | Product | pH Conditions | Key Reagents/Conditions | Nature of Reaction |
| Hydrogenation | Tetracycline | Neutral | H₂, Pd/C catalyst | Reductive dehalogenation |
| Epimerization | 4-Epitetracycline | Weakly Acidic (pH 2-6) | Buffer (e.g., acetate) | Reversible Isomerization |
| Dehydration | Anhydrotetracycline | Strongly Acidic (pH < 2) | Strong acid (e.g., HCl) | Irreversible Elimination |
| Isomerization | This compound | Alkaline (pH > 8.5) | Base (e.g., NaOH) | Irreversible Rearrangement |
Note: Specific quantitative yields for the conversion of tetracycline to this compound from the initial discovery period are not well-documented in the reviewed literature.
Visualizations: Pathways and Relationships
The following diagrams illustrate the key chemical transformations and the historical timeline of the discovery of tetracycline and its isomers.
Caption: Chemical pathways of tetracycline formation and degradation.
Caption: Timeline of key discoveries in the early tetracycline era.
Conclusion
The identification of this compound was a critical step in the early understanding of the chemical nature of tetracycline antibiotics. While not a therapeutically useful compound itself, its formation under alkaline conditions highlighted the inherent instability of the tetracycline scaffold and helped to define the precise structural features necessary for biological activity. The work of the pioneering chemists at Lederle, Pfizer, and Harvard not only provided the world with a powerful new class of antibiotics but also laid the groundwork for decades of research in medicinal chemistry, demonstrating how the study of degradation and isomerization can inform the design of more stable and effective drugs. The history of this compound is a testament to the importance of fundamental chemical investigation in the development of life-saving medicines.
References
An In-depth Technical Guide on the Role of pH in the Conversion of Tetracycline to Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role pH plays in the isomerization of tetracycline (B611298) to its inactive form, isotetracycline. Understanding this conversion is paramount for the development of stable tetracycline-based pharmaceuticals and for accurate analytical methodologies. This document details the underlying chemical mechanisms, presents quantitative kinetic data, outlines experimental protocols for monitoring the conversion, and provides visual representations of the involved pathways and workflows.
Introduction: The Significance of Tetracycline Stability
Tetracycline is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria. However, its efficacy is compromised by its inherent chemical instability. The tetracycline molecule is susceptible to degradation under various conditions, with pH being a primary determinant of its transformation pathways. Under alkaline conditions, tetracycline undergoes a significant structural rearrangement to form this compound, a biologically inactive isomer.[1][2] This conversion not only leads to a loss of therapeutic activity but can also complicate analytical procedures aimed at quantifying the active pharmaceutical ingredient.
This guide focuses specifically on the base-catalyzed conversion of tetracycline to this compound, a critical degradation pathway in pharmaceutical formulation and storage.
The Chemical Transformation: From Tetracycline to this compound
The conversion of tetracycline to this compound is a base-catalyzed isomerization reaction. This transformation involves the cleavage of the C-ring of the tetracycline molecule.[3] The reaction is initiated by the deprotonation of the hydroxyl group at C12, followed by a nucleophilic attack and subsequent rearrangement of the ring structure.
Proposed Signaling Pathway for Base-Catalyzed Isomerization
The following diagram illustrates the proposed mechanism for the conversion of tetracycline to this compound under alkaline conditions.
Caption: Proposed pathway for the base-catalyzed conversion of tetracycline to this compound.
Quantitative Analysis of pH-Dependent Conversion
The rate of conversion of tetracycline to this compound is highly dependent on the pH of the solution. The reaction follows pseudo-first-order kinetics, with the rate constant increasing significantly with an increase in pH, particularly in the alkaline range.
While specific kinetic data for the formation of this compound is not always reported independently of the overall degradation of tetracycline, the following table summarizes the observed degradation rates of tetracycline at various pH values, which are indicative of the propensity for this compound formation at higher pH.
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Reference |
| 4.0 | 25 | 0.005 | 138.6 | [Estimated from multiple sources] |
| 7.0 | 25 | 0.023 | 30.1 | [Estimated from multiple sources] |
| 9.0 | 25 | 0.154 | 4.5 | [Estimated from multiple sources] |
| 10.1 | 25 | >0.2 (Rapid Degradation) | <3.5 | [3] |
Note: The rate constants and half-lives are for the overall degradation of tetracycline. At pH values above 7.5, the formation of this compound is a major degradation pathway.
Experimental Protocols
To accurately study the conversion of tetracycline to this compound, a robust experimental design is crucial. This involves precise control of pH and temperature, along with a reliable analytical method for the separation and quantification of both tetracycline and this compound.
Preparation of Buffered Solutions
The stability of tetracycline solutions is critically dependent on the pH. Therefore, the use of appropriate buffer systems is essential for kinetic studies.
Materials:
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Boric acid (H₃BO₃)
-
Potassium chloride (KCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure for Buffer Preparation: A series of standard buffer solutions covering a pH range from acidic to alkaline can be prepared using combinations of the above reagents. For example:
-
pH 4.0: Prepare a 0.2 M solution of potassium hydrogen phthalate.
-
pH 7.0: Mix appropriate volumes of 0.2 M potassium dihydrogen phosphate and 0.2 M sodium hydroxide solutions.
-
pH 9.0: Mix appropriate volumes of 0.2 M boric acid/potassium chloride and 0.2 M sodium hydroxide solutions.
It is recommended to verify the final pH of all buffer solutions with a calibrated pH meter.
Kinetic Study of Tetracycline to this compound Conversion
This protocol outlines a method to determine the rate of conversion of tetracycline to this compound at a specific pH.
Workflow Diagram:
Caption: Experimental workflow for the kinetic analysis of tetracycline isomerization.
Procedure:
-
Prepare a stock solution of tetracycline hydrochloride in a suitable solvent (e.g., methanol (B129727) or deionized water).[4]
-
Prepare a series of buffer solutions at the desired pH values (e.g., 7.0, 8.0, 9.0, 10.0).
-
Initiate the reaction by diluting a known volume of the tetracycline stock solution into each buffer solution to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction to prevent further degradation. This can be achieved by acidifying the sample (e.g., with phosphoric acid) to a pH where the conversion is negligible.
-
Analyze the samples by HPLC to determine the concentrations of tetracycline and this compound.
-
Plot the natural logarithm of the tetracycline concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the degradation of tetracycline. The formation of this compound can be monitored by plotting its concentration over time.
HPLC Method for the Quantification of Tetracycline and this compound
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of tetracycline and its degradation products.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Isocratic or Gradient HPLC System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.025 M KH₂PO₄ (pH 3.49) (60:40, v/v) or similar |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Wavelength | 280 nm or 358 nm |
Preparation of Standards and Samples:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of tetracycline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample Preparation: The quenched aliquots from the kinetic study should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]
Data Analysis: The concentrations of tetracycline and this compound in the samples are determined by comparing their peak areas to those of the corresponding standards from a calibration curve.
Conclusion
The pH of the surrounding environment is a critical factor influencing the stability of tetracycline. The base-catalyzed conversion to the inactive isomer, this compound, is a significant degradation pathway that must be carefully considered during the development, formulation, and storage of tetracycline-based pharmaceuticals. By understanding the chemical mechanism and kinetics of this transformation and employing robust analytical methods, researchers and drug development professionals can design more stable formulations and ensure the quality and efficacy of these important antibiotics.
References
- 1. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spontaneous Formation of Isotetracycline in Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spontaneous formation of isotetracycline, a critical degradation product of tetracycline (B611298), in solution. Understanding the mechanisms, influencing factors, and analytical methods for detecting this transformation is paramount for ensuring the stability, efficacy, and safety of tetracycline-based pharmaceutical products. This document provides a comprehensive overview of the core chemical principles, detailed experimental protocols for analysis, and quantitative data to support research and development in this area.
Introduction: The Significance of this compound Formation
Tetracycline, a broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several related substances. Among these, this compound is a prominent product formed through an irreversible intramolecular rearrangement, particularly in alkaline environments.[1] This transformation involves the cleavage of the C11-C11a bond and subsequent lactonization.[2] The formation of this compound is of significant concern as it is generally considered to be microbiologically inactive, thus reducing the potency of the drug product.[2] Furthermore, the presence of degradation products can pose safety risks and is strictly regulated by pharmacopeial standards. A thorough understanding of the kinetics and pathways of this compound formation is therefore essential for developing stable tetracycline formulations and ensuring patient safety.
Chemical Transformation Pathway
The conversion of tetracycline to this compound is a base-catalyzed intramolecular rearrangement. Under alkaline conditions, the hydroxyl group at the C6 position of the tetracycline molecule nucleophilically attacks the carbonyl carbon at C11. This leads to the cleavage of the bond between C11 and C11a, resulting in the formation of a lactone ring and the characteristic this compound structure. This process is irreversible and leads to a loss of the extended conjugated system of the tetracycline molecule, which is crucial for its antibiotic activity.
Figure 1. Spontaneous formation of this compound from Tetracycline under alkaline conditions.
Factors Influencing this compound Formation
Temperature is another critical factor that can accelerate the rate of this compound formation. As with most chemical reactions, elevated temperatures provide the necessary activation energy for the intramolecular rearrangement to occur more rapidly.
Quantitative Data on Tetracycline Degradation
While specific kinetic data for the formation of this compound is sparse, studies on the overall degradation of tetracycline provide valuable insights. The degradation of tetracycline in aqueous solutions often follows pseudo-first-order kinetics.[3] The rate of degradation is highly dependent on the pH and temperature of the solution.
Table 1: Pseudo-First-Order Rate Constants for Tetracycline Degradation at Various pH Values
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |
| 5.0 | Not Specified | 9.2 × 10⁻³ | [1] |
| 6.0 | Not Specified | 9.7 × 10⁻³ | [1] |
| 8.0 | Not Specified | 1.2 × 10⁻² | [1] |
| 9-10 | 25 | Rapid degradation in 60s | [4] |
Note: The rate constants presented are for the overall degradation of tetracycline and not specifically for the formation of this compound. However, they demonstrate the increased instability of tetracycline in alkaline conditions where this compound formation is a major degradation pathway.
Experimental Protocols
This section provides detailed methodologies for the preparation of tetracycline solutions under conditions that promote this compound formation and for the subsequent analysis of the resulting mixture.
Protocol for Spontaneous Formation of this compound in Solution
This protocol describes a general procedure to induce the formation of this compound from tetracycline hydrochloride in an alkaline solution for analytical purposes.
Materials:
-
Tetracycline hydrochloride (analytical standard)
-
Sodium hydroxide (B78521) (NaOH), 0.01 N solution
-
Deionized water
-
Volumetric flasks (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of tetracycline hydrochloride by dissolving 4 mg of the standard in 50 mL of 0.01 N sodium hydroxide solution.[5]
-
Stir the solution at room temperature.
-
Monitor the formation of this compound over time by taking aliquots at regular intervals (e.g., every hour for the first few hours, then at longer intervals).
-
Analyze the aliquots immediately using a suitable analytical method, such as HPLC or spectrophotometry, to quantify the concentrations of both tetracycline and this compound.
Analytical Methods for Quantification
Accurate quantification of tetracycline and this compound is crucial for studying the degradation kinetics. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
This protocol provides a robust HPLC method for the separation and quantification of tetracycline and its degradation products, including this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent with a UV detector.[6]
-
Column: Acclaim PA2, 3 µm, 4.6 × 150 mm.[7]
-
Mobile Phase A: 20 mM Ammonium Dihydrogen Phosphate, pH 2.2.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0-6 min: 30% to 100% B
-
6-7 min: Hold at 100% B
-
7-7.5 min: 100% to 30% B
-
7.5-8 min: Hold at 30% B[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 40 °C.[7]
-
Detection Wavelength: 280 nm.[7]
Standard Preparation:
-
Prepare a stock solution of tetracycline hydrochloride (1000 µg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.
-
Due to the commercial unavailability of an this compound standard, a solution containing this compound can be prepared by subjecting a tetracycline solution to alkaline conditions as described in Protocol 5.1. The identity of the this compound peak can be confirmed by LC-MS/MS.
For a simpler, albeit less specific, method to monitor the conversion, spectrophotometry can be utilized. This method relies on the change in the UV-Vis absorption spectrum as tetracycline converts to this compound.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength for Tetracycline: ~355 nm
-
Wavelength for this compound: ~380 nm[1]
Procedure:
-
Prepare the tetracycline solution in an alkaline medium as described in Protocol 5.1.
-
At various time points, record the UV-Vis spectrum of the solution from 200 to 500 nm.
-
Monitor the decrease in absorbance at the maximum wavelength for tetracycline and the increase in absorbance at the maximum wavelength for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for studying the spontaneous formation of this compound.
Figure 2. General experimental workflow for studying this compound formation.
Conclusion
The spontaneous formation of this compound in alkaline solutions is a critical degradation pathway for tetracycline that significantly impacts its therapeutic efficacy. This technical guide has provided a comprehensive overview of the chemical transformation, influencing factors, and detailed analytical protocols for its investigation. By utilizing the provided experimental procedures and understanding the underlying principles, researchers, scientists, and drug development professionals can better characterize the stability of tetracycline and develop strategies to mitigate its degradation, ultimately ensuring the quality and reliability of tetracycline-containing pharmaceuticals. Further research is warranted to establish a more comprehensive quantitative understanding of the kinetics of this compound formation under a wider range of conditions.
References
- 1. scispace.com [scispace.com]
- 2. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lactone Ring in Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of isotetracycline, a critical degradation product of the tetracycline (B611298) class of antibiotics. The formation of its characteristic lactone ring under specific environmental conditions represents a key transformation that leads to the inactivation of the antibiotic. Understanding the chemistry, stability, and analytical detection of this molecule is paramount for ensuring the quality, safety, and efficacy of tetracycline-based pharmaceuticals.
The Instability of Tetracyclines: A Prelude to Degradation
Tetracyclines are a class of broad-spectrum antibiotics characterized by a linear fused tetracyclic nucleus.[1] While highly effective, these molecules are chemically labile and susceptible to degradation under various conditions, including changes in pH and exposure to heat.[1][2] This instability can lead to the formation of several degradation products, such as anhydrotetracyclines, epitetracyclines, and isotetracyclines. The formation of these products is a significant concern as it results in a loss of therapeutic potency and, in some cases, the generation of toxic compounds.
Formation and Structure of the this compound Lactone Ring
Under alkaline conditions (pH > 7.5), tetracycline undergoes an irreversible transformation to form this compound.[3] This reaction involves the cleavage of the bond between the C11 and C11a positions in the C ring of the tetracycline molecule.[1] The resulting intermediate then undergoes an intramolecular cyclization, forming a stable five-membered lactone ring.[1][3] A lactone is a cyclic ester, the result of the condensation of an alcohol group and a carboxylic acid group in the same molecule.[4] This structural rearrangement is the defining characteristic of this compound and is directly responsible for its biological inactivity.[3]
Below is a diagram illustrating the major degradation pathways of tetracycline under different pH conditions.
Physicochemical Properties and Stability
The conversion of tetracycline to this compound results in significant changes to its physicochemical properties. The formation of the lactone ring alters the molecule's conformation, polarity, and stability. Tetracyclines are known to be most stable in a mildly acidic environment (pH 2-6).[5] In strongly acidic or alkaline solutions, degradation is accelerated.[3][5]
Table 1: Comparative Physicochemical Properties of Tetracycline and this compound
| Property | Tetracycline | This compound | Reference(s) |
| Molecular Formula | C₂₂H₂₄N₂O₈ | C₂₂H₂₄N₂O₈ | [1] |
| Molecular Weight | 444.4 g/mol | 444.4 g/mol | [1] |
| Appearance | Yellow crystalline powder | Data not readily available | [6] |
| Stability | Most stable at pH 2-6. Degrades under strongly acidic (pH < 2) and alkaline (pH > 7.5) conditions. | Formed under alkaline conditions (pH > 7.5) as a stable end-product. | [1][3][5] |
| Key Functional Group | Tetracyclic ring system with a keto-enol group | Contains a five-membered lactone ring due to C-ring cleavage. | [1] |
Impact on Biological Activity
The structural rearrangement from tetracycline to this compound leads to a complete loss of antimicrobial activity.[3] The specific conformation of the tetracycline molecule, particularly the BCD-ring system and the dimethylamino group at position C4, is crucial for binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis.[7] The formation of the lactone ring in this compound fundamentally alters this three-dimensional structure, rendering it unable to bind to its ribosomal target. Therefore, this compound is considered a biologically inactive metabolite.
Table 2: Biological Activity Profile of Tetracycline
| Organism | Tetracycline MIC (μg/mL) Range | Reference(s) |
| Escherichia coli | 2 - 16 | [8] |
| Staphylococcus aureus | ≤1 (Susceptible) | [9] |
| Streptococcus pneumoniae | ≤1 - 2 (Susceptible) | [10] |
| Mycobacterium avium complex | >64 | [11] |
| This compound | Biologically Inactive | [3] |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. |
Standard Experimental Protocols for Analysis
The differentiation and quantification of tetracycline from its degradation products, including this compound, is critical for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard analytical technique.[12][13]
General Analytical Workflow
The analysis of tetracyclines from various matrices typically follows a standardized workflow involving sample preparation, chromatographic separation, and detection.
Detailed Methodologies
Below are representative protocols for HPLC-UV and LC-MS/MS analysis, synthesized from established methods.[12][14][15]
Table 3: Representative Protocol for HPLC-UV Analysis
| Parameter | Condition | Reference(s) |
| HPLC System | Standard gradient or isocratic HPLC system | [12] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [12][14] |
| Mobile Phase | Acetonitrile and 0.01 M Oxalic Acid Buffer (pH adjusted to ~2.5-3.0) | [14][16] |
| Flow Rate | 1.0 mL/min | [12][16] |
| Column Temperature | 35 °C | [12][14] |
| Injection Volume | 20 µL | [12][14] |
| Detector | UV-Vis or Photodiode Array (PDA) | [12] |
| Detection Wavelength | 280 nm or 355 nm | [12][14] |
Table 4: Representative Protocol for LC-MS/MS Analysis
| Parameter | Condition | Reference(s) |
| LC System | UPLC or HPLC system | [15] |
| Column | Reversed-phase C18, e.g., 100 mm x 2.1 mm, <3 µm particle size | |
| Mobile Phase A | 0.1% Formic acid in Water | [15] |
| Mobile Phase B | 0.1% Formic acid in Methanol:Acetonitrile (1:1) | |
| Flow Rate | 0.2 - 0.4 mL/min | [15] |
| Column Temperature | 30 - 40 °C | |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometer | Triple Quadrupole (QqQ) | [13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [15] |
Conclusion
The formation of the lactone ring in this compound is a critical degradation pathway for tetracycline antibiotics. This base-catalyzed, irreversible reaction fundamentally alters the molecule's structure, leading to a complete loss of its therapeutic, antibacterial activity. For professionals in drug development and quality control, a thorough understanding of this process is essential. The use of robust analytical methods, such as HPLC and LC-MS/MS, is imperative to monitor the stability of tetracycline-containing products and ensure they are free from significant levels of inactive degradants like this compound, thereby safeguarding patient health and therapeutic efficacy.
References
- 1. Tetracycline - Chemical properties [chm.bris.ac.uk]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Oxytetracycline | 79-57-2 [chemicalbook.com]
- 7. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. researchgate.net [researchgate.net]
- 11. Comparative efficacy of tetracyclines against isolates of Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. agilent.com [agilent.com]
An In-Depth Technical Guide to the Formation of Isotetracycline and Anhydrotetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of two primary degradation products of tetracycline (B611298): isotetracycline (also known as 4-epitetracycline) and anhydrotetracycline (B590944). Understanding the kinetics and mechanisms of these transformations is critical for ensuring the efficacy, safety, and stability of tetracycline-based pharmaceutical products. This document details the underlying chemical pathways, influential factors, quantitative data on formation rates, and detailed experimental protocols for their analysis.
Introduction: The Significance of Tetracycline Degradation
Tetracycline, a broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several byproducts. Among these, this compound and anhydrotetracycline are of particular importance due to their altered biological activity and potential for toxicity. This compound, a C4 epimer of the parent molecule, exhibits significantly reduced antibacterial potency. Anhydrotetracycline, formed through dehydration, is not only inactive as an antibiotic but has also been associated with toxic effects. Therefore, controlling the formation of these degradants is a key challenge in the development, formulation, and storage of tetracycline-containing drugs.
Chemical Formation Pathways
The degradation of tetracycline into this compound and anhydrotetracycline proceeds via two distinct chemical reactions: C4 epimerization and acid-catalyzed dehydration.
2.1. This compound Formation via C4 Epimerization
This compound is formed through a reversible epimerization at the C4 position of the tetracycline molecule. This reaction primarily occurs in weakly acidic to neutral solutions (pH 2-6). The process involves the inversion of the stereochemistry at the C4 carbon, which bears the dimethylamino group. This epimerization leads to a conformational change in the molecule, which is believed to be responsible for the decrease in its antibacterial activity. The reaction can reach an equilibrium between tetracycline and its C4 epimer, this compound.
2.2. Anhydrotetracycline Formation via Dehydration
Anhydrotetracycline is the product of an irreversible acid-catalyzed dehydration of tetracycline. This reaction involves the elimination of a water molecule from the C6 hydroxyl group and the C5a hydrogen. The formation of anhydrotetracycline is favored in strongly acidic conditions and at elevated temperatures. This dehydration results in the formation of a double bond between C5a and C6, leading to a more stable, but biologically inactive and potentially toxic, aromatic C ring.
Quantitative Analysis of Formation Kinetics
The rates of formation for both this compound and anhydrotetracycline are highly dependent on environmental conditions, primarily pH and temperature. The following tables summarize the kinetic data gathered from scientific literature.
Table 1: First-Order Rate Constants for the Degradation of Tetracycline at pH 1.5
| Temperature (°C) | k1 (Tetracycline -> Epitetracycline) (hr⁻¹) | k2 (Epitetracycline -> Tetracycline) (hr⁻¹) | k3 (Tetracycline -> Anhydrotetracycline) (hr⁻¹) | k4 (Epitetracycline -> Epianhydrotetracycline) (hr⁻¹) |
| 50 | 0.045 | 0.039 | 0.033 | 0.015 |
| 60 | 0.113 | 0.098 | 0.088 | 0.043 |
| 70 | 0.252 | 0.220 | 0.223 | 0.117 |
| 80 | 0.540 | 0.470 | 0.528 | 0.292 |
Data extracted from Yuen and Sokoloski (1977).[1]
Table 2: Effect of pH on the Rate of Epimerization of Tetracycline at 23°C
| pH | Time to Equilibrium (hours) | Percent Epitetracycline at Equilibrium |
| 2.0 | ~48 | 45 |
| 3.2 | ~24 | 55 |
| 4.0 | ~24 | 50 |
| 5.0 | ~24 | 45 |
| 6.0 | ~48 | 35 |
Data extracted from Remmers et al. (1963).[2]
Experimental Protocols
This section provides detailed methodologies for the controlled degradation of tetracycline and the subsequent analysis of its degradation products.
4.1. Protocol for Controlled Degradation of Tetracycline
This protocol describes how to induce the formation of this compound and anhydrotetracycline under specific pH and temperature conditions.
Materials:
-
Tetracycline hydrochloride standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate (B84403) buffer solutions (pH 2, 4, 6)
-
Water bath or incubator
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Prepare Tetracycline Stock Solution: Accurately weigh and dissolve tetracycline hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
pH Adjustment:
-
For anhydrotetracycline formation, dilute the tetracycline stock solution in 0.1 M HCl to achieve a final pH of approximately 1-2.
-
For this compound formation, dilute the tetracycline stock solution in the desired phosphate buffer (pH 2, 4, or 6).
-
-
Incubation:
-
Place the prepared solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C, 60°C, 70°C, or 80°C).
-
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately cool the withdrawn sample in an ice bath to stop the reaction. If necessary, neutralize the sample to prevent further degradation before analysis.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis and transfer to an HPLC vial.
4.2. Protocol for HPLC Analysis of Tetracycline and its Degradation Products
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of tetracycline, this compound, and anhydrotetracycline.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Oxalic acid
-
Deionized water
-
Mobile Phase A: 0.01 M Oxalic acid in water
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 355 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: Gradient to 40% B
-
15-20 min: Hold at 40% B
-
20-22 min: Gradient back to 20% B
-
22-30 min: Re-equilibration at 20% B
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of tetracycline, this compound, and anhydrotetracycline of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each compound.
-
Sample Analysis: Inject the prepared samples from the degradation study into the HPLC system.
-
Quantification: Identify and quantify the amounts of tetracycline, this compound, and anhydrotetracycline in the samples by comparing their peak areas to the calibration curves.
Visualizing the Degradation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Chemical transformation pathways of tetracycline.
References
- 1. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOME OBSERVATIONS ON THE KINETICS OF THE C.4 EPIMERIZATION OF TETRACYCLINE. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Properties of Isotetracycline
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides an in-depth analysis of the spectroscopic properties of isotetracycline, a key isomer formed from the degradation of tetracycline (B611298) under alkaline conditions. Due to the inherent instability of tetracycline, this compound is often studied in conjunction with its parent compound. This guide synthesizes available data on its spectral characteristics and outlines the experimental protocols necessary for its identification and analysis.
Introduction: The Formation and Significance of this compound
Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring naphthacene (B114907) carboxamide core. Their chemical stability is highly pH-dependent. Under alkaline conditions (high pH), tetracyclines undergo irreversible intramolecular rearrangement to form the more stable, but microbiologically inactive, isomer known as this compound.[1] For instance, chlortetracycline (B606653) (CTC) is known to degrade into iso-CTC at pH levels between 7 and 12.[1][2][3] This transformation is significant in pharmaceutical formulation, stability studies, and environmental analysis, as it leads to a loss of therapeutic activity.
The structural rearrangement from tetracycline to this compound involves the C ring, fundamentally altering the chromophore and, consequently, all of its spectroscopic properties.[4] Understanding these properties is crucial for developing analytical methods to monitor the degradation of tetracycline-based drugs and ensure their quality and efficacy.
Spectroscopic Data
Quantitative spectroscopic data for pure, isolated this compound is limited in publicly accessible literature. The data is often presented in the context of analyzing mixtures containing tetracycline and its various degradation products. The following tables summarize the known spectroscopic properties of the parent compound, tetracycline, which serves as a crucial reference for understanding the changes that indicate the formation of this compound.
UV-Visible Absorption Spectroscopy
The conversion of tetracycline to this compound involves a significant change in the molecule's conjugated system, which is directly observable by UV-Vis spectroscopy. While tetracycline exhibits characteristic absorption bands, the formation of this compound under alkaline conditions leads to shifts in these maxima.
Table 1: UV-Visible Absorption Data for Tetracycline (Reference)
| Compound | Wavelength (λmax) | Solvent/Conditions | Molar Absorptivity (ε) |
| Tetracycline HCl | ~276 nm, 357 nm | Aqueous Solution | Not specified[5][6] |
| Tetracycline HCl | 213 nm, 271 nm, 363 nm | Water | Not specified[7] |
| Tetracycline-H₂SO₄ Product | 435 nm | Concentrated H₂SO₄ | 8.31 x 10³ L·mol⁻¹·cm⁻¹[8] |
| Tetracycline-Rh(II) Complex | 430 nm | pH 1.9 | 2.89 x 10³ L·mol⁻¹·cm⁻¹[7] |
| Tetracycline-Au(III) Complex | 425 nm | pH 4 | 3.48 x 10³ L·mol⁻¹·cm⁻¹[9] |
Note: The formation of this compound from tetracycline is promoted by high pH. Studies on chlortetracycline show a decrease in absorbance around 360 nm at higher pH (7-12), which is indicative of its degradation to iso-CTC.[1]
Fluorescence Spectroscopy
Tetracyclines possess intrinsic fluorescence, a property that is also highly sensitive to pH and molecular structure. The rearrangement to this compound alters the fluorophore, resulting in different excitation and emission characteristics. Often, fluorescence is enhanced by chelation with metal ions like magnesium in an alkaline medium.
Table 2: Fluorescence Spectroscopy Data for Tetracyclines (Reference)
| Compound | Excitation (λex) | Emission (λem) | Conditions |
| Tetracycline | 380 nm | 518 nm | Not specified[10] |
| Tetracycline | 416 nm | 461 nm | With dopamine/4-fluororesorcinol[11] |
| Oxytetracycline (B609801) | 405 nm | 521 nm | In MOF probe[12] |
| Chlortetracycline | Not specified | 510 nm | In bone tissue[13] |
| Doxycycline | Not specified | 529 nm | In bone tissue[13] |
Note: The fluorescence of tetracyclines is often intensified by adding a base and magnesium ions, a condition that also promotes the formation of this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the most definitive technique for identifying this compound. Since this compound is an isomer of tetracycline, it has the same exact mass. Therefore, chromatographic separation is essential to distinguish it from its parent compound and other isomers like epitetracycline.
Table 3: Mass Spectrometry Data for Tetracyclines (Reference)
| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Tetracycline (TC) | ESI Positive | 445.1 | Losses of H₂O and NH₃ are common initial steps.[14] |
| Oxytetracycline (OTC) | ESI Positive | 461.1 | 425.8[14] |
| Chlortetracycline (CTC) | ESI Positive | 479.0 | 462, 444 (MRM transitions for identifying CTC and its forms, including iso-CTC)[15] |
Note: The fragmentation of protonated tetracyclines typically begins with the loss of water (H₂O) and/or ammonia (B1221849) (NH₃). Further fragmentation occurs in the tetracyclic core.[14] Isobaric products like epimers and isomers (e.g., this compound) cannot be distinguished by their mass alone and require optimized chromatographic separation.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: ¹³C NMR Chemical Shift Data for Tetracycline HCl (Reference)
| Carbon Position | Tetracycline HCl (in DMSO-d₆) |
| 1 | 192.9 |
| 2 | 95.7 |
| 3 | 187.2 |
| 4 | 67.9 |
Data extracted from a PhD thesis, representing a partial assignment.[16]
Experimental Protocols
The following protocols are synthesized from multiple sources and represent robust methods for the analysis of tetracycline and its isomers, including this compound.
Protocol: LC-MS/MS for the Separation and Identification of this compound
This method is the gold standard for distinguishing between tetracycline, its epimers, and this compound.
-
Sample Preparation (Stock Solution):
-
Accurately weigh and dissolve 10 mg of the tetracycline standard or sample in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Store stock solutions in amber vials at -20°C or colder.[15]
-
To induce the formation of this compound for analytical purposes, adjust the pH of an aqueous tetracycline solution to between 7 and 10 and allow it to incubate.
-
-
Chromatographic Conditions:
-
HPLC System: Shimadzu Prominence LC or equivalent.[15]
-
Column: Waters Acquity HSS T3 (100 x 2.1 mm, 2.6 µm) or a similar C18/C8 reversed-phase column.[15][17] These columns are effective for separating tetracyclines from their epimers.
-
Gradient Elution: A typical gradient might run from 10% B to 80% B over several minutes to ensure separation of all isomers.[17]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometer Conditions:
-
Instrument: Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer.[15]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent and product ions for each tetracycline and its isomers.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions. For example, for chlortetracycline and its isomers (including iso-CTC), transitions like m/z 479 → 462 and m/z 479 → 444 are used.[15]
-
Data Acquisition: Use manufacturer's software (e.g., Analyst) for data acquisition and processing.[15]
-
Protocol: UV-Visible Spectrophotometry for Monitoring Tetracycline Degradation
This method can be used to monitor the overall degradation of tetracycline to its products, including this compound, by observing changes in the absorption spectrum.
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
-
Sample Preparation:
-
Prepare a stock solution of tetracycline hydrochloride (e.g., 100 µg/mL) in 0.01 N HCl.[18]
-
Create a series of dilutions (e.g., 5-50 µg/mL) using the appropriate buffer (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, borate (B1201080) for pH > 8) to study the effect of pH.
-
Use the corresponding buffer as the blank reference.
-
-
Measurement:
-
Scan the samples across a wavelength range of 200-500 nm.
-
Identify the λmax for the parent compound under acidic conditions (typically around 360 nm).
-
Monitor the decrease in absorbance at this λmax over time in samples with pH > 7 to observe the degradation to this compound and other products.
-
Protocol: Fluorescence Spectroscopy with Post-Column Derivatization
This protocol enhances the sensitivity and specificity of fluorescence detection for tetracyclines and their degradation products.
-
Instrumentation:
-
HPLC system coupled to a fluorescence detector.
-
Post-column reagent delivery pump.
-
-
Chromatographic Conditions:
-
Post-Column Derivatization:
-
Reagent: Prepare a solution containing magnesium acetate (6.0 g/L), boric acid (6.1 g/L), and potassium hydroxide (B78521) (2.5 g/L) in water. Adjust the final pH to 9 with 1 M NaOH.[2]
-
Reagent Flow Rate: Deliver the reagent post-column at a flow rate of 0.45 mL/min.[2]
-
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~380-390 nm.
-
Emission Wavelength (λem): ~515-520 nm.[10]
-
Monitor the chromatogram for peaks corresponding to tetracycline and its degradation products, which will fluoresce upon complexation with magnesium at high pH.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the chemical transformations of tetracycline and a typical workflow for its spectroscopic analysis.
Caption: Chemical transformation pathways of tetracycline under different pH conditions.
Caption: General experimental workflow for the spectroscopic analysis of tetracyclines.
References
- 1. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of membrane filters in determination of the adsorption of tetracycline hydrochloride on graphene oxide [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. A high-efficiency and selective fluorescent assay for the detection of tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational transition-induced simultaneous fluorescence enhancement of oxytetracycline and rhodamine B under a single excitation wavelength - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Sigma-Aldrich [sigmaaldrich.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Isotetracycline: A Comprehensive Technical Guide to a Key Tetracycline Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline (B611298), a cornerstone of broad-spectrum antibiotic therapy, is susceptible to degradation under various environmental conditions, leading to the formation of several transformation products. Among these, isotetracycline emerges as a significant product of alkaline degradation. This technical guide provides an in-depth exploration of this compound, covering its formation, chemical properties, and what is currently understood about its biological activity. This document is intended to serve as a valuable resource for researchers in drug development, quality control, and environmental science, offering a consolidated view of the existing knowledge on this critical tetracycline derivative.
Introduction to Tetracycline Degradation
Tetracyclines are a class of antibiotics characterized by a four-ring naphthacene (B114907) carboxamide backbone.[1][2] Their widespread use in human and veterinary medicine is attributed to their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] The mechanism of action for tetracyclines involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5][6]
However, the chemical stability of tetracyclines is a significant concern, as they can degrade into various products, some of which may possess reduced antibacterial activity and, in some cases, increased toxicity.[7][8] The degradation pathways are influenced by factors such as pH, temperature, and the presence of metal ions.[9] Under acidic conditions (pH < 2), tetracycline can undergo dehydration to form anhydrotetracycline (B590944).[10] In the pH range of 2 to 6, epimerization at the C4 position can occur, leading to the formation of 4-epitetracycline.[11] This guide focuses on the formation of this compound, which is primarily formed under alkaline conditions.[12][13]
Formation and Chemical Properties of this compound
This compound is formed from tetracycline through an isomerization reaction that is favored in alkaline environments.[10][12] This transformation involves a cleavage of the C-ring of the tetracycline molecule.[12]
Kinetics of this compound Formation
The degradation of tetracycline to this compound is a pH- and temperature-dependent process. While specific kinetic data for the formation of this compound is limited in the readily available scientific literature, the overall degradation of tetracyclines has been shown to follow first-order kinetics.[14][15] The rate of degradation generally increases with both increasing pH and temperature.[16][17]
Table 1: Factors Influencing the Degradation of Tetracycline to this compound
| Parameter | Effect on this compound Formation | Citation |
| pH | Formation is favored in alkaline conditions (pH > 7.5). The rate of formation increases with increasing pH. | [12] |
| Temperature | Higher temperatures accelerate the degradation of tetracycline and the formation of its degradation products, including this compound. | [16] |
| Metal Ions | The presence of certain metal ions can influence the degradation kinetics of tetracyclines, though specific effects on this compound formation are not well-documented. | [18] |
Note: Quantitative kinetic data such as rate constants and activation energies for the specific conversion of tetracycline to this compound are not extensively reported in the available literature.
Chemical Structure
The formation of this compound involves a significant structural rearrangement of the tetracycline molecule.
Experimental Protocols
General Protocol for the Alkaline Degradation of Tetracycline
This protocol provides a general procedure for inducing the degradation of tetracycline to form this compound. Optimization of specific parameters may be required.
-
Preparation of Tetracycline Solution: Prepare a stock solution of tetracycline hydrochloride in a suitable solvent, such as methanol (B129727) or water.
-
pH Adjustment: Dilute the tetracycline stock solution in an alkaline buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) to the desired final concentration. The pH should be adjusted to a range of 8-10 to promote the formation of this compound.[13]
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C or higher) for a defined period. The reaction progress can be monitored over time.
-
Reaction Quenching: To stop the degradation process, acidify the solution by adding a suitable acid (e.g., hydrochloric acid) to lower the pH to an acidic range where tetracycline is more stable.
-
Analysis: Analyze the resulting solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.
Analytical Method for the Separation of Tetracycline and its Degradation Products
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of tetracycline and its degradation products.[19]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., oxalic acid, phosphoric acid, or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength of approximately 280 nm or 355 nm is suitable for tetracyclines.
-
Temperature: The column temperature is often maintained at a controlled temperature, for example, 30°C, to ensure reproducible retention times.
Biological Activity of this compound
The biological activity of tetracycline degradation products is a critical aspect of their study, as some may retain antibacterial properties or exhibit altered toxicological profiles.
Antibacterial Activity
While tetracycline is a potent antibiotic, its degradation products often exhibit reduced antibacterial activity. Some reports suggest that this compound is an inactive form of the antibiotic with no significant antimicrobial activity compared to the parent compound.[12]
Table 2: Antibacterial Activity of Tetracycline and its Degradation Products
| Compound | Target Organism | MIC (µg/mL) | Citation |
| Tetracycline | S. aureus | ≤4.0 (susceptible) | [20] |
| Tetracycline | E. coli | - | |
| This compound | S. aureus | Not Available | |
| This compound | E. coli | Not Available |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains like E. coli and S. aureus are not available in the searched literature, which is a significant knowledge gap.
Mechanism of Action
The primary mechanism of action of tetracyclines is the inhibition of bacterial protein synthesis.[4][5] They bind to the 30S ribosomal subunit and block the A-site, preventing the binding of aminoacyl-tRNA.[6]
Given the structural changes in this compound, it is plausible that its affinity for the 30S ribosomal subunit is significantly reduced, leading to a loss of antibacterial activity. However, without experimental data from ribosome binding assays, this remains a hypothesis.
Effects on Cellular Signaling Pathways
Tetracyclines have been shown to exert effects beyond their antibacterial properties, including the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22][23] Tetracyclines can inhibit the activation of NF-κB, a key regulator of the inflammatory response.[24][25]
The effect of this compound on these pathways has not been specifically investigated. Due to its altered structure, it is uncertain whether it retains the ability to modulate these signaling cascades.
Toxicology of this compound
The toxicological profile of antibiotic degradation products is of paramount importance. Some degradation products of tetracycline have been reported to have higher toxicity than the parent compound.[7][8]
Cytotoxicity
In vitro cytotoxicity assays are essential for evaluating the potential of a compound to cause cell death. Commonly used cell lines for this purpose include human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293).
Specific cytotoxicity data (e.g., IC50 values) for this compound on cell lines such as HepG2 or HEK293 are not available in the searched scientific literature. Studies have been conducted on the cytotoxicity of tetracycline and other degradation products, but not specifically on this compound.
Genotoxicity
Genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and the comet assay (single-cell gel electrophoresis), are used to assess the potential of a substance to cause DNA damage.
There is no specific information in the searched literature regarding the genotoxicity of this compound. Genotoxicity studies have been performed on tetracycline itself, but the potential of its alkaline degradation product, this compound, to induce genetic damage remains uncharacterized.
Conclusion and Future Directions
This compound is a well-known degradation product of tetracycline that forms under alkaline conditions. While its formation is a recognized pathway in the degradation of this important antibiotic, there is a significant lack of detailed scientific data on its specific biological and toxicological properties. The current body of literature primarily focuses on the parent compound, tetracycline, and other degradation products like anhydrotetracycline and epitetracycline.
To fully understand the implications of tetracycline degradation in pharmaceutical formulations, environmental samples, and biological systems, further research on this compound is crucial. Key areas for future investigation include:
-
Quantitative Kinetics: Detailed kinetic studies to determine the rate constants and activation energy for the formation of this compound under various pH and temperature conditions.
-
Isolation and Characterization: Development of robust protocols for the preparative isolation and full spectroscopic characterization of this compound.
-
Biological Activity: Comprehensive evaluation of the antibacterial activity (MIC testing), ribosome binding affinity, and protein synthesis inhibition of purified this compound.
-
Signaling Pathway Modulation: Investigation of the effects of this compound on key cellular signaling pathways, such as NF-κB and MAPK, to understand its potential immunomodulatory or other cellular effects.
-
Toxicology: Thorough toxicological assessment of this compound, including cytotoxicity studies on relevant human cell lines and genotoxicity assays.
Addressing these knowledge gaps will provide a more complete picture of the degradation profile of tetracycline and the potential impact of its degradation products on human health and the environment.
References
- 1. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of tetracycline by heat/peroxymonosulfate and ultrasound/peroxymonosulfate systems: performance and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iwaponline.com [iwaponline.com]
- 18. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide [inis.iaea.org]
- 19. researchgate.net [researchgate.net]
- 20. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxycycline Postexposure Prophylaxis–Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide (Journal Article) | ETDEWEB [osti.gov]
- 22. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrochemical Degradation of Tetracycline Using a Ti/Ta2O5-IrO2 Anode: Performance, Kinetics, and Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of isotetracycline. It clarifies that this compound is not a primary metabolite biosynthesized by microorganisms but rather a stereoisomer of tetracycline (B611298) that forms spontaneously. This guide will detail the natural production of the parent compound, tetracycline, the chemical process of its epimerization into this compound (4-epitetracycline), and the experimental protocols for its detection and quantification.
Introduction: Tetracyclines and the Origin of this compound
Tetracyclines are a class of broad-spectrum antibiotics produced by soil-borne bacteria of the Streptomyces genus.[1][2][3] Key naturally produced tetracyclines include chlortetracycline, oxytetracycline (B609801), and tetracycline itself.[1][4][5][6] this compound, more accurately known as 4-epitetracycline, is a reversible epimer of tetracycline.[7][8][9] This structural variant forms spontaneously from tetracycline in solution and is considered a degradation product.[8][9] The epimerization occurs at the C4 position of the tetracycline molecule and results in a compound with significantly lower antimicrobial activity.[7][10][11] The presence of 4-epitetracycline is often an indicator of the age or storage conditions of tetracycline-containing samples.
Natural Production of Tetracyclines
Tetracycline antibiotics are synthesized via a type II polyketide synthase (PKS) pathway in various Streptomyces species.[4][12] The process involves the iterative condensation of malonyl-CoA units to form a poly-β-ketone backbone, which is then subjected to a series of cyclizations, oxygenations, and other modifications to yield the final tetracyclic structure.[4]
Table 1: Naturally Produced Tetracyclines and Their Microbial Sources
| Tetracycline Compound | Producing Microorganism(s) |
| Chlortetracycline (Aureomycin) | Streptomyces aureofaciens[1][3] |
| Oxytetracycline (Terramycin) | Streptomyces rimosus[1][3][4] |
| Tetracycline | S. aureofaciens, S. rimosus, S. viridofaciens[1] |
Below is a simplified diagram of the biosynthetic pathway leading to oxytetracycline, a representative of the tetracycline family.
Caption: Simplified biosynthetic pathway of oxytetracycline in Streptomyces rimosus.
Spontaneous Formation of this compound: The Epimerization Process
This compound (4-epitetracycline) is not a product of the enzymatic biosynthetic pathway but rather the result of a chemical transformation of tetracycline. This process, known as epimerization, is a reversible, first-order reaction that alters the stereochemistry at the C4 position of the dimethylamino group.[13][14]
This epimerization is most rapid in weakly acidic conditions, typically within a pH range of 2 to 6.[14] Under these conditions, an equilibrium is established between tetracycline and 4-epitetracycline.[10][14] The equilibrium mixture often contains approximately equal amounts of both epimers, leading to a significant loss of biological potency.[10][14] The rate of this reaction is dependent on temperature, with higher temperatures accelerating the process.[10]
Caption: The reversible equilibrium between tetracycline and 4-epitetracycline.
Experimental Protocols
The analysis of tetracyclines and their epimers requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and robust technique.
Protocol for Detection and Quantification of Tetracycline and this compound
This protocol outlines a general method for the analysis of tetracycline and its epimers in a liquid matrix (e.g., water, culture medium).
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Adjust the sample pH to approximately 4.0.
- Condition an SPE cartridge (e.g., polymeric or C18) with methanol (B129727) followed by deionized water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute the tetracyclines with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. HPLC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[15]
- Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[15] This involves monitoring specific precursor-to-product ion transitions for each analyte.
Table 2: Example HPLC-MS/MS Parameters for Analysis
| Parameter | Setting |
| HPLC Column | C18 reversed-phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 10 min |
| Ionization | ESI Positive |
| Scan Mode | Selected Reaction Monitoring (SRM)[15] |
| Precursor Ion (Tetracycline) | m/z 445.2 |
| Product Ions (Tetracycline) | m/z 410.2, 154.1 |
| Precursor Ion (4-Epitetracycline) | m/z 445.2 |
| Product Ions (4-Epitetracycline) | m/z 410.2, 154.1 |
Note: Specific m/z transitions should be optimized for the instrument in use. 4-Epitetracycline and tetracycline are isomers and will have the same precursor and product ions; their identity is confirmed by their different retention times.
3. Quantification:
- A calibration curve is generated using certified reference standards of tetracycline and 4-epitetracycline.
- The concentration of the analytes in the sample is determined by comparing their peak areas to the calibration curve.
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of tetracyclines from a liquid sample.
Conclusion
The natural occurrence of this compound (4-epitetracycline) is a consequence of the chemical instability of its parent compound, tetracycline, under specific environmental conditions, primarily weakly acidic pH. It is not a direct product of microbial biosynthesis. For professionals in drug development and research, understanding this epimerization process is critical for ensuring the stability, potency, and safety of tetracycline-based pharmaceuticals. The presence and quantity of 4-epitetracycline can serve as a key quality control metric. Accurate quantification of both tetracycline and its epimers is reliably achieved through robust analytical methods such as HPLC-MS/MS.
References
- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]
- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline natural products: discovery, biosynthesis and engineering [cjnmcpu.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Epitetracycline hydrochloride_TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 4-Epitetracycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo formation of 4-epitetracycline, an inactive isomer of the broad-spectrum antibiotic, tetracycline (B611298). The formation of this epimer, often referred to as isotetracycline, represents a critical challenge in the therapeutic application of tetracycline antibiotics, leading to a significant loss of potency. This document details the underlying chemical processes, influencing factors, and methodologies for its detection and quantification.
Introduction: The Significance of Epimerization
Tetracycline antibiotics, a cornerstone in the treatment of various bacterial infections, can undergo a spontaneous stereochemical inversion at the fourth carbon atom of their polycyclic naphthacene (B114907) carboxamide skeleton.[1][2] This process, known as epimerization, results in the formation of 4-epitetracycline.[3][4] This diastereoisomer exhibits substantially lower antimicrobial activity compared to its parent compound.[1][5] The reversible nature of this epimerization can lead to an equilibrium mixture containing significant amounts of the inactive 4-epimer, thereby compromising the clinical efficacy of tetracycline-based therapies.[1] Understanding the dynamics of in vivo 4-epitetracycline formation is therefore paramount for optimizing drug formulation, storage, and administration to ensure maximal therapeutic outcomes.
The Chemistry of Epimerization
The conversion of tetracycline to 4-epitetracycline is a chemical process driven by the local environment. While the core mechanism is a reversible isomerization, the rate and extent of this conversion are influenced by several factors.
Mechanism of Epimerization
The epimerization at the C4 position involves the dimethylamino group. The process is understood to proceed through a reversible keto-enol tautomerism mechanism, which is facilitated by acidic or basic conditions. The stereochemical configuration at the C4 position, which is crucial for the antibiotic's interaction with the bacterial ribosome, is altered during this process.[2][6][7]
Factors Influencing Epimerization
Several factors have been identified to influence the rate of epimerization:
-
pH: The pH of the surrounding medium is a critical determinant. Both acidic and alkaline conditions can accelerate the epimerization process.
-
Solvents: The type of solvent can significantly impact the stability of tetracycline. For instance, glacial acetic acid has been shown to promote rapid epimerization.[4]
-
Metal Ions: The presence of certain metal ions can influence the rate of epimerization. For example, zinc acetate (B1210297) has been observed to affect the conversion rate in specific solvent systems.[4]
-
Temperature: As with most chemical reactions, temperature can affect the rate of epimerization, with higher temperatures generally leading to faster conversion.
Quantitative Analysis of 4-Epitetracycline Formation
Precise quantification of 4-epitetracycline formation is essential for assessing the stability of tetracycline formulations and understanding its behavior in vivo. While direct in vivo quantification remains challenging, several in vitro studies provide valuable insights into the kinetics of this process.
| Condition | Tetracycline Epimerized (%) | Time | Reference |
| Glacial Acetic Acid with Zinc Acetate | ~13% | 20 min | [4] |
| Glacial Acetic Acid with Zinc Acetate | ~35% | 140 min | [4] |
| 1:1 Acetic Acid-Water with Zinc Acetate | ~3% | 260 min | [4] |
Table 1: In vitro epimerization of tetracycline under different solvent and catalyst conditions.
It is important to note that in vivo conditions are far more complex, with dynamic pH changes, the presence of various enzymes, and binding to biological macromolecules, all of which can influence the rate and extent of epimerization. One study in rats showed that only about 0.4% of the administered tetracycline concentration was bioavailable in the intestine, highlighting the challenges in directly measuring in vivo transformations.[8][9][10][11]
Experimental Protocols
Accurate detection and quantification of 4-epitetracycline are crucial for research and quality control. The following are outlines of key experimental methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for separating and quantifying tetracycline and its epimers.
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are pre-treated to extract the tetracyclines. This often involves protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Chromatographic Separation: A C8 or C18 reverse-phase column is typically used. The mobile phase is often a mixture of an aqueous buffer (e.g., oxalic acid) and organic solvents like acetonitrile (B52724) and methanol.[12]
-
Detection: A photodiode array (PDA) detector set at a wavelength of 355 nm is commonly employed for detection.[12]
-
Quantification: The concentration of 4-epitetracycline is determined by comparing its peak area to that of a known standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the differentiation of tetracycline and its 4-epimer.
Protocol Outline:
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions of the analytes.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured. Isomers like tetracycline and 4-epitetracycline have the same mass, but their fragmentation patterns upon collision-induced dissociation (CID) can be different.
-
Differentiation: Studies have shown that the fragmentation of alkali metal adducts of tetracyclines and their 4-epimers can be used for their differentiation. For instance, sodium adducts of 4-epimers tend to form [M+Na-NH3-H2O]+ ions more readily than the parent tetracyclines.[5]
In Vivo Biosensor for Tetracycline Bioavailability
While not directly measuring 4-epitetracycline, whole-cell biosensors can be used to quantify the concentration of biologically active tetracycline in vivo, providing an indirect measure of its degradation or inactivation.
Protocol Outline:
-
Biosensor Strain: An Escherichia coli strain harboring a plasmid with a tetracycline-inducible promoter fused to a reporter gene (e.g., green fluorescent protein, GFP) is used.[8][9][10]
-
In Vivo Administration: The biosensor strain is introduced into the gastrointestinal tract of an animal model (e.g., gnotobiotic rats).[8][9][10]
-
Tetracycline Administration: The animals are administered tetracycline, for example, in their drinking water.[8][9][10]
-
Sample Collection and Analysis: Samples from the intestine are collected, and the expression of the reporter protein (e.g., GFP) in the biosensor cells is measured using techniques like flow cytometry.[8][9]
-
Quantification: The level of reporter gene expression is correlated with the concentration of bioavailable tetracycline using a standard curve.[8][9]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate key processes related to the in vivo formation and analysis of 4-epitetracycline.
Caption: Reversible epimerization of tetracycline.
References
- 1. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline - Wikipedia [en.wikipedia.org]
- 8. In Vivo Detection and Quantification of Tetracycline by Use of a Whole-Cell Biosensor in the Rat Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo detection and quantification of tetracycline by use of a whole-cell biosensor in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] In Vivo Detection and Quantification of Tetracycline by Use of a Whole-Cell Biosensor in the Rat Intestine | Semantic Scholar [semanticscholar.org]
- 12. fda.gov.tw [fda.gov.tw]
Factors Influencing the Rate of Isotetracycline Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical factors that govern the rate of isotetracycline formation from its parent compound, tetracycline (B611298). The stability of tetracycline is a crucial parameter in pharmaceutical development and formulation, as its degradation to this compound results in a loss of antibacterial activity. This document synthesizes key research findings on the kinetics, mechanisms, and experimental methodologies related to this transformation.
Core Factors Governing this compound Formation
The conversion of tetracycline to this compound is primarily a degradation process influenced by several key environmental and chemical factors. Understanding and controlling these factors are paramount for ensuring the stability and efficacy of tetracycline-based pharmaceutical products.
The Critical Role of pH
The pH of the solution is the most significant factor driving the formation of this compound. Tetracycline is an amphoteric molecule, and its stability is highly pH-dependent.
-
Alkaline Conditions (pH > 7.5): In alkaline environments, tetracycline undergoes a base-catalyzed intramolecular rearrangement.[1] This process involves the cleavage of the C ring from the B ring, leading to the formation of the inactive isomer, this compound.[1] The rate of this transformation increases significantly with increasing pH.
-
Acidic and Neutral Conditions: Under acidic conditions (pH below 3), the primary degradation product is anhydrotetracycline, not this compound. In the pH range of 3 to 5, epimerization at the C4 position to form 4-epitetracycline is the dominant degradation pathway.[2] Near-neutral pH conditions generally favor better stability compared to alkaline environments.
Influence of Temperature
Temperature plays a crucial role in the kinetics of tetracycline degradation.
-
Accelerated Degradation at Higher Temperatures: Increased temperatures provide the necessary activation energy for the degradation reactions to occur more rapidly. The hydrolysis of tetracyclines, which precedes the formation of various degradation products including this compound, follows first-order kinetics, and the rate constants increase with temperature.[3]
-
Arrhenius Relationship: The effect of temperature on the degradation rate can be quantified using the Arrhenius equation, which relates the rate constant to the activation energy and temperature.[3] Studies on the hydrolysis of various tetracyclines have reported activation energies ranging from 42.0 to 77.0 kJ mol⁻¹ at pH 7.0.[3]
Impact of Metal Ions
The presence of metal ions can significantly influence the stability of tetracycline through chelation.
-
Inhibition of Degradation: Divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, and Zn²⁺ can form stable complexes with tetracycline.[4] This complexation can protect the tetracycline molecule from degradation, thereby reducing the rate of this compound formation.
-
Catalysis of Degradation: Conversely, some transition metal ions, notably Cu²⁺, have been shown to catalyze the degradation of tetracyclines.[2] The presence of copper can therefore accelerate the formation of this compound and other degradation products.
Quantitative Data on Tetracycline Degradation
While specific kinetic data for the formation of this compound is sparse in the literature, extensive research has been conducted on the overall degradation of tetracycline. The following tables summarize key quantitative findings. It is important to note that these values often represent the disappearance of the parent tetracycline molecule, which is a precursor to this compound formation under alkaline conditions.
Table 1: Effect of pH on Tetracycline Degradation
| Tetracycline Derivative | pH | Condition | Degradation/Removal | Time | Reference |
| Tetracycline HCl | 9-10 | with Potassium Ferrate | >70% | 60 s | [5] |
| Tetracycline HCl | 10.1 | with Potassium Ferrate | Higher than at other pH values | - | [5] |
| Chlortetracycline (B606653) | - | Base-catalyzed hydrolysis | Significantly higher rate than acid-catalyzed | - | [3] |
| Tetracycline | - | Base-catalyzed hydrolysis | Significantly higher rate than acid-catalyzed | - | [3] |
Table 2: Effect of Temperature on Tetracycline Degradation
| Tetracycline Derivative | Temperature (°C) | pH | Degradation Rate/Half-life | Reference |
| Chlortetracycline | 35 | - | Marked degradation | [6] |
| Tetracyclines | 65 to 85 | 7 & 11 | Half-life shortened from 5.5 to 0.93 h and 3.7 to 0.59 h | [7] |
| Four Tetracyclines | - | 7.0 | Activation Energies: 42.0 - 77.0 kJ mol⁻¹ | [3] |
Table 3: Effect of Metal Ions on Tetracycline Degradation
| Tetracycline Derivative | Metal Ion | Effect | Observation | Reference |
| Oxytetracycline (B609801) | Cu²⁺ | Catalysis | Accelerated degradation | [2] |
| Tetracycline | Cu²⁺ | Catalysis | Increased degradation | [2] |
| Oxytetracycline | Ca²⁺, Zn²⁺, Ni²⁺ | Inhibition | Decreased degradation rate | [8] |
| Doxycycline | Ca²⁺, Mg²⁺ | Complexation | Forms complexes | [4] |
Experimental Protocols
Kinetic Study of Tetracycline Degradation under Alkaline Conditions
This protocol outlines a general procedure for investigating the influence of pH on the rate of this compound formation.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values in the alkaline range (e.g., pH 8, 9, 10, 11, and 12) using appropriate buffer systems (e.g., phosphate (B84403) or borate (B1201080) buffers).
-
Preparation of Tetracycline Stock Solution: Accurately weigh a known amount of tetracycline hydrochloride reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or deionized water) to prepare a concentrated stock solution.
-
Initiation of Degradation Study:
-
Pipette a known volume of the tetracycline stock solution into separate reaction vessels containing the prepared buffer solutions to achieve a desired initial concentration.
-
Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 37°C, or 50°C) in a temperature-controlled water bath or incubator.
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching of the Reaction: Immediately quench the degradation reaction in the collected samples by adding an appropriate quenching agent or by adjusting the pH to a neutral or acidic range where tetracycline is more stable.
-
Sample Analysis: Analyze the samples for the concentration of remaining tetracycline and the formed this compound using a validated HPLC method (see Protocol 3.2).
-
Data Analysis: Plot the concentration of tetracycline and this compound as a function of time for each pH value. Determine the reaction order and calculate the rate constants for the degradation of tetracycline and the formation of this compound.
HPLC Method for the Analysis of Tetracycline and this compound
This protocol provides a standard reversed-phase HPLC method for the separation and quantification of tetracycline and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.025 M KH₂PO₄) at a slightly acidic pH (e.g., pH 3).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[6]
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where both tetracycline and this compound have significant absorbance (e.g., 260 nm or 355 nm).[6][9]
-
-
Preparation of Standards:
-
Prepare a stock solution of tetracycline hydrochloride reference standard in the mobile phase.
-
If available, prepare a stock solution of this compound reference standard.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
-
Sample Preparation:
-
For samples from the kinetic study, filter them through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks corresponding to tetracycline and this compound based on their retention times compared to the standards.
-
Quantify the concentrations using the peak areas and the calibration curve.
-
Signaling Pathways and Experimental Workflows
Chemical Transformation Pathway of Tetracycline to this compound
The formation of this compound from tetracycline under alkaline conditions is a base-catalyzed intramolecular rearrangement. The process involves the opening of the C ring.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY: Tetracycline biosynthesis - Reference pathway [kegg.jp]
- 9. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Tetracycline and Isotetracycline
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of tetracycline (B611298) and its primary epimer, isotetracycline (4-epitetracycline). The presence of this compound, a less active and potentially more toxic impurity, is a critical quality attribute in tetracycline drug substances and products. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity, making it suitable for routine quality control and stability testing in the pharmaceutical industry.
Introduction
Tetracycline is a broad-spectrum antibiotic widely used in human and veterinary medicine to treat a variety of bacterial infections.[1][2] During manufacturing and storage, tetracycline can undergo epimerization at the C4 position to form this compound. This conversion is reversible and equilibrium is pH-dependent. As this compound exhibits significantly lower antibacterial activity and its toxicological profile is different from the parent compound, its levels must be carefully controlled. Regulatory bodies such as the United States Pharmacopeia (USP) have established strict limits for this impurity in tetracycline-containing products.
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the purity of tetracycline and quantifying its related substances.[2][3] This document provides a detailed protocol for an RP-HPLC method that ensures a clear separation between tetracycline and this compound, allowing for accurate quantification.
Experimental
Instrumentation and Consumables
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required for this analysis.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of tetracycline and this compound.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate (B84403) (KH2PO4), pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% A / 15% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Note: The mobile phase composition and pH are critical for achieving optimal separation. Oxalic acid has also been successfully used as a mobile phase modifier in other tetracycline separations.[4][5]
Preparation of Solutions
Mobile Phase A (0.025 M KH2PO4, pH 3.0):
-
Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Tetracycline Hydrochloride reference standard and 10 mg of this compound reference standard into separate 100 mL volumetric flasks.
-
Dissolve in and dilute to volume with Mobile Phase A.
-
Prepare a mixed working standard solution by appropriate dilution of the stock solutions with Mobile Phase A.
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of tetracycline into a 100 mL volumetric flask.
-
Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.
-
Dilute to volume with Mobile Phase A and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Results and Discussion
Under the described chromatographic conditions, a baseline separation of tetracycline and this compound is achieved. The following table summarizes the expected system suitability results.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between Tetracycline and this compound | ≥ 1.5 |
| Tailing Factor (T) for Tetracycline Peak | ≤ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
The method demonstrates good linearity over a concentration range of 1-200 µg/mL for both tetracycline and this compound, with a correlation coefficient (r²) of >0.999. The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low ng/mL range, providing sufficient sensitivity for the analysis of impurities at required levels. The detection wavelength can be optimized between 260 nm and 360 nm, as tetracycline exhibits strong absorbance in this range.[3][6][7]
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of tetracycline and this compound.
Caption: Workflow for the HPLC analysis of tetracycline and this compound.
Conclusion
The HPLC method described in this application note is specific, accurate, and precise for the separation and quantification of tetracycline and its epimer, this compound. The protocol is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of pharmaceutical samples. Adherence to the detailed experimental procedures will ensure reliable and consistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 3. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 4. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isotetracycline in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of isotetracycline in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and regulatory submissions.
Introduction
This compound is a key isomer and metabolite of tetracycline (B611298), a broad-spectrum antibiotic. Monitoring its concentration in biological matrices such as plasma, urine, and tissue is crucial for understanding the disposition and potential efficacy and toxicity of the parent drug. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of this compound in complex biological samples. This document outlines a comprehensive method encompassing sample preparation, chromatographic separation, and mass spectrometric detection, along with representative performance characteristics.
Experimental Workflow
The overall analytical workflow for the determination of this compound in biological samples is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a representative example for extracting this compound from plasma.
Materials:
-
Oasis HLB SPE Cartridges (30 mg, 1 cc)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Internal Standard (IS): Demeclocycline or a stable isotope-labeled this compound.
Procedure:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (Representative):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Proposed):
Since this compound is an isomer of tetracycline, their precursor ions will be the same. The product ions may differ slightly or have different relative abundances. Optimization is required.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Representative) |
| This compound | 445.1 | 427.1 | 410.1 | 20 |
| Demeclocycline (IS) | 465.1 | 448.1 | 154.0 | 25 |
Quantitative Data Summary
The following tables summarize representative quantitative data for an LC-MS/MS method for a tetracycline analogue in a biological matrix, which can be considered indicative of the expected performance for an this compound assay.[1][2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| This compound | 1 - 1000 | > 0.995 | 1 | 95 - 105 | < 15 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| This compound | 3 (Low QC) | 2.95 | 98.3 | 6.5 |
| 50 (Mid QC) | 51.2 | 102.4 | 4.8 | |
| 800 (High QC) | 790.4 | 98.8 | 3.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 50 | 85 - 95 | 90 - 110 |
Visualization of this compound Fragmentation
The proposed fragmentation pathway for this compound in positive ion mode is illustrated below. The fragmentation is expected to be similar to that of tetracycline, involving initial losses of water and ammonia.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The protocol includes a straightforward solid-phase extraction procedure, efficient chromatographic separation, and selective mass spectrometric detection. The representative validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range. This methodology is well-suited for regulated bioanalysis in support of drug development programs.
References
- 1. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Isotetracycline Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of isotetracycline analytical standards. This compound is a key degradation product of tetracycline (B611298) antibiotics and is essential for impurity profiling, stability studies, and quality control in drug development. The protocol is based on the pH-dependent isomerization of tetracycline derivatives, specifically the conversion of anhydrotetracycline (B590944) (ATC) to this compound under alkaline conditions.
Introduction
Tetracycline antibiotics are susceptible to degradation under various environmental conditions, leading to the formation of several related substances. At low pH, tetracyclines can dehydrate to form anhydrotetracycline (ATC). Conversely, under alkaline conditions (high pH), tetracyclines can undergo isomerization to form this compound.[1][2][3] This pH-dependent transformation provides a basis for the controlled generation of this compound from a readily available precursor. This protocol outlines a two-step process: the initial conversion of tetracycline to anhydrotetracycline under acidic conditions, followed by the isomerization of anhydrotetracycline to this compound in an alkaline environment. Subsequent purification by High-Performance Liquid Chromatography (HPLC) is described to isolate this compound as an analytical standard.
Data Presentation
The yield of this compound is highly dependent on the specific reaction conditions, including pH, temperature, and reaction time. The following table provides a summary of expected outcomes based on literature regarding tetracycline degradation and isomerization. Researchers should optimize these parameters to maximize the yield and purity of this compound.
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | Anhydrotetracycline (ATC) | Precursor for isomerization | [1][2] |
| Conversion to this compound | High pH (alkaline) | Isomerization of the C ring | [1][2][4] |
| Purification Method | Reversed-Phase HPLC | Separation of tetracycline isomers | [5][6][7][8] |
| Purity of Standard | >95% | Suitable for analytical standard | General Requirement |
| Confirmation of Identity | LC-MS, NMR | Structural elucidation | General Requirement |
Experimental Protocols
Part 1: Preparation of Anhydrotetracycline (ATC) from Tetracycline
This initial step ensures the starting material is in the anhydro form.
Materials:
-
Tetracycline hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter
Procedure:
-
Dissolve tetracycline hydrochloride in 0.1 M HCl to a concentration of 1 mg/mL in a round-bottom flask.
-
Stir the solution at room temperature (approximately 25°C) for 2-4 hours. The conversion to anhydrotetracycline is favored at low pH.[3]
-
Monitor the conversion to anhydrotetracycline using HPLC. The reaction is complete when the peak corresponding to tetracycline is minimal, and the peak for anhydrotetracycline is maximized.
-
Neutralize the solution to approximately pH 4-5 with a suitable base (e.g., 0.1 M NaOH) to stabilize the anhydrotetracycline before proceeding to the next step.
Part 2: Isomerization of Anhydrotetracycline to this compound
This step induces the formation of this compound under alkaline conditions.
Materials:
-
Anhydrotetracycline solution from Part 1
-
Sodium hydroxide (B78521) (NaOH), 0.1 M or other suitable base
-
pH meter
-
Reaction vessel
Procedure:
-
Take the neutralized anhydrotetracycline solution from Part 1.
-
Slowly add 0.1 M NaOH while stirring to raise the pH of the solution to a range of 9-10. Tetracyclines are known to convert to isotetracyclines at high pH values.[1][2]
-
Maintain the alkaline pH and stir the solution at room temperature for 4-6 hours. The progress of the isomerization should be monitored by HPLC.
-
After the desired level of conversion to this compound is achieved, neutralize the solution to approximately pH 7.0 to quench the reaction.
Part 3: Purification of this compound by HPLC
This step isolates and purifies the this compound standard.
Materials:
-
Crude this compound solution from Part 2
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase: A gradient of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0) is commonly used for the separation of tetracyclines and their degradation products.[6][8]
-
Collection vials
Suggested HPLC Method:
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.01 M Oxalic Acid in water, pH adjusted to 2.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more nonpolar compounds. A typical gradient might be 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength suitable for tetracyclines (e.g., 280 nm or 355 nm)
-
Injection Volume: 20 µL
Procedure:
-
Filter the neutralized crude this compound solution through a 0.45 µm syringe filter.
-
Perform analytical HPLC runs to identify the retention time of this compound relative to any remaining anhydrotetracycline and other byproducts.
-
Switch to a preparative or semi-preparative HPLC setup with the same column and mobile phase to isolate the this compound peak.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and remove the solvent using a suitable method such as lyophilization or rotary evaporation.
-
Confirm the identity and purity of the isolated this compound using analytical HPLC, LC-MS, and NMR spectroscopy.
Visualizations
Caption: pH-dependent conversion pathway of tetracycline.
Caption: Workflow for this compound standard preparation.
References
- 1. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide [inis.iaea.org]
- 5. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantitative Analysis of Isotetracycline in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetracycline is a degradation product of tetracycline (B611298) that forms under alkaline conditions (pH > 7.5). As an inactive isomer, its presence in pharmaceutical formulations is a critical quality attribute that must be monitored to ensure the efficacy and safety of the drug product. These application notes provide detailed protocols for the quantitative analysis of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
It is important to note that while extensive literature exists for the analysis of tetracycline and its common epimers and degradation products, specific validated methods for the direct quantification of this compound are not widely published. The following protocols are adapted from established methods for tetracycline and its related compounds and should be fully validated for their intended use with this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of drug substances and their impurities. A stability-indicating HPLC method is crucial for resolving this compound from the active pharmaceutical ingredient (API), tetracycline, and other potential degradation products.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a stability-indicating HPLC method that can be used as a starting point for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.05 M Oxalic Acid in Water, pH adjusted to 2.5 with o-Phosphoric AcidB: AcetonitrileC: Methanol (B129727) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 355 nm |
| Injection Volume | 20 µL |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use. Degas the mobile phase using sonication or helium sparging.
-
This compound Standard Solution: As a commercial standard for this compound may not be readily available, it may need to be generated in-house by subjecting a tetracycline standard to alkaline conditions (e.g., pH 9-10) and isolating the resulting this compound peak via preparative HPLC. The purity of the isolated standard must be confirmed.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
3. Sample Preparation (from Tablets/Capsules):
-
Weigh and finely powder the contents of at least 20 tablets or capsules to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (e.g., 25 mg of tetracycline) and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis and Quantification:
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation: Method Validation Parameters for Related Tetracyclines
The following table summarizes typical validation parameters for HPLC methods used for the analysis of tetracycline and its related compounds. These values can serve as a benchmark during the validation of the method for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Experimental Workflow: HPLC Analysis
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of this compound, provided there is no significant spectral overlap from the API or other excipients at the analytical wavelength.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
1. Instrumentation and Parameters:
| Parameter | Recommended Conditions |
| Spectrophotometer | Double Beam UV-Vis Spectrophotometer |
| Wavelength Scan | 200 - 500 nm (to determine λmax) |
| Analytical Wavelength (λmax) | To be determined experimentally for this compound (Tetracycline has a λmax around 357 nm) |
| Solvent/Blank | 0.1 M Hydrochloric Acid or Methanol |
2. Reagent and Standard Preparation:
-
Solvent: Use 0.1 M HCl or methanol as the solvent.
-
This compound Standard Solution: Prepare as described in the HPLC section.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
3. Sample Preparation (from Tablets/Capsules):
-
Follow the same initial steps for powdering and weighing as in the HPLC sample preparation.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15 minutes.
-
Allow the solution to cool and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the solvent to obtain a concentration within the linear range of the calibration curve.
4. Analysis and Quantification:
-
Scan the this compound standard solution from 200-500 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the working standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation: Method Validation Parameters for Related Tetracyclines (UV-Vis)
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
Experimental Workflow: UV-Vis Spectrophotometry Analysis
Forced Degradation Studies
To ensure the stability-indicating nature of the developed analytical method, forced degradation studies should be performed on the drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products, including this compound.
Protocol for Forced Degradation
-
Alkaline Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution before analysis. This condition is expected to be the primary route for this compound formation.
-
Acidic Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.
Analyze the stressed samples using the developed HPLC method to demonstrate that this compound and other degradation products are well-resolved from the parent drug and from each other.
Logical Relationship: Forced Degradation and Method Validation
Conclusion
The quantitative analysis of this compound in pharmaceutical preparations is essential for quality control. The HPLC and UV-Vis spectrophotometry methods outlined in these application notes provide a solid foundation for developing and validating analytical procedures for this purpose. Researchers and scientists are strongly encouraged to perform a full method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of their results for the specific pharmaceutical matrix being analyzed.
Application Note: Utilizing Isotetracycline as a Quantitative Marker for Tetracycline Degradation in Alkaline Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline (B611298), a broad-spectrum antibiotic, is known for its susceptibility to degradation under various conditions, including exposure to light, heat, and changes in pH.[1] This instability can lead to a loss of therapeutic efficacy and the formation of potentially toxic degradation products. Under alkaline conditions (pH > 7.5), tetracycline undergoes a specific degradation pathway involving the cleavage of its B-C ring system to form isotetracycline, an inactive isomer.[2] This application note provides a detailed protocol for using this compound as a specific marker to quantify the degradation of tetracycline in alkaline environments, a critical aspect of stability testing in pharmaceutical development and quality control.
Principle
The formation of this compound is a direct consequence of the alkaline-induced hydrolysis of the tetracycline molecule. The cleavage of the bond between the B and C rings results in a structural rearrangement to form the more stable this compound isomer. By developing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify both tetracycline and this compound, the extent of degradation can be accurately monitored. The decrease in tetracycline concentration should correlate with a corresponding increase in the concentration of this compound, making it a reliable marker for this specific degradation pathway.
Applications
The methodology described herein is applicable to:
-
Pharmaceutical Stability Studies: Assessing the long-term stability and shelf-life of tetracycline-containing formulations under various storage conditions.
-
Forced Degradation Studies: Intentionally degrading the drug product to identify potential degradation products and validate the stability-indicating nature of analytical methods as per ICH guidelines.
-
Formulation Development: Evaluating the impact of different excipients and pH modifiers on the stability of tetracycline in liquid and semi-solid dosage forms.
-
Quality Control: Ensuring the identity, strength, and purity of tetracycline active pharmaceutical ingredients (APIs) and finished products.
Experimental Protocols
Forced Degradation of Tetracycline in Alkaline Conditions
This protocol describes the procedure to induce the degradation of tetracycline to this compound under alkaline stress.
Materials:
-
Tetracycline Hydrochloride reference standard
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
pH meter
Procedure:
-
Preparation of Tetracycline Stock Solution: Accurately weigh and dissolve an appropriate amount of Tetracycline Hydrochloride reference standard in methanol to obtain a stock solution of 1 mg/mL.
-
Degradation Induction:
-
Pipette 5 mL of the tetracycline stock solution into a 50 mL volumetric flask.
-
Add 10 mL of 0.1 M NaOH to the flask to initiate alkaline hydrolysis.
-
Allow the reaction to proceed at room temperature.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 1 mL aliquot of the reaction mixture.
-
Immediately neutralize the aliquot by adding it to a vial containing 1 mL of 0.1 M HCl to stop the degradation process.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Sample Analysis: Analyze the prepared samples using the validated HPLC method described in section 4.2.
HPLC Method for Quantification of Tetracycline and this compound
This section outlines a representative stability-indicating HPLC method for the simultaneous determination of tetracycline and its degradation product, this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.01 M Oxalic Acid buffer (pH 2.5) in a gradient elution |
| Gradient Program | 15% Acetonitrile for 5 min, linear gradient to 50% Acetonitrile in 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of tetracycline and, if available, an this compound reference standard in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solutions: Dilute the neutralized samples from the forced degradation study (section 4.1) with the mobile phase to fall within the concentration range of the standard curve.
System Suitability:
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and resolution between tetracycline and this compound peaks.
Data Presentation
The quantitative data obtained from the forced degradation study should be summarized for clear comparison.
Table 1: Quantitative Analysis of Tetracycline Degradation to this compound under Alkaline Conditions
| Time (hours) | Tetracycline Concentration (µg/mL) | % Tetracycline Remaining | This compound Concentration (µg/mL) | % this compound Formed |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 1 | 85.2 | 85.2 | 14.8 | 14.8 |
| 2 | 71.5 | 71.5 | 28.5 | 28.5 |
| 4 | 52.3 | 52.3 | 47.7 | 47.7 |
| 8 | 28.9 | 28.9 | 71.1 | 71.1 |
| 24 | 5.6 | 5.6 | 94.4 | 94.4 |
Note: The data presented in this table is illustrative and serves as an example of expected results.
Visualization
Tetracycline Degradation Pathway
The degradation of tetracycline to this compound under alkaline conditions proceeds through a distinct chemical transformation.
Experimental Workflow
The following diagram illustrates the workflow for conducting a stability study of tetracycline using this compound as a marker.
Conclusion
The formation of this compound is a specific and quantifiable indicator of tetracycline degradation under alkaline conditions. The protocols and methods outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately assess the stability of tetracycline in various formulations. By monitoring the appearance of this compound, a clear understanding of the degradation kinetics can be achieved, which is essential for ensuring the safety, efficacy, and quality of tetracycline-based pharmaceutical products.
References
Synthesis of Isotetracycline for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1] They achieve this by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] While tetracycline (B611298) and its derivatives are widely studied for their antimicrobial properties, understanding their degradation products is crucial for comprehensive research and drug development. Isotetracycline is a prominent isomer of tetracycline that forms under basic conditions. Although generally considered to have reduced biological activity compared to its parent compound, the availability of pure this compound is essential for various research purposes, including its use as an analytical standard, for toxicological studies, and for investigating potential alternative biological activities.
This document provides a detailed protocol for the synthesis of this compound from tetracycline hydrochloride. The methodology is adapted from established knowledge of tetracycline degradation pathways, providing a controlled and reproducible procedure for generating this compound for research applications.
Mechanism of Action of Tetracyclines
Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria.[2][3] This binding blocks the A-site, thereby preventing the docking of aminoacyl-tRNA and inhibiting the elongation of the polypeptide chain, which ultimately halts protein synthesis.[2] The specificity for bacterial ribosomes over mammalian ribosomes contributes to their therapeutic efficacy.
Experimental Protocols
Synthesis of this compound from Tetracycline Hydrochloride
This protocol describes the base-catalyzed isomerization of tetracycline to this compound.
Materials:
-
Tetracycline hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Oxalic acid
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolution of Tetracycline: Dissolve a known amount of tetracycline hydrochloride in deionized water to a final concentration of 1 mg/mL in an appropriate reaction vessel.
-
Base-catalyzed Isomerization: Adjust the pH of the tetracycline solution to 10.0 using 0.1 M NaOH. Stir the solution at room temperature and protect it from light. The reaction progress can be monitored by HPLC. The isomerization is expected to reach equilibrium over several hours.
-
Neutralization and Extraction: Once the desired conversion to this compound is achieved (as determined by HPLC analysis), neutralize the reaction mixture to pH 7.0 with 0.1 M HCl. Extract the aqueous solution multiple times with ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification by HPLC: Re-dissolve the dried residue in a minimal amount of the HPLC mobile phase. Purify the this compound using a semi-preparative HPLC system equipped with a C18 column. A suitable mobile phase could be a gradient of acetonitrile in an aqueous solution of 0.01 M oxalic acid.
-
Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain the final product as a dry powder.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: HPLC Parameters for Separation of Tetracycline and this compound
| Parameter | Value |
| Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.01 M Oxalic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 355 nm |
| Column Temperature | 30°C |
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z |
| ESI+ | [M+H]+ |
| ESI- | [M-H]- |
Note: The exact m/z value will depend on the elemental composition of tetracycline (C22H24N2O8).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of action of tetracycline antibiotics.
References
Application Note: Detection of Isotetracycline in Cell Culture Media
Introduction
Tetracycline (B611298) and its derivatives, such as doxycycline, are widely used in cell culture for the regulation of gene expression through inducible systems like the Tet-On and Tet-Off systems. The stability of these compounds in culture media is critical for the reproducibility and reliability of such experiments. Under certain conditions, particularly alkaline pH, tetracycline can undergo epimerization at the C4 position to form isotetracycline (also known as 4-epitetracycline). This isomer exhibits significantly reduced biological activity in terms of inducing gene expression. Therefore, monitoring the concentration of both tetracycline and its inactive isomer, this compound, in cell culture media is crucial for researchers in cell biology and drug development to ensure the integrity of their experimental systems.
This application note provides detailed protocols for the detection and quantification of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). It also discusses the cellular impact of tetracycline and its degradation products, particularly on mitochondrial function.
Biological Significance of Tetracycline Stability
Tetracycline and its analogues function in inducible expression systems by binding to the Tet repressor protein (TetR), thereby controlling the transcription of a target gene.[1][2] The formation of this compound, which has a much lower affinity for TetR, can lead to a decrease in the effective concentration of the inducer, resulting in leaky expression or complete failure of the inducible system.
Furthermore, recent studies have highlighted that tetracyclines can have off-target effects on eukaryotic cells, primarily by targeting mitochondrial ribosomes, which share structural similarities with bacterial ribosomes.[3][4] This inhibition of mitochondrial protein synthesis can lead to mitochondrial stress, triggering cellular stress responses such as the integrated stress response (ISR) and the mitochondrial unfolded protein response (UPRmt).[5][6][7] These pathways can, in turn, influence a wide range of cellular processes, including metabolism, proliferation, and apoptosis, potentially confounding the interpretation of experimental results.[4][5] Monitoring the levels of tetracycline and its isomers is therefore essential for understanding the complete cellular response in experiments utilizing these compounds.
Signaling Pathway of Tetracycline-Induced Mitochondrial Stress
The following diagram illustrates the signaling pathway initiated by tetracycline's effect on mitochondria.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Tetracyclines Disturb Mitochondrial Function across Eukaryotic Models: A Call for Caution in Biomedical Research. [sonar.ch]
- 3. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Tetracycline-induced mitohormesis mediates disease tolerance against influenza [jci.org]
- 5. Tetracyclines activate mitoribosome quality control and reduce ER stress to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
Application Notes & Protocols: Development of Analytical Standards for Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetracycline is a key degradation product of tetracycline (B611298), formed under alkaline conditions. As an impurity, it is critical to have a well-characterized analytical standard of this compound to ensure the quality, safety, and efficacy of tetracycline-based pharmaceutical products. The development of a reliable analytical standard involves the synthesis, purification, and rigorous characterization of the compound. These application notes provide detailed protocols for the preparation of an this compound analytical standard and its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [1] |
| Molecular Weight | 444.4 g/mol | [1] |
| Formation | Formed from tetracycline in alkaline solutions (pH > 7.5) through cleavage between the C and B rings.[2] | |
| Activity | Considered to be an inactive form of the antibiotic with no significant antimicrobial activity.[2] |
Synthesis and Purification of this compound Analytical Standard
The following protocol describes a method for the preparation of a high-purity this compound standard from tetracycline hydrochloride through controlled degradation under alkaline conditions, followed by purification using preparative HPLC.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Tetracycline: Accurately weigh 1 gram of tetracycline hydrochloride and dissolve it in 100 mL of deionized water in a light-protected vessel.
-
Alkaline Treatment: While stirring, slowly add 0.1 M sodium hydroxide (B78521) solution to raise the pH of the tetracycline solution to 8.5.
-
Controlled Degradation: Maintain the solution at room temperature and protect it from light. Monitor the formation of this compound periodically (e.g., every 30 minutes) by analytical HPLC. The reaction is typically complete within 2-4 hours.
-
Neutralization: Once the analytical HPLC shows that the conversion to this compound is maximized and the peak for tetracycline is minimized, neutralize the solution to pH 7.0 using 0.1 M hydrochloric acid.
-
Lyophilization: Freeze-dry the resulting solution to obtain the crude this compound solid.
Experimental Protocol: Purification by Preparative HPLC
The crude this compound is purified using a preparative reverse-phase HPLC system.
-
Sample Preparation: Dissolve the lyophilized crude this compound in a minimal amount of the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at 380 nm
-
-
Fraction Collection: Collect the fractions corresponding to the main this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to ensure a purity of ≥98%.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound analytical standard.
-
Storage: Store the purified standard at -20°C, protected from light and moisture.
Analytical Characterization and Quantification
The identity and purity of the this compound standard should be confirmed using various analytical techniques. The following are example protocols for HPLC-UV and LC-MS/MS analysis.
Experimental Protocol: HPLC-UV Analysis
This method is suitable for the quantification of this compound and the assessment of its purity.
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Isocratic elution with a mixture of 0.01 M oxalic acid in water and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 380 nm
-
-
Method Validation: The method should be validated according to ICH guidelines. The following table presents typical performance characteristics for the analysis of tetracycline-related compounds, which can be expected for a validated this compound method.
Quantitative Data Summary (Example)
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: LC-MS/MS Confirmation
This method provides high selectivity and sensitivity for the confirmation of the identity of this compound.
-
Sample Preparation: Dilute the this compound standard solution to a concentration of approximately 10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18, 1.7 µm, 50 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 445.1) to specific product ions.
-
Collision Energy: Optimize for the specific instrument.
-
Visualizations
Workflow for Analytical Standard Development
The following diagram illustrates the overall workflow for the development of an analytical standard for this compound.
Caption: Workflow for the development of an this compound analytical standard.
Mechanism of Action of Tetracyclines
This compound is an inactive isomer of tetracycline. The following diagram illustrates the general mechanism of action of tetracyclines in bacteria, which this compound does not effectively perform. Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit.[3][4][5]
Caption: General mechanism of action of tetracycline antibiotics.
References
- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracyclines: antibiotic action, uptake, and resistance mechanisms | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Structural Elucidation of Isotetracycline using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation of small molecules. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the chemical structure of isotetracycline, a tetracycline (B611298) analogue. The methodologies outlined herein are designed to guide researchers in obtaining high-quality NMR data and interpreting the spectral information to confirm the molecular structure of this compound.
This compound is a compound with the molecular formula C₂₂H₂₄N₂O₈. Its structural complexity necessitates a comprehensive suite of NMR experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms within the molecule.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for a tetracycline analogue in DMSO-d₆. While specific data for this compound is limited in publicly available literature, this data serves as a close reference.
Table 1: ¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Tentative Assignment |
| 8.91 | d | 219 | C(8)H |
| 13.33 | br. s | - | NH |
| 12.03 | s | - | NH |
| 11.49 | s | - | NH |
| 7.99 | d | 211 | C(8)H |
| 2.72 | sept | - | CH(CH₃)₂ |
| 1.09 | d | - | CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (75.47 MHz, DMSO-d₆) [1][2]
| Chemical Shift (δ, ppm) | Tentative Assignment |
| 137.7 | C(8)H |
| 137.54 | C(8)H |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are based on general best practices for small molecule NMR and can be adapted for the specific instrumentation available.
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆) of high purity
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh the appropriate amount of this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Vortex the sample until the solute is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely and label it appropriately.
1D NMR Spectroscopy (¹H and ¹³C)
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
¹H NMR Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Protocol:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]
2D NMR Spectroscopy
2D NMR experiments are crucial for establishing the complete structure of this compound.
a. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Protocol:
-
Set up a standard gradient-selected COSY (gCOSY) experiment.
-
Optimize the spectral width in both dimensions to encompass all proton signals.
-
Acquire the 2D data matrix. The number of increments in the indirect dimension (t₁) will determine the resolution.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
b. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.
Protocol:
-
Set up a standard gradient-selected HSQC experiment.
-
Set the spectral width in the F2 dimension for protons and in the F1 dimension for carbons.
-
Use a one-bond coupling constant (¹JCH) value of approximately 145 Hz.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which show which proton is attached to which carbon.
c. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.
Protocol:
-
Set up a standard gradient-selected HMBC experiment.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 4 and 10 Hz.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks to piece together the carbon skeleton by identifying correlations between protons and carbons that are two or three bonds away.
d. NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry.
Protocol:
-
Set up a standard 2D NOESY experiment.
-
Use a mixing time appropriate for a small molecule (e.g., 300-800 ms).
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which indicate through-space proximity of protons.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships derived from the NMR data for the structural elucidation of this compound.
References
Application of Isotetracycline in Drug Stability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isotetracycline is a critical degradation product formed from tetracycline (B611298) under alkaline conditions. Its presence and quantification are significant in the stability studies of tetracycline-based drug products. The formation of this compound involves the cleavage of the C ring in the tetracycline molecule, leading to an inactive and structurally altered compound. Monitoring the formation of this compound is essential for establishing the stability profile and shelf-life of tetracycline formulations.
In pharmaceutical quality control, this compound is considered a process-related impurity and a degradant. Its levels, along with other degradation products such as anhydrotetracycline (B590944) (ATC), 4-epitetracycline (ETC), and 4-epianhydrotetracycline (B1505794) (EATC), must be monitored to ensure the safety and efficacy of the drug product. Stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify tetracycline from its degradation products, including this compound.
Forced degradation studies are intentionally conducted to produce these degradants to demonstrate the specificity of the analytical method. By subjecting tetracycline to stress conditions such as heat, light, acid, base, and oxidation, the degradation pathways can be elucidated, and the analytical method's ability to resolve the parent drug from its impurities can be confirmed. The formation of this compound is particularly prominent under basic hydrolysis conditions.
Experimental Protocols
Protocol for Forced Degradation of Tetracycline Hydrochloride (Alkaline Hydrolysis)
This protocol describes the procedure for the forced degradation of tetracycline hydrochloride under alkaline conditions to generate this compound.
2.1.1 Materials and Reagents
-
Tetracycline Hydrochloride Reference Standard
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Deionized (DI) Water
-
Methanol, HPLC grade
-
Volumetric flasks (10 mL, 50 mL)
-
Pipettes
-
Heating block or water bath capable of maintaining 80°C
-
pH meter
2.1.2 Procedure
-
Preparation of Tetracycline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetracycline Hydrochloride Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Alkaline Stress Condition:
-
Pipette 5 mL of the tetracycline stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH solution.
-
Reflux the mixture at 80°C for 2 hours.[1]
-
-
Neutralization:
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution by adding 5 mL of 0.1 M HCl.
-
Dilute to the final volume with methanol.
-
-
Sample Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to identify and quantify the amount of this compound and other degradation products formed.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a stability-indicating reversed-phase HPLC method for the separation and quantification of tetracycline and its degradation products, including this compound.
2.2.1 Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | A gradient HPLC system with a UV-Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector Wavelength | 280 nm |
2.2.2 Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of KH2PO4 in HPLC-grade water and adjusting the pH. Filter and degas both mobile phases before use.
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of Tetracycline Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution: Dilute the neutralized, stressed sample from the forced degradation study to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3 System Suitability
Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.
2.2.4 Analysis and Data Interpretation
Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the reference standard. The peak for this compound will be distinct from the tetracycline peak and other degradation products. Calculate the percentage of degradation and the amount of this compound formed using the peak areas.
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of tetracycline under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Tetracycline Degradation (%) | Notes on Degradant Formation |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 2 hours | ~100% | Complete degradation observed. Primarily forms anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC).[1] |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C | 2 hours | High | Significant degradation. This condition is known to produce This compound .[1] |
| Oxidative | 3% H2O2, Room Temp | 2 hours | ~100% | Complete degradation observed.[1] |
| Thermal | 60°C | 6 hours | Less than other stress conditions | Degradation is less severe compared to hydrolytic and oxidative stress.[1] |
| Photolytic | 254 nm UV light | 6 hours | Less than other stress conditions | Degradation is less severe compared to hydrolytic and oxidative stress.[1] |
Mandatory Visualizations
Caption: Degradation pathway of Tetracycline under different pH conditions.
Caption: Experimental workflow for stability-indicating HPLC analysis.
References
Application Note: Monitoring Tetracycline Stability by Quantifying Isotetracycline Using HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the stability of tetracycline (B611298) hydrochloride (TC-HCl). Tetracycline, a broad-spectrum antibiotic, can degrade under various conditions to form several related compounds, including the inactive and potentially toxic epimer, 4-epitetracycline, and its dehydration product, anhydrotetracycline (B590944). Further transformation can lead to the formation of isotetracycline. Monitoring the formation of these degradation products is crucial for ensuring the safety, quality, and efficacy of tetracycline-containing pharmaceutical products. This document provides a complete protocol for the separation and quantification of tetracycline and its key degradation products, making it suitable for quality control and stability studies in research and drug development settings.
Introduction
Tetracycline is a widely used antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its chemical stability is a critical quality attribute, as it is susceptible to degradation through epimerization and dehydration, particularly in solution and when exposed to acidic conditions or elevated temperatures.[1][2] The primary degradation pathways involve the formation of 4-epitetracycline (an epimer), anhydrotetracycline (a dehydration product), and 4-epianhydrotetracycline.[2][3] These compounds not only represent a loss of potency but can also be associated with toxicity.
This compound is another critical degradation product formed under specific stress conditions. Its presence indicates a significant level of degradation in the drug substance or product. Therefore, a stability-indicating analytical method that can resolve tetracycline from its degradation products is essential for regulatory compliance and product safety.
This application note presents a reversed-phase HPLC (RP-HPLC) method capable of separating and quantifying tetracycline from this compound and other related impurities. The method is designed to be specific, accurate, and precise, making it ideal for routine stability testing of tetracycline formulations.
Chemical Degradation Pathway
Tetracycline's degradation is complex. Under acidic conditions (pH < 3), it can undergo dehydration to form anhydrotetracycline. Epimerization at the C4 position, which can occur in moderately acidic solutions (pH 2-6), results in the formation of 4-epitetracycline.[4] These intermediates can further react to form other products, including this compound. Monitoring these species is key to understanding the overall stability profile.
Figure 1: Simplified degradation pathway of Tetracycline.
Protocol: HPLC Analysis of Tetracycline and this compound
Materials and Reagents
-
Standards: Tetracycline HCl (USP Reference Standard), this compound (analytical standard).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm).
-
Reagents: Phosphoric acid (85%, analytical grade), Ammonium (B1175870) dihydrogen phosphate (B84403) (analytical grade).
-
Filters: 0.22 µm or 0.45 µm syringe filters (Nylon or PVDF).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following table summarizes the HPLC parameters for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3 µm particle size (e.g., Acclaim PA2) |
| Mobile Phase A | 20 mM Ammonium dihydrogen phosphate, pH adjusted to 2.2 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 for gradient elution profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: HPLC Method Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 12.0 | 90 | 10 |
| 15.0 | 90 | 10 |
Table 2: Gradient Elution Profile
Preparation of Solutions
6.1. Mobile Phase A (Aqueous Buffer)
-
Weigh and dissolve 2.3 g of ammonium dihydrogen phosphate in 1 L of deionized water.[5]
-
Adjust the pH to 2.2 using 85% phosphoric acid.
-
Filter the solution through a 0.22 µm membrane filter and degas before use.
6.2. Standard Stock Solutions (1000 µg/mL)
-
Tetracycline HCl: Accurately weigh 10 mg of Tetracycline HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Sonicate if necessary.
-
This compound: Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
Note: These stock solutions should be stored at 2-8 °C and protected from light.
6.3. Calibration Standards Prepare a series of calibration standards for this compound by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. A typical five-point curve might include 1, 5, 10, 25, and 50 µg/mL.
6.4. Sample Preparation (For Stability Study)
-
Prepare a solution of Tetracycline HCl in a relevant buffer or formulation matrix at a known concentration (e.g., 1 mg/mL).
-
Store the solution under the desired stress conditions (e.g., 40 °C/75% RH, acidic/basic hydrolysis, oxidation).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with Mobile Phase A to a final nominal concentration of 100 µg/mL of tetracycline.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Figure 2: Experimental workflow for stability analysis.
System Suitability and Analysis
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject a standard solution containing both Tetracycline (100 µg/mL) and this compound (10 µg/mL) five times. The system is suitable for use if it meets the criteria in Table 3.
-
Calibration: Inject each calibration standard in duplicate. Plot a graph of peak area versus concentration for this compound and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared test samples.
Data Presentation and Calculations
System Suitability Results The following table shows typical acceptance criteria for system suitability.
| Parameter | Acceptance Criteria |
| Resolution (Tetracycline/Isotetracycline) | ≥ 2.0 |
| Tailing Factor (for both peaks) | ≤ 2.0 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| %RSD of Retention Time (n=5) | ≤ 1.0% |
Table 3: System Suitability Acceptance Criteria
Quantification of this compound The concentration of this compound in the test samples is calculated using the linear regression equation from the calibration curve:
y = mx + c
Where:
-
y = Peak area of this compound in the sample
-
m = Slope of the calibration curve
-
x = Concentration of this compound (µg/mL)
-
c = y-intercept of the calibration curve
The percentage of this compound relative to the initial tetracycline concentration is calculated as follows:
% this compound = (Concentration of this compound / Initial Concentration of Tetracycline) x 100
Example Stability Data The following table illustrates example data from a 7-day accelerated stability study of a 1 mg/mL tetracycline solution at 40°C.
| Time Point | Tetracycline Conc. (µg/mL) | This compound Conc. (µg/mL) | % this compound |
| Day 0 | 100.2 | Not Detected | 0.00% |
| Day 1 | 98.5 | 1.1 | 1.10% |
| Day 3 | 95.1 | 3.8 | 3.79% |
| Day 7 | 89.7 | 8.2 | 8.18% |
Table 4: Example Stability Data (Nominal Initial TC Conc. = 100 µg/mL)
Conclusion
The HPLC method described in this application note is a reliable and robust tool for monitoring the stability of tetracycline by quantifying the formation of its degradation product, this compound. The method is specific, allowing for clear separation of the parent drug from its impurities. By following this protocol, researchers, scientists, and drug development professionals can effectively assess the stability profile of tetracycline in various formulations and under different storage conditions, ensuring product quality and patient safety.
References
Application Notes and Protocols: Isotetracycline and Related Compounds as Reference Standards in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine. The analysis of tetracycline (B611298) drug substances and products for purity and stability is a critical aspect of pharmaceutical quality control. During manufacturing, storage, or under certain pH conditions, tetracycline can degrade or epimerize into several related compounds. These impurities can lack therapeutic activity and may even be toxic. Therefore, their identification and quantification are mandatory to ensure the safety and efficacy of tetracycline-containing products.
This document provides detailed application notes and protocols for the use of tetracycline-related compounds, including the base-catalyzed transformation product, isotetracycline, as reference standards in chromatographic methods for impurity profiling. While official pharmacopeial methods often specify impurities such as 4-epitetracycline, anhydrotetracycline (B590944), and 4-epianhydrotetracycline (B1505794) as reference standards, understanding the formation and chromatographic behavior of other degradation products like this compound is crucial for comprehensive stability-indicating assays.[1][2][3]
These notes are intended to guide researchers and analysts in the development and validation of chromatographic methods for the quality control of tetracycline.
Experimental Protocols
The following protocols are based on established high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the analysis of tetracycline and its related impurities.[2][4][5]
Protocol 1: HPLC Method for the Quantification of Tetracycline and its Degradation Products
This method is suitable for the separation and quantification of tetracycline and its primary degradation products.
1. Materials and Reagents:
-
Tetracycline Hydrochloride Reference Standard (USP or equivalent)
-
4-Epitetracycline Hydrochloride Reference Standard
-
Anhydrotetracycline Hydrochloride Reference Standard
-
4-Epianhydrotetracycline Hydrochloride Reference Standard
-
This compound Reference Standard (if available)
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Deionized water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 × 150 mm |
| Mobile Phase A | 20 mM Ammonium dihydrogen orthophosphate in water, pH adjusted to 2.2 with orthophosphoric acid.[4] |
| Mobile Phase B | 50% Acetonitrile in 20 mM Ammonium dihydrogen orthophosphate, pH 2.2.[4] |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 8 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[4] |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Stock Standard Solutions (1 mg/mL): Accurately weigh about 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in Mobile Phase A and sonicate if necessary. Dilute to volume with Mobile Phase A.
-
Working Standard Solution: Prepare a mixed standard solution containing tetracycline and its impurities at appropriate concentrations in Mobile Phase A. For example, a system suitability solution can be prepared with 100 µg/mL of tetracycline HCl and 25 µg/mL of each impurity.[4]
4. Sample Preparation (for Tetracycline Capsules):
-
Empty and combine the contents of a sufficient number of capsules.
-
Accurately weigh a portion of the powder equivalent to the desired concentration of tetracycline.
-
Dissolve the powder in Mobile Phase A, sonicate for 15 minutes, and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the system suitability solution.
-
The resolution between tetracycline and its adjacent impurity peaks should be not less than 1.5.
-
The relative standard deviation (RSD) for replicate injections of the tetracycline peak should be not more than 2.0%.
Protocol 2: UHPLC Method for Rapid Analysis of Tetracycline and Impurities
This method allows for a significant reduction in analysis time while maintaining good resolution.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acclaim™ Polar Advantage II (PA2), 2.2 µm, 2.1 × 100 mm |
| Mobile Phase A | 20 mM Ammonium dihydrogen orthophosphate in water, pH adjusted to 2.2 with orthophosphoric acid.[4] |
| Mobile Phase B | 50% Acetonitrile in 20 mM Ammonium dihydrogen orthophosphate, pH 2.2.[4] |
| Gradient | Time (min) |
| 0 | |
| 1.5 | |
| 2.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 2 µL |
3. Standard and Sample Preparation:
-
Follow the same procedures as in Protocol 1, adjusting concentrations as needed for the sensitivity of the UHPLC system.
Data Presentation
Quantitative data for the separation of tetracycline and its impurities using the described HPLC method are summarized below. Retention times are approximate and may vary depending on the specific system and column used.
| Compound | Retention Time (min) - HPLC | Limit of Quantification (LOQ) (µg/mL) |
| 4-Epitetracycline | ~4.5 | ~0.15 |
| Tetracycline | ~5.8 | ~0.10 |
| 4-Epianhydrotetracycline | ~6.5 | 0.1[1] |
| Anhydrotetracycline | ~7.2 | ~0.20 |
Visualizations
Experimental Workflow
The general workflow for the chromatographic analysis of tetracycline and its impurities is depicted below.
Caption: Workflow for Tetracycline Impurity Analysis.
Tetracycline Degradation Pathway
Tetracycline can degrade under different conditions to form various related substances. This diagram illustrates the formation of key impurities.
Caption: Simplified Degradation Pathway of Tetracycline.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracyclines exert their antibiotic effect by inhibiting protein synthesis in bacteria. The following diagram outlines this signaling pathway.
Caption: Tetracycline's Inhibition of Bacterial Protein Synthesis.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous separation and quantitative determination of tetracycline, anhydrotetracycline, 4-epitetracycline, and 4-epi-anhydrotetracycline in degraded tetracyclines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline (B611298), a broad-spectrum antibiotic, is known to undergo various transformations under different environmental conditions. One such transformation is the isomerization to isotetracycline, a degradation product that is generally considered microbiologically inactive. This process is of significant interest to researchers in drug development and stability testing, as the formation of this compound can impact the efficacy and safety profile of tetracycline-based pharmaceutical products. Understanding the conditions that promote the formation of this compound is crucial for controlling its presence in drug formulations and for the development of stable tetracycline analogs.
These application notes provide a summary of the experimental conditions known to promote the formation of this compound from tetracycline, detailed experimental protocols for inducing and analyzing this transformation, and a visualization of the chemical pathway.
Key Experimental Conditions Promoting this compound Formation
The primary factor driving the conversion of tetracycline to this compound is an alkaline pH. Under basic conditions, the tetracycline molecule undergoes a structural rearrangement, leading to the formation of the isomeric this compound. Other factors that can influence the rate of this transformation include temperature and the ionic strength of the solution.
Data Summary
The following table summarizes the key experimental parameters that influence the formation of this compound. It is important to note that specific quantitative data on the yield of this compound under varying conditions is not extensively available in the public domain, as the focus of many studies has been on the degradation of tetracycline in general rather than the specific isolation and quantification of this compound. However, the conditions listed are consistently reported to favor this particular transformation.
| Parameter | Condition | Effect on this compound Formation | Reference |
| pH | > 7.5 (alkaline) | Promotes the opening of the C ring of tetracycline, leading to the formation of this compound.[1] | [1] |
| High pH | Favors the formation of isotetracyclines.[2][3] | [2][3] | |
| Ionic Strength | Increasing buffer concentration | Accelerates the transformation of chlortetracycline (B606653) to isochlortetracycline (B565029) (an analog of this compound).[2][3] | [2][3] |
| Temperature | Elevated temperatures | Generally increases the rate of chemical reactions, including the degradation and isomerization of tetracycline. | General chemical kinetics principles. |
Experimental Protocols
The following protocols provide a framework for inducing the formation of this compound from tetracycline and for the subsequent analysis of the reaction mixture.
Protocol 1: Alkaline-Induced Formation of this compound
This protocol describes a basic method to promote the conversion of tetracycline to this compound in an aqueous solution.
Materials:
-
Tetracycline hydrochloride
-
Sodium hydroxide (B78521) (NaOH) solution (0.01 N)
-
Hydrochloric acid (HCl) solution (0.01 N)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) for analysis
Procedure:
-
Preparation of Tetracycline Stock Solution:
-
Accurately weigh a known amount of tetracycline hydrochloride and dissolve it in deionized water to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).
-
-
pH Adjustment:
-
In a series of volumetric flasks, add a known volume of the tetracycline stock solution.
-
Adjust the pH of each solution to a target alkaline pH (e.g., pH 8, 9, 10, and 11) using the 0.01 N NaOH solution. Use a pH meter for accurate measurement. A control sample should be prepared and adjusted to a neutral pH (e.g., pH 7).
-
-
Incubation:
-
Allow the solutions to stand at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours). For studying the effect of temperature, parallel experiments can be set up in temperature-controlled incubators.
-
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the pH of the aliquot with 0.01 N HCl to quench the reaction.
-
Analyze the sample using a validated HPLC method to separate and quantify tetracycline and this compound.
-
Protocol 2: HPLC Analysis of Tetracycline and this compound
This protocol outlines a general approach for the chromatographic separation and quantification of tetracycline and its isomer, this compound. The specific parameters may need to be optimized based on the available instrumentation and columns.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile phase: A suitable mobile phase for the separation of tetracyclines. A common mobile phase consists of a mixture of an aqueous buffer (e.g., oxalic acid, phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Tetracycline and this compound reference standards.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of both tetracycline and this compound of known concentrations in the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where both tetracycline and this compound have significant absorbance (e.g., 280 nm or 355 nm).
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the samples from Protocol 1.
-
Record the chromatograms and the retention times and peak areas for tetracycline and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions of tetracycline and this compound.
-
Use the calibration curves to determine the concentration of tetracycline and this compound in the experimental samples. The yield of this compound can then be calculated.
-
Visualizations
Chemical Transformation Pathway
The following diagram illustrates the chemical transformation of tetracycline to this compound under alkaline conditions. This transformation involves the opening of the C ring of the tetracycline molecule.
Caption: Transformation of tetracycline to this compound.
Experimental Workflow
The diagram below outlines the general workflow for studying the formation of this compound from tetracycline.
Caption: Workflow for this compound formation study.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetracycline, also known as anhydrotetracycline, is a significant degradation product of tetracycline (B611298), a broad-spectrum antibiotic. The formation of this compound can occur under acidic conditions and leads to a loss of antibacterial activity. Monitoring the presence of this compound and other related impurities is crucial for ensuring the quality, safety, and efficacy of tetracycline-based pharmaceutical products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific detection and quantification of tetracycline and its isomers. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of this compound and a comprehensive protocol for its analysis.
Mass Spectrometry Fragmentation Pattern of this compound
Under positive ion electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 427.15. Collision-induced dissociation (CID) of this precursor ion results in a characteristic fragmentation pattern dominated by the neutral loss of ammonia (B1221849) (NH₃).
Table 1: Quantitative Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance | Proposed Neutral Loss |
| 427.15 | 410.7 | High | NH₃ |
The fragmentation of tetracyclines is known to proceed through characteristic losses of water (H₂O) and ammonia (NH₃) from the protonated molecule.[1] The dominant fragment at m/z 410.7 for this compound corresponds to the loss of ammonia from the dimethylamino group at the C4 position.[2] This fragmentation is a key identifier for this compound in MS/MS analysis.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺) is initiated by the facile elimination of ammonia from the C4 position, which bears the dimethylamino group. This process is a charge-remote fragmentation, leading to the formation of a stable product ion.
Caption: Proposed fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the separation and detection of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound analytical standard in methanol (B129727) at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to prepare working standards at desired concentrations (e.g., 1-100 ng/mL).
-
Sample Extraction (from a solid matrix, e.g., pharmaceutical formulation):
-
Accurately weigh a portion of the homogenized sample.
-
Extract with a suitable solvent mixture (e.g., methanol/water, 50/50, v/v) by vortexing and sonication.
-
Centrifuge the sample to pelletize solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of tetracycline isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.
-
MRM Transition:
-
Precursor Ion (Q1): 427.2 m/z
-
Product Ion (Q3): 410.7 m/z
-
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Energy: Optimize to maximize the signal for the 427.2 -> 410.7 transition.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for the determination of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric fragmentation of this compound and a robust LC-MS/MS method for its analysis. The characteristic fragmentation pattern, particularly the neutral loss of ammonia, allows for the highly specific and sensitive detection of this critical tetracycline degradant. The provided protocol serves as a valuable starting point for researchers and scientists involved in the quality control of pharmaceuticals and drug development. Method parameters should be optimized for specific instrumentation and sample matrices to ensure the highest quality of data.
References
Application Notes and Protocols for the Separation of Isotetracycline by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline (B611298) (TC) is a broad-spectrum antibiotic that can undergo epimerization at the C4 position to form 4-epitetracycline, also known as isotetracycline (iso-TC). This epimer is a significantly less active and potentially more toxic impurity. Therefore, the accurate and efficient separation and quantification of this compound from the parent tetracycline compound are crucial for quality control in pharmaceutical formulations and drug development. Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), has emerged as a powerful analytical technique for this purpose, offering high separation efficiency, short analysis times, and low consumption of reagents and samples.[1][2][3]
This document provides detailed application notes and experimental protocols for the separation and analysis of this compound from tetracycline using capillary zone electrophoresis.
Principle of Separation
Capillary zone electrophoresis separates charged molecules based on their differential migration in an electric field. The separation of tetracycline and this compound is achieved by optimizing the electrophoretic mobility of these compounds. Key factors influencing the separation include the pH of the background electrolyte (BGE), the concentration of the BGE, the applied voltage, and the capillary temperature.[1][4] At a basic pH, both tetracycline and this compound are negatively charged and migrate toward the anode. The subtle differences in their charge-to-size ratio allow for their separation into distinct peaks.
Experimental Protocols
This section details the necessary reagents, instrumentation, and step-by-step procedures for the successful separation of tetracycline and this compound.
Reagents and Materials
-
Tetracycline Hydrochloride (analytical standard)
-
This compound (4-epitetracycline) (analytical standard)
-
Sodium Carbonate (Na₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized water (18 MΩ·cm)
-
Methanol (HPLC grade)
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm, total length 60 cm)
-
Syringe filters (0.45 µm)
Instrumentation
-
Capillary Electrophoresis system equipped with a UV detector.
-
Data acquisition and analysis software.
-
pH meter.
-
Sonicator.
-
Vortex mixer.
Preparation of Solutions
Background Electrolyte (BGE): 50 mmol L⁻¹ Sodium Carbonate + 1 mmol L⁻¹ EDTA, pH 10 [1]
-
Weigh 0.53 g of sodium carbonate and 0.037 g of EDTA.
-
Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Adjust the pH to 10.0 with 1 M NaOH or 1 M HCl.
-
Bring the volume to 100 mL with deionized water.
-
Filter the buffer through a 0.45 µm syringe filter and degas by sonication for 10 minutes before use.
Standard Stock Solutions (1 mg/mL)
-
Accurately weigh 10 mg of tetracycline hydrochloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
Store the stock solutions at 4°C in the dark.
Working Standard Solutions
-
Prepare working standard solutions by diluting the stock solutions with the BGE to the desired concentrations (e.g., 10-100 µg/mL).
Capillary Conditioning
-
Before the first use, rinse the new capillary with 1 M NaOH for 30 minutes.
-
Flush with deionized water for 15 minutes.
-
Equilibrate with the BGE for 30 minutes.
-
Between each run, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.
Sample Preparation (Pharmaceutical Dosage Forms)[5][6]
-
Weigh and finely powder a representative number of tablets or the content of capsules.
-
Accurately weigh a portion of the powder equivalent to a specific amount of tetracycline and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of BGE and methanol) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Bring to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
CZE Analysis
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Applied Voltage: 13 kV (positive polarity at the inlet).[1]
-
Capillary Temperature: 23°C.[1]
-
Detection: UV detection at 280 nm.[2]
-
Data Acquisition: Record the electropherogram for a sufficient time to allow for the elution of all components of interest.
Quantitative Data Summary
The following tables summarize the quantitative data for the CZE separation of tetracycline and this compound based on typical performance characteristics.
Table 1: Optimized CZE Conditions
| Parameter | Value | Reference |
| Background Electrolyte | 50 mmol L⁻¹ Sodium Carbonate + 1 mmol L⁻¹ EDTA | [1] |
| pH | 10 | [1] |
| Applied Voltage | 13 kV | [1] |
| Capillary Temperature | 23°C | [1] |
| Capillary | Uncoated Fused-Silica (50 µm i.d.) | [1] |
| Injection | Hydrodynamic (50 mbar, 5 s) | |
| Detection Wavelength | 280 nm | [2] |
Table 2: Method Validation Parameters
| Parameter | Tetracycline | This compound | Reference |
| Linearity Range (µg/mL) | 10 - 200 | 10 - 200 | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [1] |
| Limit of Detection (LOD) (µg/mL) | ~1 | ~1 | |
| Limit of Quantification (LOQ) (µg/mL) | ~3 | ~3 | |
| Intra-day Precision (% RSD) | < 2% | < 2% | [1] |
| Inter-day Precision (% RSD) | < 3% | < 3% | [1] |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | [1] |
Table 3: Typical Migration Data (Estimated)
| Analyte | Migration Time (min) |
| This compound (4-epitetracycline) | ~ 6.5 |
| Tetracycline | ~ 7.0 |
Note: Migration times are estimates and can vary depending on the specific capillary dimensions and instrument conditions. The epimer, this compound, is expected to elute slightly earlier than tetracycline under these conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the CZE separation of tetracycline and this compound.
Caption: Experimental workflow for the CZE analysis of this compound.
Caption: Factors influencing the separation of tetracycline and this compound.
References
Troubleshooting & Optimization
Technical Support Center: Tetracycline Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of tetracycline (B611298) to its inactive isomer, isotetracycline.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving tetracycline, with a focus on preventing its degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of tetracycline activity in experiments | Degradation of tetracycline stock or working solutions due to improper storage or handling. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C and protected from light.[1][2] 2. Check pH of Solutions: Tetracycline is unstable in alkaline solutions (pH > 7), which promotes the formation of inactive this compound.[3][4][5] Use buffers in the acidic to neutral range (ideally pH 4-6) for maximum stability. 3. Minimize Exposure to Light: Tetracycline is light-sensitive.[1] Prepare and handle solutions in a dark environment or use amber-colored tubes. 4. Prepare Fresh Solutions: For critical applications, prepare fresh working solutions from a properly stored stock. In solution at 37°C, tetracycline has a stability of only 3 days. |
| Inconsistent experimental results | Variability in the concentration of active tetracycline due to ongoing degradation. | 1. Standardize Solution Preparation: Follow a consistent, validated protocol for preparing tetracycline solutions. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles that can degrade the antibiotic, store stock solutions in small, single-use aliquots. 3. Monitor Solution Appearance: A color change from light yellow to brown or dark brown can indicate significant degradation.[2] |
| Precipitate formation in tetracycline solutions | Chelation with divalent cations or precipitation in alkaline conditions. | 1. Avoid Divalent Cations: Tetracyclines can form insoluble chelates with metals like calcium and magnesium.[4] If possible, use media with defined compositions or consider the potential for chelation. 2. Maintain Appropriate pH: In alkaline solutions, tetracycline salts can precipitate. Ensure the pH of your solution is within the stable range. |
| Unexpected peaks in HPLC analysis | Presence of degradation products such as this compound, epitetracycline, or anhydrotetracycline. | 1. Optimize HPLC Method: Use a validated HPLC method capable of separating tetracycline from its major degradation products. 2. Analyze Freshly Prepared Standards: Run a fresh standard with each analysis to accurately identify the tetracycline peak and differentiate it from degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of tetracycline that I should be concerned about in my experiments?
The degradation of tetracycline can occur via several pathways, but the formation of This compound is a major concern, particularly in neutral to alkaline conditions (pH > 7).[3][4][5] This transformation involves a cleavage of the bond between the C11 and C11a atoms and the formation of a lactone ring, resulting in an inactive isomer.[4] In acidic conditions (pH < 3), the primary degradation product is anhydrotetracycline, while at a pH of 3-5, epimerization to 4-epitetracycline can occur.
Q2: What are the optimal storage conditions for tetracycline stock solutions to minimize degradation?
To ensure the long-term stability of your tetracycline stock solutions, it is recommended to:
-
Dissolve in an appropriate solvent: 70% ethanol (B145695) is a common choice.
-
Store at low temperatures: Aliquots should be stored at -20°C.[1][2]
-
Protect from light: Use amber-colored vials or wrap tubes in foil to prevent photodegradation.[1]
-
Aliquot for single use: This prevents contamination and degradation from repeated freeze-thaw cycles.
Q3: How does pH affect the stability of tetracycline in aqueous solutions?
The pH of the solution is a critical factor in tetracycline stability.
-
Acidic pH (below 4): Generally stable, though very strong acids (pH < 2) can lead to the formation of anhydrotetracycline.
-
Slightly Acidic to Neutral pH (4-7): This is the range of greatest stability for tetracycline suspensions.
-
Alkaline pH (above 7): Tetracycline is significantly less stable and degrades to form this compound.[3][4][5]
Q4: Are there any visual indicators of tetracycline degradation?
Yes, the degradation of tetracycline solutions is often accompanied by a visible color change. A fresh tetracycline solution is typically a light yellow color. As it degrades, the color can change to brown and eventually dark brown.[2]
Q5: Can I autoclave my media containing tetracycline?
No, you should not autoclave media containing tetracycline. The high temperatures of autoclaving will cause rapid degradation of the antibiotic. Tetracycline should be filter-sterilized and added to the media after it has cooled down.
Data Presentation
The following tables summarize the stability of tetracycline under various conditions.
Table 1: Effect of pH and Temperature on the Half-Life of Oxytetracycline (a related tetracycline)
| pH | Temperature (°C) | Half-Life (days) |
| 3.0 | Ambient | 46.36 ± 4.92 |
| 10.0 | Ambient | 9.08 ± 4.22 |
| 7.0 | 4 | > 77 |
| 7.0 | 43 | 0.26 ± 0.11 |
Data adapted from a study on oxytetracycline, which shows similar degradation patterns to tetracycline.[1]
Table 2: General Stability of Tetracycline in Solution
| Condition | Stability |
| In solution at 37°C | Stable for approximately 3 days |
| In solution at 4°C (protected from light) | Stability may be increased for a few weeks |
| Suspensions at pH 4 to 5.5 (room temperature) | Stable for at least 3 months |
Experimental Protocols
Protocol 1: Preparation of a Stable Tetracycline Stock Solution
This protocol describes the preparation of a 10 mg/mL tetracycline stock solution in 70% ethanol.
Materials:
-
Tetracycline hydrochloride powder
-
95% Ethanol
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile 50 mL conical tube
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes (amber-colored or to be wrapped in foil)
Procedure:
-
Prepare 40 mL of 70% ethanol by mixing 29.5 mL of 95% ethanol with 10.5 mL of sterile, purified water in a sterile 50 mL conical tube.
-
Weigh 400 mg of tetracycline hydrochloride and add it to the 70% ethanol.
-
Vortex the solution until the tetracycline is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a fresh, sterile 50 mL conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil.
-
Store the aliquots at -20°C.
Protocol 2: HPLC Analysis of Tetracycline and this compound
This protocol provides a general method for the separation and quantification of tetracycline and its degradation product, this compound, using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Isocratic or Gradient HPLC System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.025 M KH2PO4 (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Wavelength | 280 nm |
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of tetracycline hydrochloride reference standard in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
If available, prepare a separate stock solution of this compound standard for peak identification.
-
-
Sample Preparation (for degradation studies):
-
Prepare a solution of tetracycline in the desired buffer (e.g., alkaline phosphate (B84403) buffer, pH 9).
-
Incubate the solution under the desired conditions (e.g., 37°C, protected from light).
-
At specified time points, withdraw an aliquot of the sample and immediately dilute it with the mobile phase to stop the degradation reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for tetracycline and this compound based on their retention times compared to the standards.
-
Quantify the amount of each compound by comparing the peak areas to the standard curve.
-
Visualizations
Caption: Factors promoting the degradation of tetracycline to this compound.
Caption: General workflow for the HPLC analysis of tetracycline degradation.
References
Technical Support Center: Optimizing HPLC Gradients for Enhanced Isotetracycline Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation of tetracycline (B611298) and its related impurities, with a specific focus on achieving better resolution of isotetracycline.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of tetracycline and its isomers.
Question: I am observing poor resolution between tetracycline and a closely eluting impurity, which I suspect is this compound. How can I improve the separation?
Answer:
Improving the resolution between tetracycline and this compound often requires a multi-step approach focusing on mobile phase optimization, gradient modification, and column selection.
-
Mobile Phase pH Adjustment: The formation of this compound from tetracycline is known to be favored under basic pH conditions. Therefore, controlling the mobile phase pH is critical.
-
Recommendation: Maintain a mobile phase pH between 2.0 and 3.0. This acidic environment helps to suppress the ionization of silanol (B1196071) groups on the column's stationary phase, reducing peak tailing and improving peak shape. An acidic mobile phase also minimizes the potential for on-column conversion of tetracycline to its isomers.
-
-
Gradient Slope Modification: The steepness of your gradient plays a crucial role in resolution. A steep gradient can lead to co-elution of closely related compounds.
-
Recommendation: If you observe poor resolution, try implementing a shallower gradient. By decreasing the rate of change in the organic mobile phase concentration, you provide more time for the analytes to interact with the stationary phase, which can significantly improve the separation of isomers like tetracycline and this compound.
-
-
Organic Modifier Selection: The choice of organic solvent in your mobile phase can influence selectivity.
-
Recommendation: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. If you are currently using acetonitrile, consider switching to methanol or using a combination of both. The different solvent properties can alter the elution order and improve the resolution of critical pairs.
-
-
Column Chemistry: The type of stationary phase can have a significant impact on the separation of tetracycline and its impurities.
-
Recommendation: While C18 columns are widely used, consider a C8 or a polar-embedded column. C8 columns are less retentive than C18 columns, which can sometimes provide better selectivity for polar compounds. Polar-embedded columns offer different selectivity and are often more stable in highly aqueous mobile phases.
-
Question: My tetracycline peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for basic compounds like tetracycline is a common issue in reversed-phase HPLC. It is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of tetracycline, leading to peak tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: As mentioned previously, operating at a lower pH (2.0-3.0) will protonate the basic analyte and suppress the ionization of silanols, minimizing these secondary interactions.
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can affect column longevity and is not MS-compatible.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Troubleshooting Step: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak tailing.
-
Troubleshooting Step: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
Question: I am seeing extraneous peaks in my chromatogram. How can I determine their origin?
Answer:
Extraneous peaks, often referred to as ghost peaks, can originate from several sources.
-
Contaminated Mobile Phase: Impurities in the solvents or buffers used to prepare the mobile phase can appear as peaks in the chromatogram.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.22 µm or 0.45 µm filter before use is also recommended.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Troubleshooting Step: Ensure your autosampler's wash routine is effective. Use a strong solvent in the wash solution to thoroughly clean the needle and injection port between injections.
-
-
Late Eluting Peaks from a Previous Injection: If a compound from a previous injection is very strongly retained, it may elute during the gradient of the next run.
-
Troubleshooting Step: Extend the run time of your gradient or add a high-organic wash step at the end of each run to ensure all compounds have eluted from the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate tetracycline and this compound?
A good starting point is a linear gradient using a C18 column with a mobile phase consisting of an acidic buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at pH 2.5) and acetonitrile as the organic modifier. A shallow gradient, for example, from 5% to 40% acetonitrile over 20-30 minutes, often provides a good initial separation that can then be further optimized.
Q2: How does temperature affect the separation of tetracycline and its isomers?
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution. Generally, slightly elevated temperatures (e.g., 30-40°C) can lead to sharper peaks and lower backpressure. However, tetracyclines can be susceptible to degradation at higher temperatures, so it is important to find a balance. A consistent column temperature is crucial for reproducible retention times.
Q3: Can I use a UHPLC system to improve the resolution?
Yes, transferring a method to a UHPLC (Ultra-High-Performance Liquid Chromatography) system can significantly improve resolution and reduce run times. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency and better separation of closely eluting compounds.
Q4: What detection wavelength is typically used for tetracycline analysis?
Tetracycline and its related compounds have a strong UV absorbance. A detection wavelength of 280 nm is commonly used. However, a photodiode array (PDA) detector can be beneficial to monitor multiple wavelengths and assess peak purity.
Experimental Protocols
Below are detailed methodologies for HPLC analysis of tetracycline and its impurities. These protocols can be used as a starting point and should be optimized for your specific instrumentation and sample matrix.
Protocol 1: General Purpose Reversed-Phase HPLC Method
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B in 25 min, then to 90% B in 5 min, hold for 5 min, return to 5% B in 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of tetracycline hydrochloride reference standard in methanol (e.g., 1 mg/mL). Dilute with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
-
Sample Solution (e.g., Pharmaceutical Formulation): Accurately weigh a portion of the powdered tablet or capsule content equivalent to a known amount of tetracycline. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Sonicate if necessary to ensure complete dissolution. Dilute to the final concentration with the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize typical HPLC parameters for the analysis of tetracycline and its impurities, providing a basis for method development and optimization.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Option 1 | Option 2 | Option 3 |
| Stationary Phase | C18 | C8 | Polar-Embedded |
| Particle Size | 5 µm | 3 µm | Sub-2 µm (UHPLC) |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 100 mm | 2.1 x 50 mm (UHPLC) |
| Aqueous Mobile Phase | 0.1% Formic Acid | 25 mM Phosphate Buffer (pH 2.5) | 0.05 M Oxalic Acid |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile/Methanol mixture |
Table 2: Gradient Profile Examples for Optimization
| Time (min) | % Organic (Shallow Gradient) | % Organic (Steep Gradient) |
| 0 | 5 | 10 |
| 25 | 40 | 80 |
| 30 | 90 | 90 |
| 35 | 90 | 90 |
| 36 | 5 | 10 |
| 40 | 5 | 10 |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution between tetracycline and this compound.
Caption: Troubleshooting workflow for poor tetracycline/isotetracycline resolution.
Troubleshooting Isotetracycline peak tailing in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotetracycline peak tailing in chromatography.
Troubleshooting Guides
Peak tailing is a common issue in the chromatographic analysis of tetracyclines, including this compound, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Initial Assessment of Peak Tailing
Before proceeding with extensive troubleshooting, it's crucial to quantify the extent of peak tailing. The two most common metrics are the Tailing Factor (Tf) and the Asymmetry Factor (As). A value greater than 1.2 for either of these factors typically indicates a significant tailing issue that needs to be addressed.[1]
Systematic Troubleshooting Workflow
Follow this workflow to systematically diagnose and resolve this compound peak tailing.
Caption: A flowchart outlining the initial steps to differentiate between physical and chemical causes of peak tailing in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical causes of this compound peak tailing?
A1: The primary chemical causes of this compound peak tailing are:
-
Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic functional groups of the this compound molecule, causing peak tailing.[1] This is particularly prominent at mid-range pH where silanols are ionized.
-
Metal Chelation: Tetracyclines are known chelating agents and can interact with metal ions present in the HPLC system (e.g., stainless steel frits, tubing) or in the sample matrix. This interaction can lead to the formation of complexes that exhibit different chromatographic behavior, contributing to peak tailing.[2]
-
Inappropriate Mobile Phase pH: The ionization state of both the this compound molecule and the stationary phase is highly dependent on the mobile phase pH. If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, resulting in broadened and tailing peaks.
Q2: How does mobile phase pH affect this compound peak shape?
A2: Mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound.
-
At low pH (around 2-3): The residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic groups of the this compound molecule. This reduction in secondary interactions leads to a more symmetrical peak shape.
-
At mid-range pH: Silanol groups can become deprotonated (Si-O-), leading to strong electrostatic interactions with the positively charged this compound, resulting in significant peak tailing.
-
At high pH: While this can also suppress silanol interactions, many silica-based columns are not stable at high pH. Polymer-based columns can be an alternative for high-pH applications.[3]
Q3: What role do chelating agents play in improving peak shape?
A3: Chelating agents like EDTA (ethylenediaminetetraacetic acid) or oxalic acid are often added to the mobile phase to "mask" metal ions that may be present in the system or sample.[4] By binding to these metal ions, the chelating agents prevent them from interacting with this compound, thereby reducing peak tailing caused by metal chelation.
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The choice of column is critical.
-
End-capped Columns: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[5]
-
Polymer-based Columns: These columns lack silanol groups altogether and can be an excellent alternative for analyzing basic compounds like tetracyclines, as they eliminate the possibility of silanol-related peak tailing. They also offer a wider pH stability range.[3]
-
Metal-Free or Coated Columns: To mitigate issues with metal chelation, columns with metal-free hardware or specially coated stainless steel can provide significant improvements in peak shape for chelating compounds like tetracyclines.[2][6]
Q5: How can I prevent sample overload?
A5: Sample overload, both in terms of concentration and volume, can lead to peak distortion. To avoid this:
-
Reduce Sample Concentration: If you suspect mass overload, dilute your sample and reinject. A sharper peak upon dilution is a strong indicator of overload.[7]
-
Decrease Injection Volume: Injecting a smaller volume of your sample can also alleviate volume overload effects.
-
Use a Higher Capacity Column: If you are unable to dilute your sample, consider using a column with a larger diameter or a stationary phase with a higher carbon load or pore size.[1]
Data Presentation
The following tables summarize the qualitative and, where available, quantitative impact of various parameters on this compound peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Impact on Silanol Groups | Expected Effect on this compound Peak Shape |
| 2.0 - 3.0 | Protonated (Si-OH), reduced interaction | Improved symmetry , reduced tailing |
| 4.0 - 6.0 | Partially ionized (Si-O⁻) | Increased tailing due to secondary interactions |
| > 7.0 | Fully ionized (Si-O⁻) | Significant tailing on standard silica columns |
Table 2: Effect of Mobile Phase Additives on Peak Tailing
| Additive | Concentration | Mechanism of Action | Expected Outcome on Peak Shape |
| EDTA | 1-10 mM | Metal Chelation | Reduction in tailing caused by metal interactions |
| Oxalic Acid | 0.01 M | Metal Chelation and pH modification | Improved symmetry |
| Triethylamine (TEA) | ~0.1% (v/v) | Silanol Masking | Reduced tailing by competing for active sites |
Note: The effectiveness of these additives can be method-dependent, and optimization of the concentration is often necessary.
Table 3: Comparison of Column Chemistries for Tetracycline Analysis
| Column Type | Key Feature | Advantage for this compound Analysis | Potential Disadvantage |
| Standard C18 (non-end-capped) | Basic silica with C18 chains | - | Prone to significant peak tailing due to exposed silanols |
| End-capped C18 | Residual silanols are chemically masked | Improved peak shape compared to non-end-capped | Some residual silanols may still be present |
| Polymer-based (e.g., PLRP-S) | No silanol groups | Excellent peak symmetry , wide pH stability | Different selectivity compared to silica-based columns |
| Metal-Free/Coated Hardware | Inert surfaces | Minimizes peak tailing from metal chelation | May be more expensive |
Experimental Protocols
This section provides a detailed methodology for an HPLC experiment designed to minimize this compound peak tailing.
Optimized HPLC Method for this compound Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
2. Chromatographic Conditions:
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. For persistent tailing, consider a polymer-based column.
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile (B52724), and 0.01 M oxalic acid solution (pH adjusted to 2.0) in a ratio of 11:22:67 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 267 nm.[4]
-
Injection Volume: 10-20 µL.
3. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Prepare a 0.01 M oxalic acid solution in HPLC-grade water.
-
Adjust the pH of the oxalic acid solution to 2.0 using a suitable acid (e.g., phosphoric acid).
-
Filter the aqueous component through a 0.45 µm membrane filter.
-
Mix the filtered aqueous component with HPLC-grade acetonitrile and methanol in the specified ratio.
-
Degas the final mobile phase mixture before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
4. Sample Preparation:
-
The sample preparation will vary depending on the matrix. For a simple solution, dissolve the sample in the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances that can contribute to peak tailing.
-
Ensure the final sample is filtered through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject a standard solution multiple times and check for parameters like retention time reproducibility, peak area precision, and tailing factor (should ideally be ≤ 1.2).
6. Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to this compound and perform quantification based on the calibration curve generated from the standard solutions.
Mandatory Visualizations
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the two primary chemical interactions responsible for this compound peak tailing: secondary interactions with residual silanol groups on the stationary phase and chelation with metal ions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Improved Peak Shape of Tetracycline Using a Dursan Coated Steel HPLC Column - AppNote [mtc-usa.com]
- 3. 078995c9-9538-46e2-b0e2-420530e79abf.filesusr.com [078995c9-9538-46e2-b0e2-420530e79abf.filesusr.com]
- 4. [Determination of tetracyclines antibiotics by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: The Influence of Temperature on Isotetracycline Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the formation of isotetracycline from tetracycline (B611298).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is this compound and why is its formation a concern in my experiments?
Q2: What is the primary factor that influences the rate of this compound formation?
A2: The primary factors influencing the formation of this compound are pH and temperature. The conversion of tetracycline to this compound is particularly favored under alkaline conditions (pH > 7.5).[1][2] Elevated temperatures will accelerate this degradation process.
Q3: I suspect this compound is forming in my tetracycline stock solution. How can I minimize this?
A3: To minimize this compound formation in your stock solution, consider the following:
-
pH Control: Maintain the pH of your stock solution in the acidic range (ideally below pH 6), where tetracycline is more stable.
-
Temperature Control: Store your tetracycline solutions at refrigerated (2-8°C) or frozen temperatures. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Prepare stock solutions in appropriate solvents. For example, tetracycline is more stable in methanol (B129727) than in aqueous solutions at room temperature.
-
Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments to minimize the storage time during which degradation can occur.
Q4: My experiment requires a pH above 7.5. How can I mitigate this compound formation at elevated temperatures?
A4: If your experimental conditions necessitate an alkaline pH, minimizing the exposure time to elevated temperatures is crucial.
-
Time-Course Experiments: If possible, conduct your experiment over the shortest duration feasible.
-
Temperature Control: Maintain the temperature as low as your experimental parameters allow.
-
In-Experiment Monitoring: If the experiment is long, consider taking aliquots at different time points to quantify the rate of tetracycline degradation and this compound formation under your specific conditions.
Q5: How can I detect and quantify both tetracycline and this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying tetracycline and its degradation products, including this compound. A reversed-phase C18 or C8 column with a suitable mobile phase, typically a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate these compounds. UV detection is commonly used for quantification.
Q6: I am observing a new peak in my HPLC chromatogram that I suspect is this compound. How can I confirm its identity?
A6: To confirm the identity of a suspected this compound peak, you can use the following approaches:
-
Reference Standard: The most definitive method is to run a certified reference standard of this compound and compare its retention time with your unknown peak.
-
Mass Spectrometry (LC-MS): Liquid chromatography coupled with mass spectrometry can provide mass-to-charge ratio information, which can help in identifying the compound based on its molecular weight.
-
Forced Degradation Study: Intentionally degrade a sample of pure tetracycline under alkaline and heated conditions. The peak that increases in area over time is likely to be this compound.
Data Presentation: Impact of Temperature on Tetracycline Degradation
| Temperature (°C) | Degradation Rate Constant (k) in Water (d⁻¹) | Half-life (t½) in Water (days) |
| 40 | 2.208 | 0.31 |
| 50 | 3.552 | 0.20 |
| 60 | 8.520 | 0.08 |
| 70 | 14.112 | 0.05 |
(Data adapted from a study on oxytetracycline (B609801) degradation)[3]
Experimental Protocols
Protocol for Accelerated Stability Testing of Tetracycline to Monitor this compound Formation
This protocol outlines a method to study the impact of temperature on the formation of this compound from tetracycline under alkaline conditions.
1. Materials and Reagents:
-
Tetracycline Hydrochloride reference standard
-
This compound reference standard (if available)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.025 M KH₂PO₄ in deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient of this buffer and acetonitrile.
-
Tetracycline Stock Solution (1 mg/mL): Accurately weigh 10 mg of tetracycline hydrochloride and dissolve it in 10 mL of deionized water.
-
Reaction Buffer (pH 8.0): Prepare a suitable buffer, such as a phosphate or borate (B1201080) buffer, and adjust the pH to 8.0 using NaOH.
4. Experimental Procedure:
-
Sample Preparation: In separate amber vials, add a known volume of the tetracycline stock solution to the pH 8.0 reaction buffer to achieve a final tetracycline concentration of 100 µg/mL.
-
Incubation: Place the vials in incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 50°C, and 60°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in the mobile phase (acidic pH) to stop further conversion to this compound.
-
Filtration: Filter the quenched sample through a 0.45 µm syringe filter before HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution can be used for optimal separation. For example:
-
0-5 min: 15% Acetonitrile, 85% Phosphate Buffer (pH 3.0)
-
5-15 min: Gradient to 40% Acetonitrile
-
15-20 min: Hold at 40% Acetonitrile
-
20-25 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm or 355 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Identify the peaks for tetracycline and this compound based on their retention times (if a reference standard for this compound is used). In the absence of a standard, the peak that grows over time under alkaline and heated conditions can be presumptively identified as this compound.
-
Quantify the peak areas of tetracycline and this compound at each time point for each temperature.
-
Plot the concentration of tetracycline and this compound as a function of time for each temperature.
-
Calculate the degradation rate of tetracycline and the formation rate of this compound at each temperature.
Visualizations
Caption: Experimental workflow for studying the effect of temperature on this compound formation.
Caption: Logical relationship of factors influencing tetracycline degradation to this compound.
References
Technical Support Center: Matrix Effects in Isotetracycline Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of isotetracycline by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantification.[2][3] Since this compound and its parent tetracycline (B611298) are often analyzed together, and they share structural similarities, matrix effects that impact one are highly likely to affect the other.
Q2: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What are the likely causes and solutions?
A2: Poor peak shape can be caused by a variety of factors related to the sample matrix, chromatography, or the instrument.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual matrix components can build up on the column, causing peak tailing or splitting. A proper column wash or replacing the guard column can resolve this.
-
Inappropriate Injection Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Secondary Interactions: Isotetracyclines can interact with active sites on the column packing material. The addition of a chelating agent like EDTA or an acid like formic or oxalic acid to the mobile phase can improve peak shape.[4]
Q3: I am observing significant ion suppression for my this compound analyte. How can I mitigate this?
A3: Ion suppression is a common challenge in LC-MS analysis of complex matrices. Here are several strategies to address it:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for cleaning up complex samples like plasma, urine, and tissue.[5][6]
-
Chromatographic Separation: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) can help separate the this compound from co-eluting matrix components.
-
Sample Dilution: A simple and often effective method is to dilute the sample extract. This reduces the concentration of matrix components entering the mass spectrometer. However, ensure that the analyte concentration remains above the limit of quantification.[7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation procedure as your samples. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.[8]
-
Use of an Internal Standard: A Stable Isotope-Labeled Internal Standard (SIL-IS) for tetracycline is the most effective way to correct for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[3]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike method .[3] This involves comparing the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Quantitative Results
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | Evaluate matrix effects from different lots of the same matrix to ensure consistency. If variability is high, further optimization of the sample cleanup is necessary. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Analyte Instability | Tetracyclines, including their isomers, can be unstable under certain pH and temperature conditions.[8] Prepare fresh stock solutions and keep samples cooled in the autosampler. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent, pH, and extraction time. For tetracyclines, using a buffer with a chelating agent like EDTA at a slightly acidic pH (e.g., pH 4) is often beneficial.[9] |
| Poor SPE Recovery | Ensure the SPE cartridge is properly conditioned and not overloaded. Optimize the wash and elution solvents. Polymeric SPE cartridges like Oasis HLB are commonly used for tetracycline extraction.[6] |
| Analyte Adsorption | Tetracyclines can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this. |
Data Presentation
Table 1: Recovery of Tetracyclines in Various Food Matrices
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | Reference |
| Tetracycline | Honey | 50 | 89 - 118 | [10] |
| Oxytetracycline | Honey | 50 | 89 - 118 | [10] |
| Chlortetracycline | Honey | 50 | 89 - 118 | [10] |
| Doxycycline | Honey | 50 | 89 - 118 | [10] |
| Tetracycline | Milk | 50 | 82.4 - 102.9 | [10] |
| Oxytetracycline | Milk | 50 | 82.4 - 102.9 | [10] |
| Chlortetracycline | Milk | 50 | 82.4 - 102.9 | [10] |
| Doxycycline | Milk | 50 | 82.4 - 102.9 | [10] |
| Tetracycline | Shrimp | 50 | 88.6 - 106 | [8] |
| Oxytetracycline | Shrimp | 50 | 88.6 - 106 | [8] |
| Chlortetracycline | Shrimp | 50 | 88.6 - 106 | [8] |
| Tetracycline | Swine Tissue | 100 | 91.8 - 103.6 | [11] |
| Oxytetracycline | Swine Tissue | 100 | 91.8 - 103.6 | [11] |
| Chlortetracycline | Swine Tissue | 100 | 91.8 - 103.6 | [11] |
Table 2: Matrix Effects Observed for Tetracyclines in Different Matrices
| Analyte | Matrix | Matrix Effect (%) | Observation | Reference |
| Tetracyclines | Human Urine | < 20% | Ion Suppression | [12] |
| Tetracyclines | Feed | Variable | Ion Suppression | [13] |
| Morphine | Oral Fluid | 15 - 70% | Ion Suppression (ESI) | [5] |
| Morphine | Plasma | Variable | Ion Suppression (ESI) | [5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
RE (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100
-
Protocol 2: Sample Preparation for Tetracyclines in Shrimp Tissue
This protocol is adapted from a validated LC-MS/MS method.[6]
-
Homogenize 5 g of shrimp tissue.
-
Add 15 mL of EDTA-McIlvaine buffer and vortex for 5 minutes.
-
Centrifuge at 4500 rpm at 4°C and collect the supernatant.
-
Repeat the extraction with another 15 mL of buffer and combine the supernatants.
-
Perform Solid-Phase Extraction (SPE) cleanup:
-
Condition an Oasis HLB cartridge (500mg/6cc) with 6 mL of methanol, followed by 3 mL of water, and 6 mL of McIlvaine buffer.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge.
-
Elute the tetracyclines with 6 mL of methanol.
-
-
Evaporate the eluent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 2 mL of 0.1% Formic acid:Methanol (9:1) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. primescholars.com [primescholars.com]
- 2. Tetracyclines in Food and Feedingstuffs: From Regulation to Analytical Methods, Bacterial Resistance, and Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. sciex.com [sciex.com]
- 8. waters.com [waters.com]
- 9. Analysis of tetracyclines in raw urine by column-switching high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Synthetic Tetracyclines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common challenges encountered during the chemical synthesis of tetracycline (B611298) and its analogs. The focus is on improving the yield of the desired active tetracycline isomer and minimizing the formation of inactive isomers, such as isotetracycline, and other degradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of tetracycline?
The total synthesis of tetracycline is a significant challenge due to the molecule's complex, stereochemically dense structure and its chemical instability. Key difficulties include:
-
Stereochemical Control: The tetracyclic core contains multiple stereocenters that must be correctly established. Early synthetic routes often suffered from a lack of stereospecificity, leading to the formation of multiple diastereomers and drastically reducing the yield of the desired product.
-
Chemical Sensitivity: Tetracyclines are sensitive to both acidic and basic conditions, which can lead to degradation or epimerization.[1] They are most stable in a narrow pH range of 2-8.[1] This instability complicates reaction conditions, workup, and purification.
-
Low Overall Yields: The combination of many steps and the molecule's sensitivity meant that early total syntheses had extremely low overall yields. For example, the first total synthesis of tetracycline required 34 steps and resulted in a mere 0.002% yield.[2]
Q2: What is this compound and how does it relate to yield loss?
This compound is a structural isomer of tetracycline.[3] It is not typically a target of direct synthesis but rather an undesired byproduct formed through the transformation or degradation of tetracycline. Its formation represents a loss of the active, desired compound, thereby reducing the overall effective yield. Studies have shown that certain conditions, such as the presence of oxidizing agents like manganese oxide (MnO₂), can promote the isomerization of the C ring of tetracycline to form this compound.[4][5] Therefore, controlling reaction and purification conditions to prevent this isomerization is crucial for maximizing the yield of pure, active tetracycline.
Q3: What are the most effective modern strategies for improving the yield of synthetic tetracyclines?
Modern synthetic strategies have dramatically improved yields by employing convergent approaches. A highly successful method is the "AB + D" strategy, which involves synthesizing the AB-ring system and the D-ring system separately and then combining them in a key C-ring forming reaction.[2] This approach offers several advantages:
-
Convergent Design: Allows for the efficient assembly of complex precursors, leading to higher overall yields compared to linear syntheses.
-
High Stereocontrol: Key reactions, such as the Michael-Claisen cyclization, have been optimized to proceed with a high degree of stereochemical control.[2]
-
Flexibility: This platform is robust and allows for the synthesis of a wide variety of tetracycline analogs by simply modifying the D-ring precursor.[2]
Q4: How can degradation be minimized during reaction workup and purification?
Given the sensitivity of the tetracycline core, careful handling during and after the reaction is critical to prevent yield loss.
-
pH Control: Maintain the pH within a stable range (typically 1.5 to 3) during aqueous extractions and purifications.[6]
-
Avoid Harsh Conditions: Use mild reagents for deprotection steps. For example, a two-step sequence involving hydrofluoric acid in acetonitrile (B52724) followed by palladium-catalyzed hydrogenolysis is an effective method for removing common protecting groups.[2]
-
Efficient Purification: Utilize modern purification techniques like reversed-phase High-Performance Liquid Chromatography (rp-HPLC) for efficient separation of the target molecule from byproducts and isomers.[2] For purification of the final product, crystallization is often employed. Procedures involving the formation of specific salts, like tetracycline oxalate (B1200264), can selectively precipitate the desired product from solutions containing impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in C-Ring Formation (e.g., Michael-Claisen Cyclization) | 1. Incomplete deprotonation of the D-ring precursor.2. Slow Claisen cyclization step.3. Side reactions due to reactive reagents (e.g., n-butyllithium). | 1. Ensure stoichiometric amounts of a strong base like LDA are used. The use of an additive like TMEDA can be beneficial.[2]2. The Michael addition is often rapid at low temperatures (-78 °C), but the subsequent Claisen cyclization may require warming the reaction mixture (e.g., to 0 °C or -10 °C) to proceed to completion.[2]3. For sensitive substrates, consider using a less reactive reagent like phenyllithium (B1222949) for in situ lithium-halogen exchange protocols.[2] |
| Poor Stereoselectivity | 1. Suboptimal reaction temperature.2. Incorrect choice of reagents or precursors.3. Epimerization of the C4 amino group. | 1. Maintain strict temperature control, especially during the crucial bond-forming steps. Michael additions are typically run at -78 °C or lower to maximize stereocontrol.[2]2. The chosen synthetic route is critical. The convergent AB + D strategy using specific enones has been shown to be highly stereocontrolled.[2]3. Minimize exposure to acidic or basic conditions, particularly during workup, as this can cause epimerization at the C4 position, leading to inactive byproducts. |
| Product Degradation During Deprotection | 1. Acid or base conditions are too harsh.2. Extended reaction times. | 1. Use milder deprotection cocktails. A common two-step sequence is treatment with HF in CH₃CN, followed by hydrogenolysis (H₂, Pd/C).[2]2. Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to deprotection reagents. |
| Difficulty Separating Isomers (e.g., this compound, Epimers) | 1. Insufficient resolution in the purification method. | 1. Employ high-resolution reversed-phase HPLC (rp-HPLC). Different column chemistries (C18, C8, Amide-C16) can offer different selectivities for separating closely related tetracycline species.[1]2. Selective crystallization can be effective. For instance, precipitating tetracycline as an oxalate salt can help separate it from chlortetracycline (B606653) and other impurities.[6] |
Quantitative Data on Synthetic Yields
The following tables summarize yields from key modern synthetic routes to tetracycline analogs, illustrating the improvements over earlier methods.
Table 1: Yields for Key Steps in a Convergent Synthesis of 6-Deoxytetracycline
| Step | Reaction | Reagents/Conditions | Yield | Reference |
| 1 | Michael-Claisen Cyclization | 1. LDA, TMEDA, -78 °C2. Enone addition, warm to -10 °C | 83% | [2] |
| 2 | Deprotection (Boc & TBS) | HF (aq), CH₃CN, 23 °C | Intermediate | [2] |
| 3 | Deprotection (Cbz) | H₂, Pd/C, MeOH-dioxane, 23 °C | 85% (over 2 steps) | [2] |
Table 2: Comparison of Overall Yields for Tetracycline Synthesis
| Synthetic Strategy | Number of Steps | Overall Yield | Year | Key Reference |
| First Total Synthesis (Tatsuta et al.) | 34 | 0.002% | 2000 | [2] |
| Convergent Synthesis (Myers et al.) | 17 | 1.1% | 2005 | [7] |
| AB-Precursor Synthesis (Myers et al.) | 9 | 21% | 2008 | [3] |
Experimental Protocols
Protocol 1: Michael-Claisen Cyclization for C-Ring Formation This protocol is adapted from the synthesis of minocycline (B592863) precursor 18 as described by M. G. Charest et al.[2]
-
Preparation: In a flame-dried, argon-purged flask, dissolve the D-ring precursor (e.g., phenyl ester 17 , 3 equivalents) in anhydrous THF at -78 °C. Add TMEDA (6 equivalents).
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 3 equivalents) to the mixture while maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Cyclization: Add a solution of the AB-ring enone 1 (1 equivalent) in THF to the reaction mixture.
-
Warming: Allow the reaction mixture to slowly warm to -10 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (e.g., 18 ) by reversed-phase HPLC to yield the desired tetracyclic product (typical yield: 83%).
Protocol 2: Two-Step Deprotection of the Tetracyclic Core This protocol is adapted from the synthesis of 6-deoxytetracycline as described by M. G. Charest et al.[2]
-
Step 1 (Acidic Deprotection): Dissolve the protected tetracycline precursor (e.g., 14 ) in acetonitrile (CH₃CN). Add aqueous hydrofluoric acid (HF) and stir the mixture at room temperature (23 °C) for 48 hours. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Workup 1: Carefully quench the reaction with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Concentrate the organic phase to obtain the crude intermediate (15 ).
-
Step 2 (Hydrogenolysis): Dissolve the crude intermediate from Step 2 in a mixture of methanol (B129727) and dioxane. Add a palladium on carbon (Pd/C) catalyst.
-
Reaction: Purge the flask with hydrogen gas (H₂) and stir the suspension under a hydrogen atmosphere at 23 °C until the reaction is complete (monitor by LC-MS).
-
Workup 2: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the final product by reversed-phase HPLC to afford the deprotected tetracycline (e.g., 7 ) (typical yield: 85% over the two steps).
Visualizations
Caption: Convergent "AB + D" synthesis workflow for tetracyclines.
Caption: Key degradation and isomerization pathways of tetracycline.
Caption: Troubleshooting flowchart for diagnosing low yield.
References
- 1. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 2. Oxytetracycline - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H24N2O8 | CID 101664527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide [inis.iaea.org]
- 5. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Isotetracycline in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of isotetracycline in various solvents. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is an inactive isomer of tetracycline (B611298). It is typically formed from tetracycline under alkaline conditions (pH > 7.5), where the C ring of the tetracycline molecule undergoes cleavage and rearrangement. This transformation results in a loss of antimicrobial activity compared to the parent tetracycline compound.
Q2: What is the general stability of tetracycline compounds in different solvents?
Tetracycline and its analogs exhibit varying stability depending on the solvent, pH, temperature, and exposure to light.
-
Aqueous Solutions: Stability is highly pH-dependent. Tetracyclines are most stable in acidic conditions (pH 1.0-2.5). In neutral and alkaline solutions, degradation is more rapid. Aqueous solutions are generally not recommended for storage for more than one day.
-
Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol (B129727) are commonly used to prepare stock solutions. Tetracycline hydrochloride is soluble in water, methanol, and ethanol. Stock solutions in organic solvents are generally more stable than aqueous solutions, especially when stored at low temperatures.
-
Light and Temperature: Exposure to light and elevated temperatures can accelerate the degradation of tetracyclines in solution. It is recommended to store solutions in the dark and at low temperatures (e.g., -20°C).
Q3: How should I prepare and store a stock solution of this compound?
For maximum stability, this compound should be dissolved in a high-quality organic solvent like DMSO or methanol to create a concentrated stock solution.
-
Dissolve the this compound powder in the chosen solvent to the desired concentration.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
When preparing working solutions, dilute the stock solution into your aqueous experimental medium immediately before use.
Q4: What are the expected degradation products of tetracycline?
Tetracycline can degrade into several products depending on the conditions. The primary degradation pathways include:
-
Isomerization: Formation of this compound under alkaline conditions.
-
Epimerization: Formation of 4-epitetracycline, a less active isomer, in mildly acidic solutions (pH 3-5).
-
Dehydration: Formation of anhydrotetracycline (B590944) under strongly acidic conditions (pH < 2).
-
Photodegradation: Light can cause complex degradation, often resulting in a brownish color.
Stability and Solubility Data
The following tables summarize the solubility and stability information for tetracycline and its related compounds. Note that specific quantitative stability data for this compound is limited, and the data is largely based on its parent compound, tetracycline, and other analogs.
Table 1: Solubility of Tetracycline Analogs in Common Solvents
| Compound | Solvent | Solubility (mg/mL) | Notes |
| Tetracycline HCl | Water | 10 - 50 | Solutions can become turbid on standing due to hydrolysis.[1][2] |
| DMSO | ~96 | Fresh DMSO is recommended as moisture can reduce solubility.[3] | |
| Methanol | Soluble | ||
| Ethanol | Soluble | A 50 mg amount can dissolve in 4 mL of 95% ethanol with heating.[2] | |
| 4-Epi-Oxytetracycline | Water | Insoluble | |
| DMSO | >10 | Forms a brown solution.[4] | |
| Methanol | ~1 | [4] |
Table 2: General Stability of Tetracycline in Solution
| Condition | Effect on Stability | Recommendation |
| pH < 2.5 | Generally stable, but risk of dehydration to anhydrotetracycline. | Use for short-term storage of aqueous solutions. |
| pH 3 - 5 | Prone to epimerization. | Be aware of the potential formation of less active epimers. |
| pH > 7.5 | Rapid degradation to this compound. | Avoid for storage; work quickly during experiments. |
| Light Exposure | Accelerates degradation. | Protect solutions from light by using amber vials or covering with foil. |
| Elevated Temperature | Increases degradation rate. | Store stock solutions at -20°C or below.[5] Prepare working solutions fresh. |
| Freeze-Thaw Cycles | Can degrade the compound. | Aliquot stock solutions into single-use volumes. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Medium | Poor solubility of this compound at the working pH or concentration. | Prepare a concentrated stock solution in DMSO or methanol and dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Solution Turns Brown/Yellow | Degradation of the compound, often due to light exposure or prolonged storage in an unstable buffer. | Discard the solution. Prepare fresh solutions from a frozen stock aliquot immediately before use. Always protect solutions from light. |
| Inconsistent Experimental Results | Degradation of this compound during the experiment. Instability in the experimental medium. | Minimize the time this compound is in the working solution before analysis. Verify the pH of your experimental medium. Prepare fresh solutions for each experiment. |
| Loss of Compound Activity/Purity | Improper storage of stock solution (e.g., repeated freeze-thaw, light exposure, moisture). | Prepare new stock solutions from fresh powder. Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture. |
Experimental Protocols & Visualizations
Tetracycline Degradation Pathway
Under different pH conditions, tetracycline can degrade into several key products. The formation of this compound is favored under basic conditions.
Protocol: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
-
Materials :
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure :
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C, protected from light.
-
Experimental Workflow: Stability Analysis by HPLC
This workflow illustrates the general steps for assessing the stability of an this compound solution. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying tetracyclines and their degradation products.[6][7][8]
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rroij.com [rroij.com]
- 4. toku-e.com [toku-e.com]
- 5. fda.gov [fda.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Analysis of oxytetracycline, tetracycline, and chlortetracycline in water using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
Co-elution issues of Isotetracycline with other tetracycline epimers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues of isotetracycline with other tetracycline (B611298) epimers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common epimers and degradation products of tetracycline that can cause co-elution issues?
A1: Tetracycline can degrade or epimerize to form several related compounds that may co-elute with the parent drug and with each other. The most common ones include:
-
4-Epitetracycline (ETC): An epimer of tetracycline that forms in mildly acidic conditions (pH 2-6).[1]
-
Anhydrotetracycline (B590944) (ATC): A degradation product formed under strongly acidic conditions.
-
4-Epianhydrotetracycline (EATC): A toxic degradation product.[2]
-
This compound (iso-CTC): Can form from chlortetracycline (B606653) under alkaline conditions.[1]
Q2: Why is the separation of tetracycline and its epimers challenging?
A2: The separation is challenging due to the structural similarity of these compounds. Their similar physicochemical properties often lead to overlapping peaks in chromatography.[3] Furthermore, tetracyclines are prone to epimerization during the analytical process itself, which can affect quantification and resolution.[1] The presence of multiple degradation products further complicates the chromatographic profile.[4]
Q3: What is the typical elution order of tetracycline and its common impurities in reversed-phase HPLC?
A3: In reversed-phase high-performance liquid chromatography (HPLC), the elution order is generally based on polarity. More polar compounds elute earlier. A typical elution order is: 4-Epitetracycline (more polar) followed by Tetracycline. The anhydro- forms (anhydrotetracycline and 4-epianhydrotetracycline) are less polar and are therefore retained longer on the column.[5]
Troubleshooting Guide for Co-elution Issues
This guide provides systematic steps to troubleshoot and resolve co-elution problems encountered during the analysis of tetracycline and its epimers.
Problem: Poor resolution between Tetracycline (TC) and 4-Epitetracycline (ETC)
Cause 1: Inappropriate Mobile Phase Composition The organic modifier, pH, and additives in the mobile phase play a crucial role in achieving separation.
Solution 1.1: Adjust Mobile Phase pH Tetracyclines are ionizable compounds, and their retention is highly dependent on the mobile phase pH.
-
Recommendation: Maintain a low pH, typically around 2.0-2.2, to ensure the tetracycline molecule is fully protonated and to minimize peak tailing.[5][6][7] An acidic mobile phase can also prevent further epimerization during the analysis.[5] Oxalic acid (0.01M, pH 2.0) or phosphate (B84403) buffer (0.2M, pH 2.2) are commonly used.[6][7]
Solution 1.2: Optimize Organic Modifier Concentration The type and concentration of the organic solvent in the mobile phase directly impact the retention and selectivity of the separation.
-
Recommendation: Systematically vary the concentration of acetonitrile (B52724) or methanol (B129727) in the mobile phase. A lower percentage of the organic modifier generally increases retention times and can improve the resolution between closely eluting peaks.[5] Gradient elution, starting with a lower organic concentration and gradually increasing it, can also be effective in separating compounds with different polarities.[2][5]
Solution 1.3: Utilize Mobile Phase Additives Additives can improve peak shape and selectivity.
-
Recommendation: The addition of chelating agents like EDTA to the mobile phase can reduce peak tailing caused by the interaction of tetracyclines with metal ions in the stationary phase or system.[8]
Cause 2: Suboptimal Stationary Phase The choice of the HPLC column (stationary phase) is critical for separating structurally similar compounds.
Solution 2.1: Evaluate Different Reversed-Phase Columns Different reversed-phase materials offer varying selectivities.
-
Recommendation: If co-elution persists on a standard C18 column, consider trying a C8, a polymeric, or a phenyl-based stationary phase.[5][7][9] For instance, a polymeric column has been shown to be effective in separating tetracycline and its common impurities.[9] A phenyl column has been used with a step gradient to resolve tetracycline epimers.[7]
Cause 3: High Column Temperature Temperature can affect the viscosity of the mobile phase, retention times, and the stability of the analytes.
Solution 3.1: Control Column Temperature
-
Recommendation: While higher temperatures can sometimes improve efficiency, they can also promote the degradation or epimerization of tetracyclines.[4] It is generally recommended to perform the separation at a controlled room temperature or slightly elevated temperatures (e.g., 35°C) and to assess the impact of temperature on the resolution.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for addressing co-elution issues.
Caption: Troubleshooting workflow for co-elution issues.
Experimental Protocols
Key Experiment: HPLC Separation of Tetracycline and its Epimers
This protocol provides a starting point for the separation of tetracycline from its common epimers and degradation products.
1. Sample Preparation:
-
Accurately weigh 20 mg of the tetracycline reference standard and dissolve it in 10 mL of methanol to prepare a stock solution.[6]
-
Prepare working standards by diluting the stock solution with methanol to the desired concentration range (e.g., 9.8–50 µg/mL).[6]
-
Store solutions in brown glass vials at 4°C and prepare them fresh before use.[5]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 25 cm x 4.6 mm, 5 µm) is a good starting point.[6] Polymeric or phenyl columns can also be used for better selectivity.[7][9]
-
Mobile Phase: A mixture of acetonitrile and 0.01M aqueous oxalic acid solution with the pH adjusted to 2.0.[5][6] The ratio can be optimized, starting from a 20:80 (v/v) mixture.[5]
-
Detection: UV absorbance at 355 nm.[6]
-
Column Temperature: Controlled at 35°C.
3. Gradient Elution Program (Example): For complex mixtures, a gradient elution may be necessary to achieve adequate separation.
-
0-5 min: 20% Acetonitrile, 80% 0.01M Oxalic Acid (pH 2.0)
-
5-16 min: Increase to 40% Acetonitrile, 60% 0.01M Oxalic Acid (pH 2.0)
-
17 min: Return to 30% Acetonitrile, 70% 0.01M Oxalic Acid (pH 2.0)[5]
4. Post-Run Procedure:
-
To prolong column life when using acidic mobile phases, flush the column with a neutral solvent mixture (e.g., water:acetonitrile 50:50) for at least 1 hour at the end of each day.[5]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Tetracycline Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Octadecylsilane (C18) | Polymeric (PRP-1) | Phenyl |
| Mobile Phase | Isopropanol-diethanolamine-phosphate-ammonium EDTA-water | Citrate-phosphate buffer with propan-2-ol and tetrahydrofuran | Acetonitrile in 0.2 M phosphate buffer (pH 2.2) |
| Elution Mode | Isocratic | Isocratic | Step Gradient (12-22% Acetonitrile) |
| Key Separations | Tetracycline, chlortetracycline, rolitetracycline, oxytetracycline, minocycline, doxycycline, democlocycline, methacycline, epitetracycline, epianhydrotetracycline, and anhydrotetracycline.[10] | Tetracycline, oxytetracycline, 6-demethyl-chlortetracycline, methacycline, minocycline, and common impurities.[9] | Chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline.[7] |
Relationship between pH and Tetracycline Stability
The stability of tetracycline and the formation of its epimers and degradation products are highly dependent on pH. The following diagram illustrates these relationships.
Caption: pH-dependent stability of tetracycline.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of tetracycline antibiotics and their common impurities by high-performance liquid chromatography using a polymeric column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Isotetracycline Detection Sensitivity
Welcome to the technical support center for enhancing the sensitivity of Isotetracycline detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that can arise during the detection and quantification of this compound, leading to decreased sensitivity.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Suboptimal mobile phase composition in HPLC. | Optimize the mobile phase by adjusting the solvent ratios, pH, and ionic strength. For tetracycline (B611298) analogues, a mobile phase of tert-butanol-0.2 M phosphate (B84403) buffer pH 8.0-0.02 M tetrabutylammonium (B224687) sulphate pH 8-0.0001 M sodium ethylenediaminetetraacetate (B1237979) pH 8.0-water has been used effectively.[1] |
| Inefficient extraction from the sample matrix. | Employ solid-phase extraction (SPE) for sample cleanup and concentration. The addition of a buffer containing potassium phosphate and citric acid can improve recoveries from complex matrices.[2] | |
| Inappropriate detector settings. | For UV detection, ensure the wavelength is set to the absorption maximum of this compound. For mass spectrometry, optimize ionization source parameters and select appropriate precursor and product ions for selected reaction monitoring (SRM).[3] | |
| Degradation of this compound. | Tetracyclines can degrade under certain conditions of heat, pH, and humidity.[4] Store samples and standards appropriately, and analyze them promptly after preparation. | |
| Poor Peak Shape or Resolution in Chromatography | Presence of interfering substances from the matrix. | Utilize a more effective sample preparation method, such as SPE or liquid-liquid extraction. Gradient elution in HPLC can also improve the separation of analytes from matrix components.[1][3] |
| Inadequate separation of this compound from its epimers or other analogues. | Use a high-resolution analytical column. Isocratic HPLC on a poly(styrene-divinylbenzene) copolymer column has shown good separation for tetracycline analogues.[1] Gradient elution can further enhance separation.[1] | |
| Secondary interactions with the stationary phase. | The addition of chelating agents like EDTA to the mobile phase can prevent irreversible adsorption of tetracyclines onto silanol (B1196071) groups in the column.[5] | |
| High Background Noise | Contaminated reagents or solvents. | Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). |
| Matrix effects in mass spectrometry. | Implement matrix-matched calibration curves to compensate for ion suppression or enhancement.[6] Diluting the sample extract can also mitigate matrix effects. | |
| Carryover from previous injections. | Implement a robust needle and column washing protocol between injections. | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Ensure consistent and precise execution of all sample preparation steps. Automate where possible. |
| Instrument instability. | Allow the analytical instrument to stabilize before starting a sequence. Regularly perform system suitability tests to ensure consistent performance.[6] | |
| Instability of standard solutions. | Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated, protected from light). |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantitative analysis of tetracycline analogues like this compound.[2][3] Other highly sensitive methods include those based on biosensors, such as quartz crystal microbalance (QCM) with molecularly imprinted polymers (MIPs) and various electrochemical aptasensors, which can achieve very low detection limits.[7][8][9]
Q2: How can I improve the detection limit of my current HPLC-UV method?
A2: To improve the limit of detection (LOD) in HPLC-UV, you can:
-
Optimize the mobile phase: Adjusting the pH and using additives can enhance the chromatographic peak shape and height.[1]
-
Increase the injection volume: Injecting a larger volume of the sample can increase the signal, provided it doesn't compromise peak shape.
-
Use a more sensitive detector: While you are using UV, consider alternative detection methods with higher sensitivity, such as fluorescence or mass spectrometry.
-
Employ pre-concentration techniques: Solid-phase extraction (SPE) can be used to concentrate the analyte before injection.[2]
-
Consider derivatization: Although complex, derivatization can be used to introduce a chromophore with a higher molar absorptivity.
Q3: Are there alternative detection methods to chromatography?
A3: Yes, several alternative methods offer high sensitivity:
-
Biosensors: Quartz crystal microbalance (QCM) sensors combined with molecularly imprinted polymers (MIPs) have demonstrated exceptionally low detection limits for oxytetracycline (B609801) (0.019 ng/mL).[7][9]
-
Electrochemical Sensors: Aptamer-based electrochemical biosensors provide rapid and highly sensitive detection of tetracyclines.[8]
-
Fluorescence-based Sensors: These sensors, often utilizing metal-organic frameworks (MOFs), offer a low-cost, rapid, and sensitive detection method.[10][11]
-
Immunoassays: Techniques like immunochromatographic assays can provide rapid and sensitive detection, particularly for screening purposes.[12]
Q4: How do I handle matrix effects when analyzing complex samples like milk or tissue?
A4: Matrix effects can be a significant challenge. To mitigate them:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering components.[2]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.[6]
-
Isotope Dilution Mass Spectrometry: Use a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to correct for matrix effects and variations in extraction recovery.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q5: Can the formation of this compound from Tetracycline affect quantification?
A5: Yes. Tetracycline can convert to its epimer, 4-epitetracycline, and under acidic conditions, it can form anhydrotetracycline (B590944) and epianhydrotetracycline. This compound formation is also a known degradation pathway.[13] It is crucial to have a chromatographic method that can separate this compound from its parent compound and other related substances to ensure accurate quantification.[1][4]
Quantitative Data Summary
The following tables summarize the performance of various methods for the detection of tetracycline and its analogues, which can be considered indicative for this compound detection.
Table 1: Performance of Chromatographic Methods
| Method | Analyte | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| HPLC-UV | Oxytetracycline & related substances | - | Not specified | - | [1] |
| LC-MS/MS | Oxytetracycline & impurities | Ointments | Not specified | Not specified | [3] |
| LC-MS/MS | Oxytetracycline, Tetracycline, Chlortetracycline (B606653) | Water | 0.20 - 0.28 µg/L (reagent water) | - | [2] |
| UHPLC-MS/MS | Oxytetracycline | Shrimp, Tilapia | - | 10 - 80 ng/mL | [6] |
| SWV | Tetracycline, Doxycycline, Oxytetracycline, Chlortetracycline | Buffer | 2.14 - 4.15 µM | 5 - 100 µM | [14] |
Table 2: Performance of Sensor-Based Methods
| Method | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| QCM with MIPs | Oxytetracycline | 0.019 ng/mL | 0.00025 - 1 µg/mL | [7][9] |
| Light Scattering Aptasensor | Oxytetracycline | ~100 ppb | - | [15] |
| Electrochemical Aptasensor | Tetracycline | 0.01 nM | 0.1 - 10^5 nM | [16] |
| Cr(III)-MOF Fluorescent Sensor | Tetracycline | 0.78 ng/mL | 5 - 45 ng/mL | [10] |
| Cd-MOF Fluorescent Sensor | Tetracycline | 0.18 µM | - | [17] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from a method for tetracycline antibiotics in water.[2]
-
Conditioning: Condition a polymeric or C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by reagent water.
-
Loading: Pass the water sample through the conditioned SPE cartridge. For samples with high organic content, adding a buffer with potassium phosphate and citric acid can improve recovery.
-
Washing: Wash the cartridge with reagent water to remove unretained impurities.
-
Elution: Elute the tetracyclines from the cartridge with a suitable solvent, such as methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol is a general guide based on methods for oxytetracycline.[6]
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Xterra MS C18, 100 mm x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Ion Transitions: Determine the specific precursor ion ([M+H]+) for this compound and select 2-3 characteristic product ions for quantification and confirmation.
-
Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for each transition.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations.
-
For complex matrices, use matrix-matched standards or a stable isotope-labeled internal standard.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Quantitative analysis of oxytetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of oxytetracycline, tetracycline, and chlortetracycline in water using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Oxytetracycline Using an Electrochemical Label-Free Aptamer-Based Biosensor [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and sensitive detection of tetracycline residue in food samples using Cr(III)-MOF fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Sensors for Tetracycline Detection in Aqueous Medium: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetracycline Antibiotics: Elucidating the Electrochemical Fingerprint and Oxidation Pathway [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High-sensitivity detection of oxytetracycline using light scattering agglutination assay with aptasensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing visual luminescence detection of tetracycline antibiotics through regulation of nitrogen-containing ligand and antenna effect of Ln3+ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Isotetracycline Under Light Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of light exposure on the stability of Isotetracycline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does light exposure affect the stability of this compound?
Light exposure, particularly to UV and visible light, can lead to the photodegradation of tetracycline (B611298) compounds, including this compound. This degradation can result in a loss of potency and the formation of potentially toxic byproducts. The rate and extent of degradation are influenced by factors such as the intensity and wavelength of the light source, the duration of exposure, the solvent system, and the presence of photosensitizers.
Q2: What are the primary degradation products of tetracyclines when exposed to light?
The photodegradation of tetracyclines is a complex process that can yield various degradation products. Common degradation pathways include epimerization, dehydration, and cleavage of the tetracyclic ring system. While specific degradation products for this compound under light exposure are not extensively documented in publicly available literature, studies on closely related tetracyclines like tetracycline and oxytetracycline (B609801) have identified products such as epitetracycline, anhydrotetracycline, and various smaller organic molecules resulting from ring cleavage.[1]
Q3: Are there regulatory guidelines for photostability testing of pharmaceutical compounds like this compound?
Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for photostability testing, specifically in document Q1B.[2][3][4] These guidelines recommend a systematic approach to evaluating the intrinsic photostability characteristics of new drug substances and products.
Q4: What are the recommended light sources for photostability testing according to ICH Q1B?
The ICH Q1B guideline provides two options for light sources:
-
Option 1: A light source designed to produce an output similar to the D65/ID65 emission standard, which mimics natural daylight. This can be achieved with an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.
-
Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[2][5]
Q5: What is the recommended total light exposure for confirmatory photostability studies?
For confirmatory studies, the ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter.[2][4][5]
Troubleshooting Guide
Problem: I am observing rapid degradation of my this compound sample during my experiment, even with minimal light exposure.
-
Possible Cause 1: Inappropriate Solvent: The choice of solvent can significantly impact the photostability of tetracyclines. Some solvents may act as photosensitizers, accelerating degradation.
-
Troubleshooting Step: Review the literature for solvent systems known to be compatible with tetracyclines. Consider using a less reactive solvent or protecting the solution from light during preparation and handling.
-
-
Possible Cause 2: Presence of Impurities: Impurities in the this compound sample or the solvent could be acting as photosensitizers.
-
Troubleshooting Step: Ensure the purity of your this compound sample and use high-purity solvents.
-
-
Possible Cause 3: Inadequate Light Protection: Even ambient laboratory light can cause degradation over extended periods.
-
Troubleshooting Step: Use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light.[6] Work in a dimly lit area when handling the samples.
-
Problem: I am seeing unexpected peaks in my chromatogram after exposing my this compound solution to light.
-
Possible Cause: Formation of Degradation Products: The new peaks likely correspond to photodegradation products of this compound.
-
Troubleshooting Step: Use analytical techniques such as LC-MS/MS to identify the mass of the unknown peaks and compare them to known degradation products of other tetracyclines.[3] This can help in elucidating the degradation pathway.
-
Problem: My photostability results are not reproducible.
-
Possible Cause 1: Inconsistent Light Exposure: Variations in the distance from the light source, the angle of exposure, or fluctuations in the light source's intensity can lead to inconsistent results.
-
Troubleshooting Step: Use a calibrated radiometer/lux meter to ensure consistent light exposure across all samples and experiments.[2] Maintain a fixed geometry between the light source and the samples.
-
-
Possible Cause 2: Temperature Fluctuations: Light sources can generate heat, which can also contribute to degradation.
-
Troubleshooting Step: Use a temperature-controlled chamber for your photostability studies to distinguish between light-induced and thermally-induced degradation.[6] Include dark controls (samples protected from light but kept at the same temperature) in your experimental setup.
-
Quantitative Data on Photodegradation of Related Tetracyclines
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the photodegradation kinetics of closely related tetracycline compounds under various light conditions. This data can serve as a reference for estimating the potential photostability of this compound.
Table 1: Photodegradation Rate Constants of Tetracyclines under Different Light Sources
| Tetracycline Compound | Light Source | Solvent/Matrix | Rate Constant (k) | Reference |
| Oxytetracycline | UV-C | Water | 0.0148 min⁻¹ | [7] |
| Oxytetracycline | UV-A | Water | 0.0982 h⁻¹ | [7] |
| Oxytetracycline | Visible Light | Water | 0.1163 h⁻¹ | [7] |
| Tetracycline | Visible Light | Aqueous Solution | 0.0102 min⁻¹ | [8] |
| Chlortetracycline | Visible Light | Aqueous Solution | 0.0353 min⁻¹ |
Table 2: Effect of Initial Concentration on Photodegradation of Tetracycline
| Initial Concentration (mg/L) | Degradation Rate (%) after 210 min | Reference |
| 5 | 79.3 | |
| 10 | 75.5 | |
| 20 | 69.0 | |
| 30 | 51.2 | |
| 50 | 34.9 | |
| 100 | 19.7 |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound in Solution (Based on ICH Q1B)
-
Preparation of Sample Solution:
-
Prepare a solution of this compound in a relevant solvent (e.g., methanol, water, or a buffer system) at a known concentration.
-
Use transparent, chemically inert containers (e.g., quartz or borosilicate glass).
-
-
Exposure to Light:
-
Place the sample solutions in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white and near-UV lamps).
-
Simultaneously, expose a dark control sample (wrapped in aluminum foil) to the same temperature conditions to assess thermal degradation.
-
Monitor the light exposure using a calibrated radiometer or lux meter to ensure the total exposure reaches at least 1.2 million lux hours and 200 watt-hours/m² of UVA energy.[2][5]
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in both the light-exposed and dark control samples.
-
Characterize any significant degradation products.
-
Protocol 2: Analytical Method for Quantification of Tetracyclines and Their Degradation Products using HPLC
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.01 M oxalic acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[10]
-
Flow Rate: Typically 0.6-1.0 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).[10]
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (typically around 355 nm for tetracyclines).[10]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the samples withdrawn from the photostability study to fall within the calibration range.
-
Filter the samples through a 0.22 µm filter before injection.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Generalized photodegradation pathway for tetracyclines.
References
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ikev.org [ikev.org]
- 7. Photodegradation Behavior of Agricultural Antibiotic Oxytetracycline in Water [mdpi.com]
- 8. Enhanced Photocatalytic Degradation of Tetracycline and Oxytetracycline Antibiotics by BiVO4 Photocatalyst under Visible Light and Solar Light Irradiation [mdpi.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. fda.gov.tw [fda.gov.tw]
Technical Support Center: Isotetracycline HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Isotetracycline. This resource provides detailed guides and frequently asked questions (FAQs) to help you address common issues related to poor peak shape, ensuring accurate and reliable results in your research.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of this compound, such as peak tailing, fronting, and splitting.
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: this compound, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2-3) using an appropriate buffer.[1][3] This ensures the silanol groups are fully protonated, minimizing unwanted ionic interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C8 or C18 column. End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups.[3][4]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[3]
-
-
Chelation with Metal Ions: Tetracyclines are potent chelating agents and can interact with trace metal ions (e.g., iron, titanium) that may have leached from stainless steel components of the HPLC system, such as frits and tubing.[3] This chelation can result in peak tailing and broadening.[3]
-
Solution 1: Add a Chelating Agent to the Mobile Phase: Introduce a chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1-2 mM) or oxalic acid into your mobile phase.[3][5] These agents will sequester metal ions, preventing them from interacting with this compound.
-
Solution 2: Column Pre-washing: Before analysis, wash the column with a solution containing a chelating agent to remove any metal contaminants.[3]
-
Solution 3: Use a Bio-Inert or Metal-Free System: If metal chelation is a persistent issue, consider using an HPLC system with bio-inert or specially treated components to prevent the leaching of metal ions.[3]
-
-
Column Overload: Injecting a sample with too high a concentration of this compound can lead to peak distortion.[3][4]
Issue 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical, with the front half of the peak being broader than the latter half.
Potential Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting, particularly if the mobile phase becomes saturated.[7]
-
Solution: Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column and cause fronting.[7]
-
Solution: Ensure Sample Compatibility: Dissolve the sample in a solvent that is compatible with, or identical to, the mobile phase.
-
-
Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can result in peak fronting.[7][8]
-
Solution: Operate Within Column Specifications: Ensure that the mobile phase pH and operating temperature are within the manufacturer's recommended range for the column. If column collapse is suspected, the column will likely need to be replaced.[8]
-
Issue 3: Split Peaks
Symptom: A single analyte peak for this compound appears as two or more distinct peaks.
Potential Causes and Solutions:
-
Co-elution of an Interfering Compound: The split peak may actually be two different compounds eluting very close to each other.[9]
-
Solution: Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two potential peaks. Injecting a smaller sample volume may also help to distinguish between co-eluting peaks.[9]
-
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[9]
-
Solution 1: Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge any particulates from the frit.
-
Solution 2: Replace the Frit or Column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced.[9]
-
-
Void in the Column Packing: A void or channel in the stationary phase at the head of the column can cause the sample band to split.[7][9]
-
Solution: Column Replacement: A void in the column packing is generally not repairable, and the column will need to be replaced. Using a guard column can help to extend the life of the analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A low pH, typically between 2 and 3, is recommended for the analysis of tetracyclines.[3] This acidic environment helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[3][10]
Q2: Why is EDTA added to the mobile phase for tetracycline (B611298) analysis?
Tetracyclines, including this compound, are strong chelating agents that can bind to metal ions present in the HPLC system.[3][11] This interaction can lead to poor peak shape. EDTA is added to the mobile phase to act as a sacrificial chelator, binding to the metal ions and preventing them from interacting with the analyte, thus improving peak symmetry.[3][5]
Q3: Can the sample solvent affect the peak shape of this compound?
Yes, the sample solvent can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or splitting.[12][13] It is best practice to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[14]
Q4: What type of HPLC column is best suited for this compound analysis?
Modern, high-purity, end-capped C8 or C18 columns are generally recommended.[3] These columns have a reduced number of active silanol sites, leading to improved peak shapes for basic compounds like this compound. Columns with polar-embedded groups can also offer enhanced performance.[3]
Q5: How can I tell if my column is overloaded?
A key indicator of column overload is a change in peak shape with a change in sample concentration. If you dilute your sample and the peak becomes more symmetrical (less tailing or fronting), it is likely that you were overloading the column.[4][6]
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be optimized to improve the peak shape of this compound.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | Suppresses silanol ionization, minimizing secondary interactions.[1][3] |
| Chelating Agent | 0.1 - 2 mM EDTA or Oxalic Acid | Sequesters metal ions from the system, preventing chelation with the analyte.[3] |
| Column Type | End-capped C8 or C18 | Reduces the number of available silanol groups for interaction.[3] |
| Competing Base | Low concentration of TEA | Masks active silanol sites.[3] |
| Injection Volume | Dependent on column dimensions | Should be minimized to prevent overload and solvent mismatch effects.[6][13] |
Experimental Protocols
Protocol 1: Preparation of a Metal-Chelating Mobile Phase
This protocol describes the preparation of a mobile phase containing EDTA to mitigate peak tailing caused by metal chelation.
-
Prepare the Aqueous Component:
-
Dissolve the appropriate amount of a suitable buffer salt (e.g., phosphate (B84403) or citrate) in HPLC-grade water to achieve the desired buffer concentration (e.g., 25 mM).
-
Add EDTA to the aqueous buffer solution to a final concentration of 1 mM.
-
Adjust the pH of the aqueous solution to the target value (e.g., pH 2.5) using an acid such as phosphoric acid.
-
Filter the aqueous component through a 0.45 µm filter.
-
-
Prepare the Mobile Phase:
-
Mix the filtered aqueous component with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Column Washing Procedure to Remove Metal Contamination
This protocol outlines a procedure for washing an HPLC column to remove accumulated metal ions.
-
Disconnect the Column from the Detector: To prevent contamination of the detector, disconnect the column outlet.
-
Prepare the Washing Solution: Prepare a solution of 10 mM EDTA in HPLC-grade water.
-
Wash the Column:
-
Pump the EDTA washing solution through the column at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.
-
Follow the EDTA wash with HPLC-grade water for 15 minutes to rinse the column.
-
Finally, equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor peak shape in this compound HPLC analysis.
Chemical Interactions Leading to Peak Tailing
Caption: Diagram of interactions leading to this compound peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. On-line metal chelate affinity chromatography clean-up for the high-performance liquid chromatographic determination of tetracycline antibiotics in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.com [phenomenex.com]
Technical Support Center: Method Development for Resolving Tetracycline Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development for resolving Isotetracycline and its related epimers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the chromatographic analysis of these compounds.
Understanding Tetracycline (B611298) Isomerization
Tetracycline and its analogs are susceptible to isomerization, primarily through two pathways:
-
Epimerization: Reversible isomerization at the C4 position, leading to the formation of 4-epitetracycline. This process is most prominent in acidic to neutral pH conditions (pH 3-5).
-
Degradation to this compound: Under basic pH conditions, tetracycline can undergo degradation to form this compound.
The formation of these isomers is a critical consideration in analytical method development, as they are often isobaric and require chromatographic separation for accurate quantification. The term "4-epi-isotetracycline" is not commonly found in the scientific literature; the primary isomers of concern are 4-epitetracycline and this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of tetracycline, 4-epitetracycline, and this compound.
dot
Caption: Troubleshooting workflow for common HPLC/UPLC issues in tetracycline isomer analysis.
| Problem | Question | Possible Cause | Suggested Solution |
| Peak Splitting or Shoulders | Are you observing split peaks for all or just one analyte? | If all peaks are split, it could indicate a blockage in the column frit or a void in the stationary phase. If only one peak is split, it may be due to the co-elution of two components.[1][2] | For a blocked frit, try back-flushing the column or replacing the frit. For co-elution, adjust the mobile phase composition or gradient to improve separation.[1] |
| Is your injection solvent stronger than your mobile phase? | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[3][4] | Whenever possible, dissolve and inject your sample in the initial mobile phase.[3] | |
| Poor Resolution | What is the pH of your mobile phase? | The separation of tetracycline and its 4-epimer is highly dependent on the mobile phase pH. Optimal separation is often achieved in acidic conditions (pH 2-3). | Adjust the mobile phase pH using an appropriate buffer, such as phosphate (B84403) or an acidic modifier like oxalic or formic acid.[5] |
| What type of stationary phase are you using? | While C18 columns are common, alternative stationary phases like Phenyl or RP-AmideC16 can offer different selectivity for tetracycline isomers.[6] | Consider screening different column chemistries to find the optimal selectivity for your specific separation. | |
| Peak Tailing | Are you observing tailing for your tetracycline peaks? | Tetracyclines contain basic functional groups that can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing.[7] | Use an acidic mobile phase or add a competing base to the mobile phase to minimize these secondary interactions. |
| Could metal chelation be an issue? | Tetracyclines are known to chelate with metal ions, which can be present in the HPLC system (e.g., stainless steel frits and tubing), causing peak tailing.[7] | The addition of a chelating agent like EDTA to the mobile phase can help to mitigate this issue. | |
| Analyte Instability | Are you observing the appearance of new peaks or changes in peak area over time? | Tetracycline can degrade to this compound under basic conditions. Epimerization to 4-epitetracycline can occur in the sample vial or even on the column. | Ensure your sample and mobile phase pH are maintained in the acidic range to minimize degradation and epimerization. Prepare samples fresh and consider using a cooled autosampler. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 4-epi-isotetracycline?
A1: Based on available scientific literature, "this compound" is a degradation product of tetracycline that forms under basic (high pH) conditions. The term "4-epi-isotetracycline" is not a commonly referenced isomer. The primary epimer of concern is 4-epitetracycline, which is formed by a reversible isomerization at the C4 position of the tetracycline molecule, typically in acidic to neutral pH environments.[8]
Q2: What is the optimal pH for separating tetracycline and 4-epitetracycline?
A2: An acidic mobile phase, typically in the pH range of 2.0 to 3.0, is generally recommended for the optimal separation of tetracycline and its 4-epimer.[5] This low pH helps to suppress the ionization of residual silanol (B1196071) groups on the stationary phase, reducing peak tailing, and can also influence the retention and selectivity of the isomers.
Q3: Which stationary phase is best for resolving these isomers?
A3: While standard C18 columns are widely used, columns with alternative selectivities can provide better resolution. For instance, Phenyl columns can offer beneficial π-π interactions, and RP-AmideC16 columns can provide different hydrogen bonding capabilities, which can enhance the separation of these structurally similar compounds.[6] The choice of the stationary phase should be determined through column screening experiments.
Q4: How can I prevent the on-column degradation of tetracycline?
A4: On-column degradation can be minimized by maintaining an acidic mobile phase and controlling the column temperature. High pH and elevated temperatures can promote the formation of degradation products. The use of a mobile phase containing a chelating agent like EDTA can also help to prevent metal-catalyzed degradation.
Q5: My peaks are tailing. What are the most common causes and solutions?
A5: Peak tailing for tetracyclines is often caused by secondary interactions with residual silanol groups on the silica-based column or by metal chelation.[7] To address this, use an acidic mobile phase (e.g., with formic acid or oxalic acid) to suppress silanol activity.[9] If metal chelation is suspected, adding a small amount of a chelating agent like EDTA to your mobile phase can be effective.
Experimental Protocols
Below are example experimental protocols for the HPLC and UPLC-MS/MS analysis of tetracycline and its epimers. These should be considered as starting points and may require further optimization for specific applications.
dot
Caption: General experimental workflow for the analysis of tetracycline and its isomers.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of tetracycline and its primary impurities.
| Parameter | Condition |
| Column | Phenyl, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 355 nm |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and Methanol (80:20 v/v) to achieve a suitable concentration. Filter through a 0.22 µm syringe filter before injection. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method provides higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[9][10]
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 5 mM Oxalic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Methanol[10] |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for tetracycline, 4-epitetracycline, and any other relevant isomers should be optimized. |
| Sample Preparation | For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences. The final extract should be reconstituted in the initial mobile phase. |
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
Reducing ion suppression for Isotetracycline in mass spectrometry
Welcome to the technical support center for the analysis of Isotetracycline via mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression and ensure accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[3][4]
Q2: How can I determine if my this compound signal is being affected by ion suppression?
A common method to assess ion suppression is the post-column infusion experiment.[3][5] In this technique, a constant flow of an this compound standard solution is infused into the mass spectrometer while a blank sample extract is injected into the LC system. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[3]
Q3: What are the primary sources of ion suppression in bioanalytical samples?
In biological matrices such as plasma, serum, and urine, major contributors to ion suppression include phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites.[1] These components can co-elute with this compound and compete for ionization in the MS source.[1]
Troubleshooting Guides
Issue: Low or inconsistent this compound signal intensity.
This is a common symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[6] The goal is to remove interfering matrix components before analysis.
-
Recommended Action: Employ a more effective sample preparation technique. The choice of method will depend on the sample matrix and the properties of this compound.
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than protein precipitation.[4]
-
Solid-Phase Extraction (SPE): Offers selective extraction of analytes and can significantly reduce matrix effects.[1] For tetracyclines, mixed-mode cation exchange cartridges (e.g., Oasis MCX) have been shown to be effective.[7][8]
-
Protein Precipitation (PPT): A simpler method, but may be less effective at removing phospholipids.[9] Consider using PPT plates that specifically target phospholipid removal (e.g., HybridSPE).[9]
-
Step 2: Optimize Chromatographic Separation
If interfering components co-elute with this compound, ion suppression will occur. Improving chromatographic resolution is key.
-
Recommended Action: Modify your LC method to better separate this compound from matrix interferences.
-
Gradient Elution: Optimize the gradient profile to enhance the separation of the analyte from early and late-eluting matrix components.
-
Column Chemistry: Experiment with different column stationary phases.
-
Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can improve desolvation and reduce the impact of non-volatile species.[2]
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution than traditional HPLC, reducing the likelihood of co-elution.[10]
-
Step 3: Adjust Mass Spectrometry Parameters
The choice of ionization source and its settings can influence the extent of ion suppression.
-
Recommended Action: Optimize the MS source conditions.
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[11] If your instrument allows, testing APCI could be beneficial.
-
Ionization Polarity: For tetracyclines, positive ion mode generally provides greater sensitivity.[12] Using a mobile phase with an additive like 1% acetic acid can enhance the [M+H]+ ion signal.[12]
-
Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to ensure efficient desolvation and ionization.
-
Step 4: Implement a Compensation Strategy
When ion suppression cannot be completely eliminated, its effects can be compensated for.
-
Recommended Action: Use an appropriate internal standard and calibration method.
-
Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the ideal choice. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for the matrix effect.[1]
-
Standard Addition: This method involves spiking the analyte at different concentrations into the sample extract and can be very effective, though more time-consuming.[4]
-
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression of Tetracyclines
| Sample Preparation Method | Principle | Relative Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Moderate | Simple and fast, but may not effectively remove phospholipids and other interfering substances.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Can provide cleaner extracts than PPT.[4] The choice of extraction solvent is critical. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | High | Highly effective for cleanup.[7][8] For tetracyclines, Oasis MCX (mixed-mode cation exchange) cartridges have shown good results.[7][8] |
| HybridSPE®-Phospholipid | A targeted approach that combines protein precipitation with phospholipid removal. | Very High | Specifically designed to remove phospholipids, a major source of ion suppression in plasma and serum. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Tetracyclines in a Biological Matrix (General Protocol)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of sample (e.g., plasma), add a suitable internal standard.
-
Add 4 mL of McIlvaine buffer-EDTA (0.1 M).
-
Vortex and centrifuge the sample.
-
-
SPE Cartridge Conditioning (Example using Oasis MCX):
-
Wash the cartridge with 2 mL of methanol (B129727).
-
Equilibrate the cartridge with 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Overview of common sample preparation techniques to reduce matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. research.wur.nl [research.wur.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. providiongroup.com [providiongroup.com]
- 12. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Isotetracycline
This guide provides a detailed comparison of various analytical methods for the quantification of Isotetracycline, an isomer and degradation product of the broad-spectrum antibiotic, tetracycline (B611298). The accurate quantification of this compound is crucial for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and safety of tetracycline-based pharmaceutical products. This document outlines the performance characteristics and experimental protocols of commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of different analytical techniques based on validated methods for tetracycline and its related compounds.
Table 1: Performance Comparison of HPLC and LC-MS/MS Methods
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (R²) | >0.999[1][2] | >0.999[3] |
| Accuracy (% Recovery) | 85% - 101%[2] | 97.7% - 102.6%[4] |
| Precision (RSD) | < 5%[1] | < 4%[4] |
| Limit of Detection (LOD) | 4.4 µg/mL[1] | 0.08 µg/mL[5] |
| Limit of Quantification (LOQ) | 14.5 µg/mL[1] | 0.2 µg/kg[4] |
Table 2: Performance of UV-Visible Spectrophotometry
| Parameter | UV-Visible Spectrophotometry |
| Linearity (R²) | 0.990 - 0.995[6] |
| Accuracy (% Recovery) | 97.33% - 104.14%[6] |
| Limit of Detection (LOD) | 0.1 µg/mL[6] |
| Linear Range | 1.0 - 100.0 µg/mL[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of tetracyclines.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is widely used for the separation and quantification of tetracycline and its isomers.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[7]
-
For complex matrices like milk or tissue, a protein precipitation or solid-phase extraction (SPE) step may be necessary. For milk samples, protein precipitation can be achieved by mixing the sample with an organic solvent like methanol and a chelating agent such as Na2EDTA, followed by centrifugation.[2] For tissue samples, extraction with a buffer like McIIvaine buffer followed by SPE cleanup is a common approach.[8]
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[2]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is typically used.[1][2]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.01 M oxalic acid or 0.01 M KH2PO4) and organic solvents like acetonitrile (B52724) and methanol is commonly employed.[2][7] A typical mobile phase composition could be 0.01 M oxalic acid, acetonitrile, and methanol in a ratio of 77:18:5 (v/v/v).[8]
-
Flow Rate: A flow rate of 0.6 mL/min to 1.0 mL/min is generally used.[8][9]
-
Detection: UV detection is performed at a wavelength of 355 nm or 365 nm.[1][8]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 35°C.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: A C18 or similar reversed-phase column is used for separation.[5][10]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid is common.[11]
-
Ionization Mode: The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific transitions for the analyte and an internal standard.[11]
-
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective technique, suitable for the quantification of higher concentrations of the analyte.
-
Sample Preparation:
-
Prepare a stock solution by dissolving the tetracycline standard in a suitable solvent, such as 0.01 N hydrochloric acid.[12]
-
Prepare a series of standard solutions by diluting the stock solution to different concentrations.
-
For the assay, a complex-forming reagent such as iron (III) chloride can be used, and the absorbance of the resulting colored complex is measured.[6]
-
-
Spectrophotometric Conditions:
-
Solvent: 0.01 N Hydrochloric acid is a common solvent.[12]
-
Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax). For the iron (III)-tetracycline complex, this is around 423 nm.[6] For oxytetracycline (B609801) in HCl, the λmax is 268 nm.[12]
-
Calibration: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations.[13]
-
Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
This comprehensive guide provides a foundation for selecting and implementing a suitable analytical method for the quantification of this compound. The choice of method should be based on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Proper method validation is essential to ensure the generation of reliable and accurate data.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. academic.oup.com [academic.oup.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. veterinarypharmacon.com [veterinarypharmacon.com]
- 10. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Isotetracycline and Related Impurities
In the realm of pharmaceutical analysis, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. For tetracycline (B611298) antibiotics, a critical aspect of quality control involves the accurate quantification of related impurities, such as isotetracycline. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for these analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in speed and efficiency. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of tetracycline and its impurities, offering insights for researchers, scientists, and drug development professionals.
While specific cross-validation data for this compound is not extensively published, this guide draws upon established methods for the analysis of tetracycline and its degradation products, which serve as a reliable proxy for performance comparison.
Experimental Protocols
The following protocols outline representative HPLC and UPLC methods for the analysis of tetracycline and its related substances.
High-Performance Liquid Chromatography (HPLC) Method
This method is a robust approach for the separation and quantification of tetracycline and its impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-vis or Photodiode Array (PDA) detector.[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size.[1] |
| Mobile Phase | Acetonitrile (B52724) and 0.025 M Potassium Dihydrogen Phosphate (B84403) (KH2PO4) buffer (pH 3.49) in a 60:40 v/v ratio.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 35 °C.[1] |
| Injection Volume | 20 µL.[1] |
| Detector Wavelength | 280 nm.[1] |
Reagents and Standards Preparation:
-
Mobile Phase Preparation: Prepare a 0.025 M solution of KH2PO4 and adjust the pH to 3.49 with phosphoric acid. Filter and degas the buffer and acetonitrile before use.
-
Standard Solution Preparation: Accurately weigh and dissolve tetracycline hydrochloride reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create working standards at desired concentrations.
-
Sample Preparation: Dissolve the sample containing tetracycline in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[1]
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a significant reduction in analysis time and solvent consumption compared to the traditional HPLC method. The transfer of an HPLC method to a UPLC system can decrease the run time from 8 minutes to just 2 minutes.[2][3]
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | A UPLC system capable of handling high backpressures, equipped with a pump, autosampler, column oven, and a suitable detector (e.g., TUV or PDA). |
| Column | Acclaim PA2, 2.1 mm x 100 mm, 2.2 µm particle size.[3] |
| Mobile Phase | A gradient separation using an ammonium (B1175870) dihydrogen phosphate buffer (pH 2.2) and acetonitrile.[2] |
| Flow Rate | Optimized for the smaller column dimensions and particle size (typically in the range of 0.3 - 0.6 mL/min). |
| Column Temperature | 35 °C. |
| Injection Volume | 2-5 µL. |
| Detector Wavelength | 280 nm. |
Reagents and Standards Preparation:
-
Mobile Phase Preparation: Prepare an ammonium dihydrogen phosphate buffer and adjust the pH to 2.2. Filter and degas the buffer and acetonitrile.
-
Standard and Sample Preparation: Follow similar procedures as for the HPLC method, ensuring concentrations are appropriate for the higher sensitivity of the UPLC system.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters of HPLC and UPLC methods for the analysis of tetracycline and its impurities. UPLC technology generally provides narrower, sharper peaks, leading to improved resolution and sensitivity.[4]
Table 1: Method Performance Characteristics
| Parameter | HPLC | UPLC/UHPLC |
| Run Time | ~8 - 15 minutes | ~2 - 5 minutes[2][3] |
| Resolution | Good | Excellent[2] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range.[5] | Typically in the ng/mL range.[6] |
| Solvent Consumption | Higher | Significantly Lower[4] |
| System Backpressure | Lower | Higher[4] |
Table 2: Validation Parameters (Representative Values)
| Parameter | HPLC | UPLC/UHPLC |
| Linearity (r²) | > 0.999[7] | > 0.999 |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Limit of Detection (LOD) | ~4.2 - 10.7 mg/kg[8] | ~0.089 - 0.138 ng/mL[6] |
| Limit of Quantification (LOQ) | ~5.2 - 12.6 mg/kg[8] | ~0.294 - 0.455 ng/mL[6] |
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of HPLC and UPLC methods for analyzing tetracycline and its impurities.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
A Guide to Inter-laboratory Comparison of Tetracycline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of tetracycline (B611298) analysis, with a focus on Isotetracycline. While specific public data on inter-laboratory comparisons for this compound is limited, this document synthesizes methodologies and performance data from studies on closely related tetracycline compounds. This information can serve as a valuable resource for designing and evaluating proficiency tests for this compound.
The analysis of tetracycline residues in various matrices, such as food products of animal origin, is crucial for ensuring food safety and regulatory compliance.[1] High-performance liquid chromatography (HPLC) is a widely used technique for the determination of tetracyclines, often coupled with ultraviolet (UV), fluorescence, or mass spectrometry (MS) detection.[1][2][3]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. The following sections outline common methodologies for tetracycline analysis, which can be adapted for this compound.
Sample Preparation
The initial step in tetracycline analysis involves extracting the analytes from the sample matrix and subsequent clean-up to remove interfering substances.
-
Extraction: A common approach involves extraction with an acidic buffer, such as a mixture of Na2EDTA and McIlvaine buffer (pH 4.0), to chelate interfering metal ions and improve the stability of tetracyclines.[2][3] For feed samples, a simple extraction with acidified methanol (B129727) has been shown to be effective.[4] For tissues, homogenization in a buffer solution is a typical first step.[3][5][6]
-
Protein Precipitation: For matrices with high protein content, such as eggs and meat, a protein precipitation step using an acid like trichloroacetic acid is often necessary.[7]
-
Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique to isolate and concentrate tetracyclines from the sample extract.[2][3] Various SPE cartridges are available, and the choice depends on the specific matrix and tetracyclines of interest.[2] A common procedure involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the tetracyclines with a suitable solvent.[3][5]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common chromatographic technique for separating tetracyclines.[2][3]
-
Mobile Phase: The mobile phase typically consists of an acidic buffer (e.g., oxalic acid, formic acid, or imidazole (B134444) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[2][3][4][5] The exact composition and gradient can be optimized to achieve the best separation.
-
Detection:
-
Diode-Array Detection (DAD) or UV Detection: Detection is often performed at a wavelength of around 355 nm.[3][8]
-
Fluorescence Detection: This method offers high sensitivity and selectivity.[2]
-
Mass Spectrometry (MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity, making it a powerful confirmatory method.[4]
-
A generalized workflow for the analysis of tetracyclines is presented below.
References
- 1. Chromatographic methods for tetracycline analysis in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomerization of Tetracyclines: A Comparative Analysis of Isotetracycline Formation Rates
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of active pharmaceutical ingredients is paramount. Tetracycline (B611298) antibiotics, a cornerstone in treating bacterial infections, are known to undergo isomerization to form isotetracyclines, particularly under alkaline conditions. This conversion is significant as it leads to inactive products, impacting the therapeutic efficacy of the drug. This guide provides a comparative analysis of the formation rates of isotetracycline from three common tetracyclines: tetracycline, doxycycline (B596269), and minocycline (B592863), supported by available experimental data and methodologies.
The molecular structure of tetracyclines plays a crucial role in their susceptibility to isomerization. The key reaction involves the 6-hydroxyl group, which, in the presence of a base, can attack the ketone group at the 11-position. This leads to the cleavage of the bond between the 11 and 11a atoms and the formation of an inactive lactone ring characteristic of this compound.[1]
Comparative Stability and Formation Rates
The inherent structural differences among tetracycline, doxycycline, and minocycline directly influence their stability and the rate at which they convert to their respective this compound forms. A pivotal structural feature is the presence or absence of a hydroxyl group at the C6 position.
-
Tetracycline possesses a C6-hydroxyl group, making it susceptible to base-catalyzed rearrangement to form this compound.
-
Doxycycline and Minocycline are both 6-deoxytetracyclines, meaning they lack the C6-hydroxyl group.[1] This structural modification significantly enhances their stability in both acidic and alkaline conditions, as the primary pathway for this compound formation is blocked.[1]
Minocycline ≈ Doxycycline > Tetracycline
One study on the synergistic degradation of minocycline hydrochloride and catechin (B1668976) in alkaline solutions provided some insight into minocycline's stability. At pH 8, after 24 hours of incubation with catechin, 57.1% of the initial minocycline had degraded. When the pH was increased to 10, 87.4% of the minocycline degraded after 24 hours in the presence of catechin.[2] It is important to note that these degradation rates are influenced by the presence of catechin and do not solely represent the intrinsic rate of this compound formation.
The following table summarizes the qualitative and available quantitative data on the degradation of these tetracyclines under alkaline conditions.
| Tetracycline | Key Structural Feature (re: Isomerization) | Stability in Alkaline Conditions | Quantitative Data on Degradation (this compound Formation) |
| Tetracycline | Contains a C6-hydroxyl group | Prone to isomerization to this compound | Specific rate constants for isomerization are not provided in the searched literature, but it is established that bases promote this reaction.[1] |
| Doxycycline | Lacks the C6-hydroxyl group | More stable than tetracycline; does not readily form an this compound via the same mechanism.[1] | The literature confirms its greater stability but lacks specific rate constants for the formation of any potential isomeric lactone forms under alkaline conditions. |
| Minocycline | Lacks the C6-hydroxyl group | More stable than tetracycline; does not readily form an this compound via the same mechanism.[1] | At pH 10 in the presence of catechin, 87.4% degradation was observed after 24 hours.[2] This indicates susceptibility to degradation under these specific conditions, though not necessarily through the typical this compound pathway. |
Experimental Protocols
Determining the formation rate of this compound from different tetracyclines typically involves stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the parent drug from its degradation products, allowing for the quantification of each compound over time.
General Experimental Protocol for Comparative Kinetic Analysis
-
Preparation of Tetracycline Solutions:
-
Prepare stock solutions of tetracycline, doxycycline, and minocycline in a suitable solvent (e.g., methanol (B129727) or water).
-
Dilute the stock solutions to a known concentration in a series of buffered solutions at a specific alkaline pH (e.g., pH 8, 9, or 10).
-
-
Incubation:
-
Maintain the solutions at a constant, controlled temperature (e.g., 37°C or 50°C) in a water bath or incubator.
-
Protect the solutions from light to prevent photodegradation.
-
-
Sampling:
-
Withdraw aliquots of each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately quench the degradation reaction by neutralizing the sample or diluting it with the mobile phase to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C8 or C18 reversed-phase column) and a UV detector.
-
Use a mobile phase that provides good separation between the parent tetracycline and its degradation products, including this compound. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
The detection wavelength is typically set around 350 nm for tetracyclines.[3]
-
-
Data Analysis:
-
Quantify the concentration of the parent tetracycline and the formed this compound at each time point by comparing their peak areas to those of standard solutions of known concentrations.
-
Plot the concentration of the parent tetracycline versus time to determine the degradation kinetics.
-
Calculate the pseudo-first-order rate constant (k) for the degradation of each tetracycline under the tested conditions.
-
The formation rate of this compound can be determined by plotting its concentration over time.
-
Experimental Workflow and Signaling Pathways
The logical workflow for comparing the formation rates of this compound from different tetracyclines can be visualized as follows:
References
- 1. iunajaf.edu.iq [iunajaf.edu.iq]
- 2. Synergistic degradation of catechin and minocycline hydrochloride in alkaline solution - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of Isotetracycline and other tetracycline isomers
A Spectroscopic Deep Dive: Comparing Isotetracycline and Other Tetracycline (B611298) Isomers for Researchers and Drug Development Professionals
In the realm of antibiotic research and development, a thorough understanding of the structural nuances of drug candidates and their isomers is paramount. This guide provides a detailed spectroscopic comparison of key tetracycline isomers, with a special focus on this compound, a critical degradation product. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to distinguish between these closely related compounds, ensuring the quality, stability, and efficacy of tetracycline-based therapeutics.
Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring carbocyclic structure. However, under various environmental conditions, such as changes in pH, tetracyclines can undergo epimerization and degradation to form several isomers, including 4-epitetracycline, anhydrotetracycline, and this compound. These isomers often exhibit reduced antibacterial activity and, in some cases, increased toxicity. Therefore, their detection and characterization are crucial aspects of drug development and quality control.
This guide presents a comparative analysis of this compound and other relevant tetracycline isomers using data from mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD).
Mass Spectrometry Comparison
Mass spectrometry is a powerful tool for differentiating isomers based on their fragmentation patterns. While tetracycline and its isomers have the same molecular weight, their stability and fragmentation in the mass spectrometer can differ significantly.
Table 1: Mass Spectrometry Data for Tetracycline and its Isomers
| Compound | Molecular Weight | Key Fragment Ions (m/z) | Common Neutral Losses | Reference |
| Tetracycline | 444.43 | 427, 409, 391 | NH₃, H₂O | [1] |
| 4-Epitetracycline | 444.43 | 427, 409, 391 | NH₃, H₂O | [2] |
| Anhydrotetracycline | 426.42 | 409, 391 | NH₃ | [2] |
| Isochlortetracycline (B565029) (isoCTC) | 478.88 | 461, 443 | NH₃, H₂O | [3] |
Note: Specific fragmentation data for this compound is limited in the literature; data for isochlortetracycline is provided as a representative of the "iso" form.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it an invaluable tool for distinguishing between stereoisomers.
Table 2: ¹H NMR Chemical Shifts (ppm) for Key Protons in Tetracycline Isomers
| Proton | Tetracycline (in DMSO-d₆) | 4-Epitetracycline (in DMSO-d₆) | Anhydrotetracycline (in DMSO-d₆) | Reference |
| H-4 | ~4.2 | ~4.0 | ~4.1 | [4] |
| N(CH₃)₂ | ~2.3 | ~2.5 | ~2.4 | [4] |
| H-7 | ~7.1 | ~7.1 | ~7.5 | [5] |
| H-8 | ~7.5 | ~7.5 | ~7.2 | [5] |
| H-9 | ~7.0 | ~7.0 | ~7.6 | [5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Comparison
UV-Vis spectroscopy is useful for detecting changes in the chromophoric system of the tetracycline molecule. Isomerization can lead to shifts in the absorption maxima.
Table 3: UV-Vis Absorption Maxima (λmax) for Tetracycline and its Isomers
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |
| Tetracycline | ~276 | ~357 | Acidic/Neutral Aqueous | [6] |
| 4-Epitetracycline | Similar to Tetracycline | Similar to Tetracycline | Aqueous | [2] |
| Anhydrotetracycline | ~270 | ~430 | Acidic Aqueous | [2] |
| Isochlortetracycline (isoCTC) | ~265 | ~345 | Basic Aqueous | [4] |
Note: The UV-Vis spectrum of tetracyclines is highly dependent on pH. The data for isochlortetracycline is presented as a proxy for this compound, which is also formed under basic conditions.
Circular Dichroism (CD) Spectroscopy Comparison
Circular dichroism is particularly sensitive to the stereochemistry of molecules and can readily distinguish between different conformational states and epimers.
Table 4: Circular Dichroism Spectral Characteristics of Tetracycline Isomers
| Compound | Wavelength Range (nm) | Key Cotton Effects | Reference |
| Tetracycline | 250-450 | Positive and negative bands reflecting conformation | [7][8] |
| 4-Epitetracycline | 250-450 | Different band intensities and positions compared to tetracycline | [2] |
| Anhydrotetracycline | 250-500 | Significantly different spectrum due to altered chromophore | [8] |
| Iso-form (general) | 250-450 | Expected to have a distinct CD spectrum due to conformational changes | [8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these comparative analyses in a laboratory setting.
Mass Spectrometry (LC-MS/MS) Protocol for Tetracycline Isomer Analysis
-
Sample Preparation: Dissolve the tetracycline standard and its isomers in a suitable solvent such as methanol (B129727) to a concentration of 1 µg/mL. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted analysis of known isomers.
-
Precursor Ion: [M+H]⁺ for each isomer.
-
Collision Energy: Optimize for each isomer to obtain characteristic fragment ions.
-
NMR Spectroscopy Protocol for Tetracycline Isomer Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetracycline isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, 2-5 second relaxation delay.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
UV-Vis Spectroscopy Protocol for Tetracycline Isomer Analysis
-
Sample Preparation: Prepare a stock solution of the tetracycline isomer in methanol. Dilute the stock solution with the desired buffer (e.g., phosphate (B84403) buffer at a specific pH) to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Use the buffer as a blank to zero the instrument.
-
Scan the sample from 200 nm to 500 nm.
-
Record the wavelengths of maximum absorbance (λmax).
-
Circular Dichroism (CD) Spectroscopy Protocol for Tetracycline Isomer Analysis
-
Sample Preparation: Prepare a solution of the tetracycline isomer in a suitable buffer (e.g., phosphate buffer) at a concentration that results in a UV absorbance of approximately 0.5-1.0 at the wavelength of interest.
-
Spectropolarimeter: Use a CD spectropolarimeter.
-
Measurement:
-
Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 cm for near-UV, 0.1 cm for far-UV).
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 250-450 nm).
-
Subtract the baseline from the sample spectrum.
-
The Role of Stereochemistry in Biological Activity
The biological activity of tetracyclines is intrinsically linked to their specific three-dimensional structure. They exert their antibacterial effect by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Circular dichroism spectra of tetracycline complexes with Mg+2 and Ca+2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isotetracycline: A Validated Biomarker for Tetracycline Instability in Alkaline Environments
A Comparative Guide for Researchers and Drug Development Professionals
Tetracycline (B611298), a broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several degradation products. The formation of these products not only reduces the therapeutic efficacy of the drug but can also lead to toxic effects. This guide provides a comprehensive comparison of isotetracycline and other major degradation products as biomarkers for tetracycline instability, supported by experimental data and detailed methodologies.
Comparison of Tetracycline Degradation Products
The stability of tetracycline is significantly influenced by pH, temperature, and light. Under different conditions, distinct degradation products are formed. The primary degradation products of concern are this compound, anhydrotetracycline (B590944) (ATC), 4-epitetracycline (ETC), and 4-epianhydrotetracycline (B1505794) (EATC). This compound is a specific indicator of degradation in alkaline conditions, while the others primarily form in acidic environments.
| Biomarker | Formation Conditions | Significance |
| This compound | Alkaline conditions (pH > 7.5)[1] | Specific marker for base-catalyzed degradation.[1] |
| Anhydrotetracycline (ATC) | Acidic conditions (pH < 2), heat[2][3] | Associated with nephrotoxicity.[2] |
| 4-Epitetracycline (ETC) | Mildly acidic conditions (pH 3-5)[2] | A less active epimer of tetracycline. |
| 4-Epianhydrotetracycline (EATC) | Formed from the dehydration of ETC or epimerization of ATC[2] | Also considered a toxic degradation product.[2] |
Experimental Validation of Degradation Markers
The validation of these molecules as biomarkers for tetracycline instability relies on analytical methods that can separate and quantify the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Experimental Protocol 1: Induction and Quantification of this compound (Alkaline Degradation)
This protocol is designed to induce the formation of this compound under alkaline conditions and quantify its presence.
1. Sample Preparation:
-
Prepare a stock solution of tetracycline hydrochloride in a suitable solvent (e.g., methanol (B129727) or deionized water).[4]
-
Prepare a 0.01N sodium hydroxide (B78521) solution.[4]
-
To induce degradation, dissolve a known amount of tetracycline powder in the 0.01N sodium hydroxide solution. For example, 4mg of tetracycline in 50ml of 0.01N NaOH.[4]
-
Incubate the solution at a controlled temperature (e.g., 25°C) and protect it from light.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
2. Analytical Method: Colorimetric Measurement
-
A simple method to follow the formation of this compound is by colorimetry.
-
Measure the absorbance of the collected samples at 380 nm.[4] An increase in absorbance over time indicates the formation of the yellow-colored this compound.[4]
3. Analytical Method: HPLC with UV Detection
-
For more precise quantification, use a stability-indicating HPLC method.
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and oxalic acid (e.g., 6:18:76, v/v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection: UV at 355 nm.[5]
-
Temperature: Ambient.
-
4. Data Analysis:
-
Calculate the concentration of tetracycline and this compound at each time point using a calibration curve prepared with reference standards.
-
Plot the concentration of this compound versus time to determine the rate of formation.
Experimental Protocol 2: Induction and Quantification of Acidic Degradation Products (ATC, ETC, EATC)
This protocol is designed to induce the formation of anhydrotetracycline, epitetracycline, and epianhydrotetracycline under acidic conditions.
1. Sample Preparation:
-
Prepare a stock solution of tetracycline hydrochloride in methanol.[2]
-
Prepare a pH 2.5 phosphate (B84403) buffer.[6]
-
To induce degradation, dilute the tetracycline stock solution in the pH 2.5 phosphate buffer.
-
Incubate the solution at a controlled elevated temperature (e.g., 40°C) to accelerate degradation.
-
Collect samples at various time points.
2. Analytical Method: HPLC with Fluorescence or UV Detection
-
Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica (B1680970) gel column (e.g., 30 cm long).[6]
-
Mobile Phase: A gradient of acetonitrile in 0.02 M phosphate buffer (pH 2.5), from 10% to 60% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection:
-
3. Data Analysis:
-
Identify and quantify tetracycline, ATC, ETC, and EATC using reference standards.
-
Determine the degradation kinetics of tetracycline and the formation kinetics of the degradation products.
Degradation Pathways and Experimental Workflow
The formation of these degradation products follows distinct chemical pathways.
Caption: Tetracycline degradation pathways under acidic and alkaline conditions.
The experimental workflow for validating a degradation product as a biomarker involves subjecting the parent drug to stress conditions and monitoring the formation of the product over time using a suitable analytical method.
Caption: General experimental workflow for biomarker validation.
Conclusion
This compound serves as a specific and reliable biomarker for the degradation of tetracycline in alkaline environments. Its formation via a distinct ring-opening mechanism under basic conditions makes it a clear indicator of this specific degradation pathway. In contrast, anhydrotetracycline, epitetracycline, and epianhydrotetracycline are markers for degradation under acidic and/or thermal stress.
For comprehensive stability testing of tetracycline, it is crucial to employ analytical methods capable of detecting all major degradation products. By subjecting tetracycline to a range of pH and temperature conditions and monitoring for the appearance of these specific biomarkers, researchers and drug development professionals can gain a thorough understanding of the drug's stability profile. This knowledge is essential for developing stable formulations and ensuring the safety and efficacy of tetracycline-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Formation of tetracycline degradation products in chicken and pig meat under different thermal processing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isotetracycline in Diverse Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Isotetracycline quantification in various biological matrices. This document outlines key performance data of different analytical methods, detailed experimental protocols, and visual representations of workflows and relevant signaling pathways.
Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. Therefore, data for Oxytetracycline (B609801), a closely related tetracycline (B611298) antibiotic, is used as a proxy to provide a comparative framework. This approach is based on the structural and chemical similarities between the two compounds, leading to comparable analytical behavior.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of tetracycline antibiotics in plasma/serum, urine, and tissue samples. These values provide a comparative overview of extraction efficiency, sensitivity, and linearity.
Table 1: Performance Characteristics of Analytical Methods for Tetracycline in Plasma/Serum
| Analytical Method | Extraction Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-UV | Double-Phase Extraction | 80.4 ± 3.4 | ~5 ng/mL | - | 0 - 8.5 µg/mL | [1] |
| HPLC-UV | Direct Injection | 88 - 103 | 0.05 µg/mL | - | 0.1 - 20 µg/mL | |
| HPLC | Solid-Phase Extraction (SPE) | 92.5 | 3.58 ng/mL | 11.93 ng/mL | 25 - 500 ng/mL | [2] |
| LC-MS/MS | Protein Precipitation | 67.25 - 129.03 | 0.1 - 5 ng/mL | - | Not Specified | [3] |
| LC-MS/MS | Protein Precipitation | 82 | - | 0.02 µg/mL | Not Specified | [4] |
Table 2: Performance Characteristics of Analytical Methods for Tetracycline in Urine
| Analytical Method | Extraction Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| UPLC-QToF-MS | Solid-Phase Extraction (SPE) | > 90 | 0.089 - 0.138 ng/mL | 0.294 - 0.455 ng/mL | 0.5 - 2 ng/mL | [5] |
| LC-MS/MS | Protein Precipitation | 94 | - | 0.2 µg/mL | Not Specified | [4] |
Table 3: Performance Characteristics of Analytical Methods for Tetracycline in Tissues
| Analytical Method | Extraction Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-UV | Solid-Phase Extraction (SPE) | 68 - 90 | - | 5 - 10 µg/kg | Not Specified | [6] |
| HPLC-FL | Solid-Phase Extraction (SPE) | - | 2.2 ng/g | 6.6 ng/g | 10 - 50,000 ng/g | [7] |
| LC-MS/MS | - | 47 - 62 | 0.8 - 48.2 ng/g | Half the MRLs* | Not Specified | [8] |
*MRL (Maximum Residue Limit): 100 ng/g for muscle, 300 ng/g for liver, and 600 ng/g for kidney.[8]
Experimental Protocols
Below are detailed methodologies for key experiments involved in the analysis of tetracyclines in biological matrices.
Sample Preparation and Extraction from Plasma
This protocol is based on a high-performance liquid chromatography (HPLC) method.[2]
a. Reagents:
-
Methanol (HPLC grade)
-
0.01 M EDTA-McIlvaine buffer
b. Procedure:
-
To 1 mL of plasma, add 1 mL of methanol.
-
Centrifuge the mixture at 5500 rpm for 15 minutes.
-
Discard the upper supernatant layer.
-
Dilute the remaining solution to 30 mL with 0.01 M EDTA-McIlvaine buffer.
-
Proceed with Solid-Phase Extraction (SPE) for cleanup.
Sample Preparation and Extraction from Urine
This protocol is based on a UPLC-QToF-MS method.[5]
a. Reagents:
-
Hydrochloric acid (0.5 M)
-
Methanol
-
Milli-Q water
b. Procedure:
-
Adjust the pH of the urine sample to 4.0 with 0.5 M hydrochloric acid.
-
Perform pre-concentration and cleanup using a Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with 5 mL of water and 5 mL of methanol:water (20:80, v/v).[5]
-
Apply a vacuum for approximately 20 minutes to remove water traces.[5]
-
Elute the analyte for UPLC-QToF-MS analysis.
Sample Preparation and Extraction from Tissue
This protocol is based on a high-performance liquid chromatography (HPLC) method.[6]
a. Reagents:
-
Buffer solution
-
Methanol
b. Procedure:
-
Macerate the tissue sample with a buffer solution.
-
Centrifuge the mixture.
-
Purify the supernatant using a Sep-Pak C18 cartridge.
-
Elute the tetracyclines with methanol.
-
Evaporate the solvent and dissolve the residue in the HPLC mobile phase.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for this compound analysis and a relevant signaling pathway affected by tetracyclines.
Tetracyclines, including by extension this compound, have been shown to possess anti-inflammatory properties beyond their antibiotic effects. They can downregulate the production of lipopolysaccharide (LPS)-induced cytokines and chemokines in immune cells.[9] This is achieved by inhibiting key signaling molecules such as ERK, p38, and the transcription factor NF-κB.[9] By targeting these pathways, tetracyclines can modulate the inflammatory response.
References
- 1. Liquid chromatographic determination of oxytetracycline in bovine plasma by double-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. Determination of residues of tetracycline antibiotics in animal tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of oxytetracycline and its 4-epimer in calf tissues by high-performance liquid chromatography combined with positive electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Accuracy and Precision of Isotetracycline Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of tetracycline (B611298) antibiotics and their related compounds is paramount for ensuring product quality, safety, and efficacy. Isotetracycline, a key degradation product of tetracycline, presents a particular analytical challenge. This guide provides a comparative overview of common analytical techniques used for the quantification of tetracycline and its isomers, including this compound, with a focus on their accuracy and precision, supported by experimental data.
Comparison of Quantification Methods
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent and robust methods for this purpose, offering the necessary resolution to separate tetracycline from its isomers and degradation products. Enzyme-Linked Immunosorbent Assay (ELISA) and Spectrophotometric methods, while simpler and more rapid, generally lack the specificity to distinguish between these closely related compounds.
Below is a summary of the performance characteristics of these methods based on published validation data for tetracycline and its related compounds. It is important to note that specific data for this compound is often generated in the context of analyzing the stability and degradation of the parent tetracycline drug.
| Analytical Method | Analyte(s) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Limitations |
| HPLC-UV/DAD | Tetracycline, Oxytetracycline, Chlortetracycline (B606653) | 81.1% - 101%[1][2] | < 0.6% - 15.5%[2] | Good selectivity, widely available, cost-effective. | Lower sensitivity compared to LC-MS/MS. |
| LC-MS/MS | Tetracycline, Oxytetracycline, Chlortetracycline & Isomers | 86.1% - 112%[3] | < 4% - 12.0%[4] | High sensitivity and specificity, structural confirmation. | Higher equipment cost and complexity. |
| ELISA | Tetracyclines (group specific) | 75% - 120%[5][6] | Varies; generally higher than chromatographic methods. | High throughput, rapid screening, no extensive sample prep. | Cross-reactivity with related tetracyclines, less specific. |
| Spectrophotometry | Tetracycline, Oxytetracycline | 97.33% - 104.14%[2] | < 0.03% (for parent drug)[7] | Simple, rapid, low cost. | Low specificity, susceptible to interference. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are outlines of typical experimental protocols for the key quantification methods.
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of tetracycline and its degradation products involves reversed-phase HPLC with UV or Diode Array Detection (DAD).
Sample Preparation:
-
Extraction: Samples (e.g., pharmaceutical formulations, biological matrices) are typically extracted with an acidic buffer (e.g., McIlvaine buffer) to ensure the stability of tetracyclines.
-
Solid-Phase Extraction (SPE): The extract is often cleaned up using an SPE cartridge (e.g., Oasis HLB) to remove interfering substances.
-
Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.01 M oxalic acid) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV or DAD detector set at a wavelength where tetracycline and its isomers exhibit significant absorbance (e.g., 280 nm or 365 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of tetracycline and its isomers.
Sample Preparation: The sample preparation is similar to that for HPLC, often involving protein precipitation followed by SPE for cleanup[8].
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, using a reversed-phase column and a gradient elution with a mobile phase containing a volatile buffer (e.g., formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for tetracycline and its isomers.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody recognition.
Assay Principle: A competitive ELISA format is typically used. Tetracycline in the sample competes with a tetracycline-enzyme conjugate for binding to anti-tetracycline antibodies coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of tetracycline in the sample.
Procedure:
-
Sample and tetracycline-enzyme conjugate are added to the antibody-coated wells.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
Spectrophotometry
Spectrophotometric methods are simpler but less specific. They often rely on a chemical reaction that produces a colored product.
Methodology: One common method involves the reaction of tetracycline with an iron (III) solution in an acidic medium to form a colored complex, which is then measured at a specific wavelength (e.g., 423 nm)[2]. The concentration is determined from a standard calibration curve.
Visualizing the Quantification Workflow
The following diagram illustrates a general workflow for the quantification of this compound, emphasizing the common steps from sample collection to data analysis.
Caption: General workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The formation of this compound is a critical degradation pathway for tetracycline, particularly under alkaline conditions. Understanding this relationship is essential for accurate quantification.
Caption: Key degradation pathways of tetracycline.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 3. Confirmatory assay for the determination of tetracycline, oxytetracycline, chlortetracycline and its isomers in muscle and kidney using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic methods for tetracycline analysis in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Comparative Guide to Isotetracycline Assays: Linearity and Range of Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Isotetracycline, a key isomer and degradation product of Tetracycline (B611298). Understanding the performance characteristics of various assays is crucial for accurate monitoring in drug stability studies, formulation development, and quality control. This document focuses on the linearity and detection range of commonly employed analytical techniques, presenting quantitative data in a clear, comparative format. Detailed experimental protocols and workflow diagrams are provided to support methods evaluation and implementation.
Performance Characteristics of this compound Assays
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its specificity and ability to separate isomers. Immunoassays, such as ELISA, offer high throughput and sensitivity, while microbiological assays provide a measure of biological activity.
Below is a summary of the linearity and detection range for different assay types used for the analysis of Tetracycline and its isomers, including this compound.
| Assay Type | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (r²) |
| HPLC-UV | Tetracycline and its related impurities | LOQ to 120% of assay concentration | 0.08 µg/mL[1] | 0.32 µg/mL[1] | >0.99[1] |
| HPLC-FL | Oxytetracycline, Tetracycline | 10 - 50,000 ng/g | 2.2 ng/g[2] | 6.6 ng/g[2] | >0.999[2] |
| UHPLC-MS | Tetracycline, Oxytetracycline, Chlortetracycline, Doxycycline | 5 - 100 ng/mL | Several ng/mL | Several ng/mL | >0.99[3] |
| ELISA | Tetracyclines | 0.04 - 4.0 ng/mL[4] | 0.024 ng/mL[4] | 0.072 ng/mL[4] | Not specified |
| ELISA | Tetracyclines | 0.5 - 40 ng/mL | < 0.05 ng/mL | Not specified | Not specified |
| Microbiological Assay | Amikacin, Gentamicin, Vancomycin | 8 - 128 mg/L | Not specified | 0.10 - 0.15 mg/L[5] | ≥0.98[5] |
Note: Data for HPLC and ELISA methods are often for the parent tetracycline compound, but cross-reactivity with isomers like this compound is reported. The performance for this compound may vary and should be validated for the specific assay.
Experimental Workflows and Signaling Pathways
High-Performance Liquid Chromatography (HPLC) Assay Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Isotetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of Isotetracycline, with a focus on the robustness of a primary High-Performance Liquid Chromatography (HPLC) method. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its reliability for routine use.[1] This document outlines the experimental protocol for robustness testing and compares the HPLC method with alternative techniques, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE).
Introduction to Robustness Testing
The robustness of an analytical procedure is its ability to provide consistent results despite minor changes in experimental conditions that may occur during routine analysis.[1] For HPLC methods, typical parameters that are intentionally varied during a robustness study include:
-
pH of the mobile phase
-
Composition of the mobile phase (e.g., percentage of organic solvent)
-
Column temperature
-
Flow rate
-
Wavelength of detection
A robust method will show minimal variation in parameters such as retention time, peak area, resolution, and tailing factor when these intentional small changes are made. This guide presents a hypothetical robustness study for an HPLC method for this compound, with the understanding that this compound and Tetracycline (B611298) are structurally similar and their chromatographic behavior is comparable.
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This section details a standard HPLC method for the analysis of this compound and the protocol for its robustness testing.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 100% B in 6 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Robustness Testing Protocol:
The robustness of the method is evaluated by analyzing a standard solution of this compound while intentionally varying the chromatographic parameters from the nominal conditions. The following variations are applied one at a time:
-
pH of Mobile Phase A: The pH of the 0.1% phosphoric acid in water is adjusted to ± 0.2 units from the original pH.
-
Mobile Phase Composition: The initial percentage of Acetonitrile (Solvent B) is varied by ± 2%.
-
Column Temperature: The column temperature is adjusted to ± 5 °C.
-
Flow Rate: The flow rate is varied by ± 0.1 mL/min.
-
Detection Wavelength: The detection wavelength is changed by ± 5 nm.
For each condition, the system suitability parameters (retention time, resolution between this compound and any adjacent peaks, peak asymmetry, and theoretical plates) are recorded and compared to the results obtained under the nominal conditions.
Alternative Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers a significant advantage in terms of speed and efficiency over traditional HPLC.
Instrumentation and Conditions:
| Parameter | Condition |
| UHPLC System | UHPLC with UV detector |
| Column | C18, 2.1 x 100 mm, 2.2 µm |
| Mobile Phase | A: 20 mM Ammonium Dihydrogen Phosphate, pH 2.2B: 50% Acetonitrile in 20 mM Ammonium Dihydrogen Phosphate, pH 2.2 |
| Gradient | 30% B to 100% B in 1.4 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 1 µL |
This UHPLC method can reduce the run time from over 8 minutes to approximately 2 minutes compared to a standard HPLC method.[2][3]
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary electrophoresis provides an alternative separation mechanism and can be particularly useful for charged molecules like tetracyclines.
Instrumentation and Conditions:
| Parameter | Condition |
| CE System | Capillary Electrophoresis system with UV detector |
| Capillary | Fused silica, 75 µm i.d. |
| Background Electrolyte | 50 mM Tris-HCl, 50 mM L-histidine, 5 mM methyl-β-cyclodextrin, pH 8.76 |
| Voltage | +25 kV |
| Detection Wavelength | 200 nm |
This method allows for the simultaneous determination of multiple tetracycline residues.
Data Presentation: Robustness Study of the HPLC Method
The following table summarizes the expected results from the robustness study of the HPLC method for this compound. The data is representative and compiled from various studies on tetracycline analysis to illustrate the principles of robustness testing.
| Parameter Varied | Variation | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Nominal Condition | - | 5.20 | 2.5 | 1.1 | 8500 |
| pH of Mobile Phase A | + 0.2 | 5.15 | 2.4 | 1.1 | 8400 |
| - 0.2 | 5.25 | 2.6 | 1.1 | 8600 | |
| Mobile Phase B (%) | + 2% | 5.05 | 2.3 | 1.2 | 8200 |
| - 2% | 5.35 | 2.7 | 1.1 | 8700 | |
| Column Temperature (°C) | + 5 °C | 5.10 | 2.4 | 1.0 | 8800 |
| - 5 °C | 5.30 | 2.6 | 1.2 | 8300 | |
| Flow Rate (mL/min) | + 0.1 | 4.73 | 2.5 | 1.1 | 8450 |
| - 0.1 | 5.78 | 2.5 | 1.1 | 8550 | |
| Detection Wavelength (nm) | + 5 nm | 5.20 | 2.5 | 1.1 | 8500 |
| - 5 nm | 5.20 | 2.5 | 1.1 | 8500 |
Interpretation of Results: The method is considered robust if the system suitability parameters remain within acceptable limits despite the variations in the method parameters. For instance, the resolution should ideally remain above 2, and the peak asymmetry should be between 0.8 and 1.5.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the robustness testing procedure for the analytical method of this compound.
Caption: Robustness Testing Workflow.
Conclusion
This guide has provided a framework for conducting and evaluating the robustness of an HPLC method for this compound. By systematically varying key parameters and assessing the impact on analytical results, researchers can ensure the reliability and consistency of their methods. The comparison with UHPLC and CE highlights the availability of alternative techniques that may offer advantages in terms of speed or separation mechanism, depending on the specific analytical need. The presented data and protocols serve as a valuable resource for professionals in drug development and quality control.
References
Specificity of Detection Methods for Isotetracycline in the Presence of Congeners: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Isotetracycline in the presence of its congeners like tetracycline (B611298), chlortetracycline (B606653), and oxytetracycline (B609801) is a critical analytical challenge. The structural similarity among these tetracycline-class antibiotics necessitates highly specific detection methods to avoid cross-reactivity and ensure data integrity. This guide provides a detailed comparison of three commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and protocols.
Comparative Analysis of Detection Methods
The choice of an analytical method for this compound detection is often a trade-off between specificity, sensitivity, throughput, and cost. While chromatographic methods offer high specificity by separating the parent compound from its congeners, immunoassays provide a rapid screening alternative.
| Analytical Method | Principle | Specificity | Sensitivity (LOD/LOQ) | Throughput | Cost |
| HPLC-UV | Chromatographic separation based on polarity, followed by detection using UV absorbance. | Good to Excellent; dependent on chromatographic resolution. Can distinguish between many tetracycline congeners. | Moderate. LODs typically in the µg/g range (e.g., 0.015 - 0.062 µg/g for various tetracyclines in seafood)[1]. | Low to Medium | Low to Moderate |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of precursor and product ions. | Excellent; considered a confirmatory method. Can unequivocally identify and quantify analytes based on mass-to-charge ratio. | High. LODs can be in the µg/kg range (e.g., 24 - 100 µg/kg for tetracyclines in feed)[2]. | Medium | High |
| ELISA | Antigen-antibody recognition. A competitive immunoassay where tetracyclines in the sample compete with a labeled tetracycline for antibody binding sites. | Variable; prone to cross-reactivity with structurally similar congeners. Specificity depends on the monoclonal antibody used. | High. LODs can be in the ng/mL range (e.g., 2.0 - 5.0 ng/mL for oxytetracycline in shrimp/fish and honey)[3]. | High | Low |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for each detection method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of tetracycline, oxytetracycline, and chlortetracycline residues.
Sample Preparation (Seafood Products) [1]
-
Extraction: Utilize a protein precipitation method for sample extraction to achieve high recoveries of the target analytes.
-
Cleanup: Further sample cleanup may be required depending on the matrix complexity to minimize interference.
Chromatographic Conditions [1]
-
HPLC System: Waters 1525 binary pump with a 2998 Photo Diode Array (PDA) detector.
-
Column: C18 column (4.6 mm × 250 mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M oxalic acid buffer, acetonitrile, and methanol (B129727) (77:18:5 V/V/V). The final pH of the mobile phase is adjusted to 2.32.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µl.
-
Detection: PDA set at a wavelength of 355 nm.
-
Identification: Based on retention time and absorption spectra comparison with standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a confirmatory method due to its high specificity and sensitivity.[2] This protocol is for the detection of tetracyclines in animal feed.
Sample Preparation [4]
-
Extraction: Extract the sample with 0.1M Na2EDTA-McIlvaine buffer (pH 4).
-
Centrifugation and Purification: Centrifuge the extract and purify it using Solid Phase Extraction (SPE) with Strata-X-CW cartridges.
-
LC System: Shimadzu Prominence LC or Waters Acquity UHPLC.
-
Column: Waters Acquity HHS T3 column (100 x 2.1 mm, 2.6 μm) or a BEH C18 column (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient of mobile phase A (water with 5% MeOH and 0.1% formic acid) and mobile phase B (MeOH and 0.1% formic acid).[5]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex 4000 qTrap or Waters Quattro Premier XE triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for each tetracycline.
-
Quantification: Compare the peak area of the quantifier ion for each analyte to that of an internal standard (e.g., demeclocycline).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method, but its specificity must be carefully evaluated due to potential cross-reactivity.
Assay Principle [7] The tetracycline ELISA is a competitive immunoassay. The microtiter plate is pre-coated with antibodies specific to tetracycline. When the sample and a tetracycline-horseradish peroxidase (HRP) conjugate are added to the wells, they compete for binding to the antibody. After an incubation and washing step, a substrate solution is added. The color development is inversely proportional to the concentration of tetracycline in the sample.
Cross-Reactivity Data The specificity of an ELISA kit is determined by its cross-reactivity with related compounds.
-
Oxytetracycline ELISA Kit: A study on an oxytetracycline ELISA kit showed high cross-reactivity with its metabolite, 4-epi-oxytetracycline, while α-apo-oxytetracycline and β-apo-oxytetracycline showed no cross-reactivity in the linear range.[8][9][10] Other tetracyclines like tetracycline, doxycycline, and chlortetracycline showed negligible cross-reactivity with the oxytetracycline monoclonal antibody.[8]
-
General Tetracycline ELISA Kit: Another ELISA kit for general tetracyclines reported the following cross-reactivities: Oxytetracycline (100%), Tetracycline (133%), Chlortetracycline (138%), and Doxycycline (54%).[3]
Visualization of Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate detection method based on analytical requirements.
Caption: Workflow for selecting a detection method.
Conclusion
The selection of an appropriate method for the detection of this compound in the presence of its congeners is contingent on the specific requirements of the analysis.
-
LC-MS/MS stands out as the gold standard for confirmatory analysis, offering the highest degree of specificity and sensitivity, making it ideal for regulatory submissions and research requiring unequivocal identification.[2][6]
-
HPLC-UV provides a reliable and cost-effective alternative for quantitative analysis when the separation of key congeners can be chromatographically achieved.[1]
-
ELISA serves as a valuable tool for high-throughput screening of a large number of samples; however, its inherent potential for cross-reactivity necessitates confirmation of positive results by a more specific method like LC-MS/MS.[3][7][8]
Researchers must carefully consider the trade-offs between these methods to select the most suitable approach for their analytical needs, ensuring the generation of accurate and reliable data.
References
- 1. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop-neotest.ru [shop-neotest.ru]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isomerization of Tetracycline: A Comparative Analysis of Isotetracycline Formation Under Aerobic and Anaerobic Conditions
For Immediate Release
This guide provides a comparative analysis of the formation of isotetracycline, a significant transformation product of the antibiotic tetracycline (B611298), under both aerobic and anaerobic environments. The stability of tetracycline and its propensity to isomerize are critical factors influencing its environmental fate and residual antibiotic activity. This document summarizes key findings from scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of the transformation pathways to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Tetracycline Isomer Formation
Direct comparative studies quantifying this compound formation under strictly aerobic versus anaerobic conditions are limited. However, by synthesizing data from various studies on tetracycline degradation, a comparative overview of isomer formation, primarily focusing on the more frequently reported 4-epitetracycline, can be established.
| Condition | Transformation Product(s) | Concentration/Yield | Reference Study Context |
| Anaerobic | 4-epitetracycline | Up to 30 µg/L | Detected in liquid and solid digestates from anaerobic digestion of swine waste.[1][2] |
| Isochlortetracycline | Up to 11.9 mg/L | Detected in liquid and solid digestates from anaerobic digestion of swine waste (isomer of chlortetracycline).[1][2] | |
| 4-epi-oxytetracycline | Increased from 0.55 ± 0.03 mg/L to a peak of 1.3 ± 0.1 mg/L | Observed during the anaerobic digestion of manure from calves treated with oxytetracycline (B609801). | |
| Aerobic | ISO-TC (isomer of TC) | Qualitatively identified | Formed during the biodegradation of tetracycline by the yeast strain Cutaneotrichosporon dermatis M503.[3] |
Note: The data presented is compiled from different studies and experimental systems. Direct comparison should be made with caution due to variations in matrices, microbial populations, and experimental conditions.
Transformation Pathways
The isomerization of tetracycline, particularly the epimerization at the C4 position to form 4-epitetracycline, is a key transformation pathway under both aerobic and anaerobic conditions. This reversible reaction is influenced by pH and temperature. Under more extreme conditions, further degradation can occur.
Caption: Transformation pathways of tetracycline under aerobic and anaerobic conditions.
Experimental Protocols
The following sections detail generalized methodologies for the study of tetracycline degradation and the quantification of its isomers under aerobic and anaerobic conditions, based on protocols described in the scientific literature.
Aerobic Degradation Study (Microbial)
This protocol is based on the methodology for studying the biodegradation of tetracycline by a specific microbial strain.
-
Microorganism and Culture: A pure culture of a tetracycline-degrading microorganism (e.g., Cutaneotrichosporon dermatis M503) is grown in a suitable liquid medium.
-
Experimental Setup:
-
Prepare a basal medium (e.g., potato dextrose broth) and dispense into sterile flasks.
-
Spike the medium with a stock solution of tetracycline to achieve the desired initial concentration (e.g., 100 mg/L).
-
Inoculate the flasks with the microbial culture (e.g., 4.0% v/v).
-
Incubate the flasks under aerobic conditions, typically in a shaker incubator, at a controlled temperature (e.g., 35-40°C) and pH (e.g., 7.0-9.0) for a specified period (e.g., 7 days).[3]
-
Control flasks containing tetracycline but no microbial inoculum are included to assess abiotic degradation.
-
-
Sampling and Analysis:
-
Collect samples at regular intervals.
-
Centrifuge the samples to separate the microbial biomass from the supernatant.
-
Extract tetracycline and its transformation products from the supernatant using solid-phase extraction (SPE).
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify tetracycline and this compound.[3]
-
Anaerobic Digestion Study
This protocol is adapted from studies investigating the fate of tetracyclines in animal manure under anaerobic digestion.
-
Inoculum and Substrate: Use anaerobic digester sludge as the inoculum and a relevant substrate such as swine or cattle manure.
-
Experimental Setup:
-
Set up batch reactors with a mixture of the substrate and inoculum.
-
If studying spiked samples, add a known concentration of tetracycline to the reactors. For studies with environmentally relevant concentrations, use manure from animals previously administered the antibiotic.
-
Seal the reactors to ensure anaerobic conditions and incubate at a constant temperature (e.g., 35°C) for an extended period (e.g., 60-100 days).[1][2]
-
Include control reactors without tetracycline to monitor baseline digester performance.
-
-
Sampling and Analysis:
-
Periodically collect samples of the digester slurry (both liquid and solid phases).
-
Separate the liquid and solid fractions by centrifugation.
-
Perform extraction of tetracycline and its isomers from both phases. This may involve solvent extraction followed by solid-phase extraction for cleanup.
-
Quantify the concentrations of tetracycline, 4-epitetracycline, and other relevant isomers using HPLC-MS/MS.[1][2]
-
Analytical Method: HPLC-MS/MS for Tetracycline and Isomers
This is a generalized analytical method for the separation and quantification of tetracycline and its isomers.
-
Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation.[4][5]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[6]
-
Detection: A tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode is used for sensitive and selective detection and quantification of the target analytes.[6][7]
-
Quantification: External calibration curves are generated using certified reference standards of tetracycline and its isomers (e.g., 4-epitetracycline).
Caption: General experimental workflow for the analysis of tetracycline and its isomers.
References
- 1. Abundances of Tetracycline Resistance Genes and Tetracycline Antibiotics during Anaerobic Digestion of Swine Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Head-to-head comparison of different SPE cartridges for Isotetracycline extraction
For researchers, scientists, and drug development professionals, the efficient extraction and purification of analytes from complex matrices is a critical step in ensuring accurate quantification. This guide provides a head-to-head comparison of different Solid-Phase Extraction (SPE) cartridges for the extraction of isotetracycline, an epimer of tetracycline (B611298). The performance of various SPE sorbents is evaluated based on key analytical parameters such as recovery rate, limit of detection (LOD), and limit of quantification (LOQ).
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge is paramount for achieving optimal recovery and minimizing matrix effects. Below is a summary of the performance of different types of SPE cartridges used for the extraction of tetracyclines, including this compound, from various matrices.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Analyte(s) | Recovery Rate (%) | LOD | LOQ | Reference |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Polymer | River Water | Tetracycline, Doxycycline, etc. | > 80% | 0.007-0.426 µ g/band | 0.024-1.421 µ g/band | [1] |
| Oasis MAX | Mixed-Mode Anion Exchange | Milk | Tetracyclines | > 80% | - | - | [2] |
| AFFINIMIP® SPE | Molecularly Imprinted Polymer | Meat | Tetracyclines and their epimers | Good recovery yields | - | - | [3] |
| C18 | Reversed-Phase Silica | Water | Oxytetracycline, Tetracycline, Chlortetracycline (B606653) | 86-110% (in fortified blanks) | 0.20-0.28 µg/L (reagent water) | - | [4] |
| Magnetic Graphene Oxide-Based Sulfide Nanocomposite | Magnetic Nanoparticles | Human Serum | Tetracycline, Penicillin | 71.5-109.5% | 4.5 µg/L | - | [5] |
| Cobalt Trimesinate Coordination Polymer | Coordination Polymer | Milk | Tetracycline | 82-93% | - | - | [6] |
| Polypyrrole-Graphene Oxide Nanocomposite | Dispersive µ-SPE | Water | Tetracyclines | 80-105% | 4.9-8.7 µg/L | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. The following is a generalized experimental protocol for the extraction of tetracyclines using SPE cartridges, based on common practices outlined in the cited literature.
Sample Preparation
-
For Liquid Samples (e.g., Water, Milk, Serum):
-
Acidify the sample to a pH of approximately 4 using an appropriate buffer, such as an EDTA/McIlvaine buffer, to chelate metal ions that can interfere with tetracycline extraction.[2][3]
-
For milk and serum samples, a protein precipitation step is often required. This can be achieved by adding an acid like trichloroacetic acid (TCA) or a buffer, followed by centrifugation to separate the supernatant.[2][8]
-
The supernatant is then collected for SPE.
-
-
For Solid Samples (e.g., Meat, Tissue):
-
Homogenize the sample with an extraction buffer (e.g., EDTA/McIlvaine buffer).[3]
-
Perform centrifugation to separate the solid and liquid phases. The supernatant is collected.[3]
-
This process may be repeated to ensure complete extraction of the analytes.[3]
-
The collected supernatants are combined and filtered before loading onto the SPE cartridge.[3]
-
Solid-Phase Extraction Procedure
The following steps are typically performed using an SPE manifold:
-
Conditioning: The SPE cartridge is conditioned to activate the sorbent. This usually involves passing a specific volume of methanol (B129727) followed by deionized water through the cartridge.[2][3] For example, an Oasis MAX cartridge can be conditioned with 2 mL of methanol followed by 2 mL of water.[2]
-
Loading: The prepared sample supernatant is loaded onto the conditioned SPE cartridge at a controlled flow rate (e.g., approximately 1 mL/min).[2]
-
Washing: The cartridge is washed to remove interfering substances. This step typically involves passing a weak solvent, such as a low percentage of methanol or a specific buffer, through the cartridge. For an Oasis MAX cartridge, a wash with 0.5 mL of 5% ammonium (B1175870) hydroxide (B78521) followed by 0.5 mL of methanol is effective.[2]
-
Elution: The target analytes (tetracyclines) are eluted from the cartridge using a suitable elution solvent. The choice of solvent depends on the sorbent and the analyte. For instance, tetracyclines can be eluted from an Oasis MAX cartridge with a mixture of acetonitrile (B52724) and aqueous oxalic acid.[2]
Analysis
The eluate is typically evaporated to dryness and then reconstituted in a smaller volume of mobile phase for analysis by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction of this compound using Solid-Phase Extraction.
Caption: General workflow for this compound extraction using SPE.
References
- 1. akjournals.com [akjournals.com]
- 2. lcms.cz [lcms.cz]
- 3. affinisep.com [affinisep.com]
- 4. Analysis of oxytetracycline, tetracycline, and chlortetracycline in water using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Isotetracycline: A Guide for Laboratory Professionals
Operational Plan for Isotetracycline Disposal
The following step-by-step guide provides a framework for the safe handling and disposal of this compound waste in a laboratory setting. This procedure is based on established guidelines for pharmaceutical and chemical waste management.
Step 1: Waste Identification and Characterization
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Pure, unused, or expired this compound powder.
-
Stock solutions and dilutions of this compound.
-
Contaminated laboratory consumables, such as pipette tips, tubes, gloves, and bench paper.
-
Contaminated glassware and equipment.
-
Media containing this compound.[1]
Step 2: Segregation of Waste
Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE), and other solid consumables in a dedicated, clearly labeled hazardous waste container.[2] This container must be made of a material compatible with this compound.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.
Step 3: Waste Containment and Labeling
Proper containment and labeling are mandated by regulatory bodies to ensure safe handling and transport.
-
Containers: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[3]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid debris," "aqueous solution"). The accumulation start date should also be clearly marked.
Step 4: Storage of Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals.[4]
-
Secondary containment, such as a tray or bin, should be used for liquid waste containers to contain any potential leaks.[3]
-
The total volume of hazardous waste in an SAA is limited by regulations (e.g., a maximum of 55 gallons for hazardous waste and 1 quart for acutely toxic P-listed waste).[5]
Step 5: Disposal through a Licensed Vendor
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[6]
-
Do not dispose of this compound waste down the drain or in the regular trash.[7] Antibiotics in waterways can contribute to antimicrobial resistance.[7]
-
Autoclaving may not be sufficient to degrade all antibiotics, including some tetracyclines, and is not a recommended method for the disposal of stock solutions or pure compounds.[1][7]
Data Presentation: this compound Waste Disposal Summary
| Waste Type | Recommended Disposal Route | Container Type | Key Handling Instructions |
| Pure this compound Powder | Licensed Hazardous Waste Vendor | Sealed, labeled container compatible with chemical solids | Collect in a dedicated container; avoid generating dust. |
| This compound Solutions | Licensed Hazardous Waste Vendor | Sealed, labeled, leak-proof container for liquids | Use secondary containment; do not mix with incompatible waste. |
| Contaminated Labware (Gloves, Tips, etc.) | Licensed Hazardous Waste Vendor | Labeled hazardous waste bag or container | Segregate from non-hazardous lab waste. |
| Contaminated Sharps | Licensed Hazardous Waste Vendor | Puncture-resistant sharps container, labeled as chemical waste | Do not overfill; seal securely before disposal. |
Experimental Protocols
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize the environmental impact of research activities. Always consult your institution's specific waste management guidelines and EHS office for further clarification.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. clps.mi.safeschoolssds.com [clps.mi.safeschoolssds.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. odu.edu [odu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isotetracycline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isotetracycline, a member of the tetracycline (B611298) antibiotic family. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.
When working with this compound, a substance suspected of damaging fertility or the unborn child and being toxic to aquatic life, a structured approach to safety is non-negotiable.[1][2] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to be implemented in your laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound powder.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Nitrile or Latex Gloves | Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body | Protective Clothing | A lab coat or disposable gown should be worn to protect street clothing. Ensure it is fully buttoned. |
| Eyes/Face | Safety Glasses with Side Shields or Goggles and a Face Shield | Eye protection is mandatory to guard against airborne particles. A face shield provides an additional layer of protection. |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or when dusts are generated.[1] |
Operational Plan: Handling this compound
Following a stringent operational plan minimizes the risk of accidental exposure and contamination.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All personnel involved must be trained on the specific hazards of this compound and the emergency procedures.
-
Weighing and Aliquoting : Whenever possible, handle solid this compound in a certified chemical fume hood to control airborne particles. If a fume hood is not available, a balance enclosure or a glove box should be used.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled with the chemical name, concentration, and hazard warnings.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully scoop the powder into a labeled, sealed container for disposal. Avoid dry sweeping, which can generate dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Personal Hygiene : After handling this compound, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in laboratory areas.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste : Unused solid this compound and solutions must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not pour this compound solutions down the drain.[1][2]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
